Chromium nicotinate
Description
Properties
IUPAC Name |
chromium(3+);pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPQQAUTCRWLGR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12CrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040561 | |
| Record name | 3-Pyridinecarboxylic acid, chromium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64452-96-6 | |
| Record name | Chromium nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14529 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Pyridinecarboxylic acid, chromium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMIUM NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A150AY412V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Chromium Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of chromium nicotinate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science. This document delves into the molecular architecture of this compound, its quantitative physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its role in critical biological signaling pathways.
Chemical Structure and Identification
This compound is a coordination complex consisting of a central chromium(III) ion coordinated to nicotinate ligands. Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. The most prevalent form of this complex is chromium(III) trinicotinate , where three nicotinate molecules act as ligands to a single chromium(III) ion.[1]
The term "chromium polynicotinate" is often used in commercial and nutritional contexts. This term typically refers to a mixture that is predominantly composed of chromium(III) trinicotinate, but may also contain species with a different stoichiometry, such as chromium(III) dinicotinate.[1] The coordination of the nicotinate ligands to the chromium ion is believed to occur through the oxygen atoms of the carboxylate group.
IUPAC Name: chromium(3+);tris(pyridine-3-carboxylate)[1]
Chemical Formula: C₁₈H₁₂CrN₃O₆[2]
CAS Number: 64452-96-6
The structural representation of chromium(III) nicotinate is depicted below, illustrating the coordination of the three nicotinate ligands to the central chromium ion.
Caption: Coordination of three nicotinate ligands to a central Cr(III) ion.
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below. It is important to note that some reported values, particularly solubility, can vary between sources. This variability may be due to differences in the specific composition of the "chromium polynicotinate" mixtures tested.
| Property | Value | Reference(s) |
| Molecular Weight | 418.33 g/mol | [2] |
| Appearance | Gray or reddish-brown fine powder | |
| Density | 1.94 g/cm³ | |
| Melting Point | 180-190°C (decomposes) | |
| Solubility in Water | Slightly soluble to soluble | |
| Solubility in Ethanol | Insoluble to soluble |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research and development.
A common laboratory-scale synthesis of chromium(III) nicotinate involves the reaction of a soluble chromium(III) salt with nicotinic acid in an aqueous medium. The following protocol is a generalized procedure based on literature descriptions.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Nicotinic acid (C₆H₅NO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of nicotinic acid in deionized water. The amount of water should be sufficient to fully dissolve the nicotinic acid, typically in a ratio of 1:8 to 1:12 (w/v).
-
Slowly add a solution of sodium hydroxide to the nicotinic acid solution with constant stirring until the nicotinic acid is fully dissolved. This deprotonates the carboxylic acid to form sodium nicotinate.
-
In a separate vessel, prepare an aqueous solution of chromium(III) chloride hexahydrate.
-
Slowly add the chromium(III) chloride solution to the sodium nicotinate solution with vigorous stirring.
-
A precipitate of this compound will form. Adjust the pH of the solution to approximately 6.0 with sodium hydroxide to ensure complete precipitation.
-
Allow the mixture to stand and age, typically for 24 hours, to facilitate complete precipitation and crystal growth.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the collected solid with deionized water to remove any unreacted starting materials and by-products.
-
Dry the purified this compound product in a vacuum oven at a controlled temperature.
References
The Intricate Dance of Chromium Nicotinate in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trivalent chromium, an essential trace mineral, has long been investigated for its role in glucose metabolism. Among its various formulations, chromium nicotinate, a compound of chromium and niacin (Vitamin B3), has garnered significant attention for its potential to modulate insulin sensitivity and improve glycemic control. This technical guide delves into the core mechanisms of action of this compound in glucose metabolism, presenting a synthesis of current scientific understanding. We will explore its impact on key signaling pathways, supported by quantitative data from pertinent studies, detailed experimental methodologies, and visual representations of the molecular cascades involved.
Core Mechanisms of Action
This compound exerts its effects on glucose metabolism through a multi-pronged approach, primarily by potentiating the action of insulin and influencing key cellular processes involved in glucose uptake and utilization. The principal mechanisms are detailed below.
Potentiation of Insulin Signaling
This compound enhances the cellular response to insulin by modulating several key components of the insulin signaling pathway. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, culminating in the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake. Chromium has been shown to augment this process at multiple levels.[1][2]
-
Insulin Receptor (IR) and Downstream Effectors: Chromium enhances the kinase activity of the insulin receptor β-subunit, a critical step in initiating the signaling cascade.[1][2][3] This leads to increased phosphorylation and activation of downstream effector molecules, including Insulin Receptor Substrate (IRS) proteins, Phosphatidylinositol 3-kinase (PI3K), and Akt (also known as Protein Kinase B). The activation of the PI3K/Akt pathway is a central route through which insulin stimulates glucose uptake.
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway, acting to dephosphorylate and inactivate the insulin receptor and its substrates. Chromium has been shown to attenuate the activity of PTP1B, thereby prolonging the activated state of the insulin receptor and amplifying the downstream signal.
Regulation of GLUT4 Translocation
The translocation of GLUT4 from intracellular vesicles to the plasma membrane is the rate-limiting step for glucose uptake in muscle and adipose tissue. This compound influences this process through both insulin-dependent and independent mechanisms.
-
Insulin-Dependent Translocation: By amplifying the insulin signal through the PI3K/Akt pathway, this compound indirectly enhances the translocation of GLUT4-containing vesicles to the cell surface.
-
Insulin-Independent Translocation and Membrane Fluidity: Interestingly, some studies suggest that chromium can promote GLUT4 translocation independently of the classical insulin signaling cascade (IR, IRS-1, PI3K, Akt). This alternative mechanism is linked to a reduction in plasma membrane cholesterol. By decreasing membrane cholesterol, chromium increases membrane fluidity, which facilitates the fusion of GLUT4 vesicles with the plasma membrane, thereby increasing the number of available glucose transporters.
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. Studies have shown that chromium can transiently upregulate AMPK activity. Activated AMPK can stimulate GLUT4 translocation and glucose transport independently of insulin signaling, providing another avenue through which this compound can improve glucose metabolism, particularly in insulin-resistant states.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize quantitative data from various studies investigating the effects of chromium supplementation on key parameters of glucose metabolism.
Table 1: Effects of Chromium Supplementation on Glycemic Control in Human Clinical Trials
| Study Population | Chromium Formulation | Daily Dose | Duration | Change in Fasting Glucose | Change in HbA1c | Reference |
| Type 2 Diabetes | Chromium Picolinate | 1,000 µg | 4 months | ↓ 1.7 mmol/L (from 8.8 to 7.1 mmol/L) | ↓ 1.9% (from 8.5% to 6.6%) | |
| Type 2 Diabetes | Chromium Picolinate | 200 µg | 4 months | No significant change | ↓ 1.0% (from 8.5% to 7.5%) | |
| Type 2 Diabetes | This compound | 50 µg & 200 µg | 90 days | No significant difference from placebo | No significant difference from placebo | |
| Metabolic Syndrome | Chromium Picolinate | 1,000 µg | 16 weeks | No significant effect | No significant effect | |
| Healthy Elderly | Chromium + Nicotinic Acid | 200 µg Cr + 100 mg NA | 28 days | ↓ 7% | Not Assessed |
Table 2: Effects of Chromium Supplementation on Biochemical Parameters in Animal Models
| Animal Model | Chromium Formulation | Daily Dose | Duration | Change in Blood Glucose | Change in Serum Insulin | Other Notable Changes | Reference |
| STZ-induced Diabetic Rats | This compound | 400 µg/kg BW | 7 weeks | ↓ (p=0.02) | Not Assessed | ↓ TNF-α (p=0.04), ↓ IL-6 (p=0.02), ↓ Triglycerides (p=0.04), ↓ Cholesterol (p=0.04) | |
| STZ-induced Diabetic Rats | Chromium Picolinate | 400 µg/kg BW | 7 weeks | Not significant | Not Assessed | ↓ TNF-α (p=0.02), ↓ IL-6 (p=0.02) | |
| Goto-Kakizaki Diabetic Rats | Chromium Picolinate | 1 mg/kg & 10 mg/kg | 32 weeks | Improved glucose tolerance | Not Assessed | - |
Table 3: Effects of Chromium on Cellular Processes in In Vitro Models
| Cell Line | Chromium Formulation | Concentration | Duration | Effect on Glucose Uptake/Translocation | Effect on Signaling Molecules | Reference |
| 3T3-L1 Adipocytes | CrCl₃ or Cr-Picolinate | 10 nM | 16 hours | ↑ GLUT4 translocation | ↓ Plasma membrane cholesterol | |
| L6 Myotubes | Cr-Picolinate | 100 nM | 16 hours | Protected against hyperinsulinemia-induced dysfunction | ↑ AMPK phosphorylation | |
| Skeletal Muscle Cells | CrCl, Cr-Picolinate, Cr-Peptide | Not specified | Not specified | ↑ Insulin-stimulated glucose uptake | ↑ mRNA levels of IR, GLUT4, GS, UCP3 |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in the literature to investigate the mechanism of action of this compound.
In Vivo Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: After a period of acclimatization, diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 40-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Hyperglycemia is confirmed 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are then randomly assigned to treatment groups, including a diabetic control group and one or more groups receiving different doses of this compound, typically administered daily via oral gavage for a period of several weeks.
-
Outcome Measures: Throughout and at the end of the study period, various parameters are measured, including fasting blood glucose, HbA1c, serum insulin levels, lipid profiles (total cholesterol, triglycerides, HDL, LDL), and markers of inflammation and oxidative stress.
In Vitro Studies: Glucose Uptake Assay in Adipocytes or Myotubes
Detailed Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes, or L6 myoblasts are differentiated into myotubes.
-
Serum Starvation: Differentiated cells are serum-starved for several hours to establish a basal state.
-
Chromium Treatment: Cells are pre-incubated with or without this compound at various concentrations for a specified period (e.g., 16 hours).
-
Insulin Stimulation: Cells are then stimulated with or without insulin (e.g., 100 nM) for a short duration (e.g., 20-30 minutes) to induce GLUT4 translocation.
-
Glucose Uptake Measurement: The medium is replaced with a buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) for a brief period (e.g., 5-10 minutes).
-
Termination and Lysis: Glucose uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed.
-
Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.
In Vitro Studies: Western Blotting for Protein Phosphorylation
Detailed Methodology:
-
Cell Treatment: Cells (e.g., 3T3-L1 adipocytes or L6 myotubes) are treated with this compound and/or insulin as described in the glucose uptake assay protocol.
-
Cell Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Akt, phospho-IR) and total protein antibodies for normalization.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Quantification: The resulting light signal is captured, and the band intensities are quantified to determine the relative levels of protein phosphorylation.
Conclusion
This compound improves glucose metabolism through a sophisticated interplay of mechanisms that enhance insulin signaling, facilitate glucose transporter translocation, and activate alternative pathways for glucose uptake. Its ability to potentiate the insulin signal at the receptor level and downstream, inhibit negative regulators like PTP1B, and promote GLUT4 translocation via both insulin-dependent and independent pathways underscores its potential as a therapeutic agent in conditions of impaired glucose tolerance and insulin resistance. Furthermore, the activation of AMPK provides an additional insulin-independent mechanism for enhancing glucose uptake. While the in vitro and in vivo data are promising, further large-scale, well-controlled human clinical trials are necessary to fully elucidate the therapeutic efficacy and optimal dosing of this compound in the management of metabolic disorders. The detailed methodologies and signaling pathways outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this essential micronutrient.
References
chromium nicotinate vs chromium picolinate chemical properties
An In-depth Technical Guide to the Chemical Properties of Chromium Nicotinate and Chromium Picolinate
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of the chemical properties, synthesis, and biological interactions of two common chromium supplements: this compound and chromium picolinate. The information is intended for a technical audience and focuses on the fundamental characteristics that influence the bioavailability and efficacy of these compounds.
Comparative Chemical and Physical Properties
Chromium(III) nicotinate and chromium(III) picolinate are coordination complexes of trivalent chromium with nicotinic acid (niacin, Vitamin B3) and picolinic acid, respectively. While they share the same molecular formula and weight, their distinct ligand structures result in different chemical and physical properties, which are summarized below.
Data Presentation: Property Comparison
The following table outlines the key quantitative and qualitative properties of this compound and chromium picolinate.
| Property | This compound | Chromium Picolinate | Reference(s) |
| IUPAC Name | chromium(3+);tris(pyridine-3-carboxylate) | chromium(3+);tris(pyridine-2-carboxylate) | [1][2] |
| Synonyms | Chromium Polynicotinate, Niacin-bound Chromium | CrPic₃ | [3][4] |
| CAS Number | 64452-96-6 | 14639-25-9 | [5] |
| Molecular Formula | C₁₈H₁₂CrN₃O₆ | C₁₈H₁₂CrN₃O₆ | |
| Molecular Weight | 418.33 g/mol | 418.31 g/mol | |
| Appearance | Gray or reddish-brown crystalline powder | Pinkish-red or purple crystalline powder | |
| Structure | Coordination complex of Cr(III) with three nicotinic acid ligands. | Distorted octahedral geometry with Cr(III) chelated by three bidentate picolinate ligands. | |
| Solubility | Reported as soluble in water, ethanol, and methanol, but also as slightly soluble/insoluble in water and ethanol. | Poorly soluble in water (~600 µM), insoluble in ethanol, soluble in DMSO. | |
| Melting Point | 180-190°C (decomposes at higher temperatures) | Decomposes at high temperatures | |
| Stability | Stable under normal storage conditions. | Stable at ambient temperatures; hydrolyzes at low pH to release picolinic acid and Cr³⁺. | |
| Bioavailability | Considered more bioavailable than inorganic chromium salts. | Generally considered to have higher absorption than this compound and other forms. |
Mandatory Visualization: Structural Ligand Comparison
The primary difference between the two compounds lies in the coordinating ligand. Picolinic acid is a positional isomer of nicotinic acid, with the carboxyl group at position 2 of the pyridine ring instead of position 3. This allows picolinic acid to act as a bidentate ligand, forming a more stable chelate with the chromium ion.
Caption: Ligand structure dictates coordination chemistry.
Experimental Protocols
This section details common methodologies used in the synthesis, characterization, and evaluation of this compound and picolinate.
Synthesis of Chromium(III) Picolinate
Objective: To synthesize chromium(III) picolinate via direct complexation.
Methodology:
-
Reactant Preparation: A chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), and picolinic acid are used as reactants.
-
Dissolution: The reactants are dissolved in deionized water. A typical molar ratio of picolinic acid to chromium is at least 3:1 to ensure complete complexation.
-
pH Adjustment: The pH of the reaction mixture is adjusted to a range of 3.5 to 4.2 using a suitable base (e.g., NaOH solution). This is a critical step for optimizing the yield.
-
Reaction Conditions: The mixture is heated to a temperature between 70°C and 90°C for 10 to 30 minutes with stirring.
-
Precipitation and Isolation: As the reaction proceeds, the chromium picolinate complex precipitates out of the solution as a pinkish-red solid.
-
Purification: The mixture is cooled, and the precipitate is collected by vacuum filtration. The filter cake is washed with deionized water to remove unreacted starting materials and salts.
-
Drying: The purified product is dried in an oven or desiccator to yield the final chromium picolinate complex.
An alternative patented method involves a one-step hydrothermal synthesis using 2-cyanopyridine and a chromic salt as reactants at 80-200°C under pressure.
Protocol for Bioavailability Assessment via Urinary Excretion
Objective: To indirectly measure and compare the acute absorption of different chromium supplements in human subjects.
Methodology:
-
Subject Recruitment: Healthy adult subjects are recruited for the study.
-
Study Design: A randomized, crossover design is employed. Each subject receives each of the different chromium supplements in a random order.
-
Washout Period: A washout period of at least one week separates the administration of each supplement type to ensure that chromium levels return to baseline.
-
Supplement Administration: A standardized dose (e.g., 200 µg of elemental chromium) of the supplement (e.g., chromium picolinate, this compound) is administered with a standardized meal.
-
Urine Collection: All urine produced by the subject is collected over a 24-hour period following supplementation.
-
Sample Analysis: The total volume of urine is measured, and an aliquot is taken for analysis. The concentration of chromium in the urine is determined using a sensitive analytical technique such as graphite furnace atomic absorption spectroscopy (GFAAS).
-
Data Calculation: The total amount of chromium excreted in 24 hours is calculated by multiplying the chromium concentration by the total urine volume. This value serves as an indirect measure of the amount of chromium absorbed into the bloodstream.
-
Statistical Analysis: Statistical tests are used to compare the urinary chromium excretion values between the different supplement forms to determine if there are significant differences in absorption.
Mandatory Visualization: Bioavailability Study Workflow
Caption: Workflow for a human urinary excretion study.
Mechanism of Action in Insulin Signaling
Trivalent chromium is recognized for its role in enhancing insulin action. While the precise molecular mechanism is still under investigation, research suggests that chromium potentiates insulin signaling through several key interactions within the cell.
The Insulin Signaling Pathway and Chromium's Role
Insulin initiates its effects by binding to the insulin receptor (IR) on the cell surface. This binding activates the receptor's intrinsic tyrosine kinase activity, leading to a cascade of phosphorylation events. This cascade ultimately results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.
Chromium is believed to augment this process at multiple points:
-
Insulin Receptor (IR) Kinase Activity: Cellular chromium has been shown to enhance the tyrosine phosphorylation and kinase activity of the insulin receptor upon insulin stimulation.
-
Downstream Effectors: Chromium supplementation can lead to increased phosphorylation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B).
-
PTP-1B Inhibition: Some studies suggest chromium may inhibit protein tyrosine phosphatase 1B (PTP-1B), an enzyme that dephosphorylates and deactivates the insulin receptor. By inhibiting this negative regulator, chromium helps to prolong the insulin signal.
-
AMPK Activation: An alternative pathway suggests chromium may increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor that can also promote glucose uptake.
Mandatory Visualization: Insulin Signaling Pathway
Caption: Chromium's potential sites of action in the insulin pathway.
Conclusion
This compound and chromium picolinate, while chemically similar, exhibit significant differences rooted in their ligand structures. The bidentate chelation of picolinic acid with chromium(III) forms a stable, electrically neutral complex that is poorly soluble in water but appears to be more readily absorbed than the nicotinate complex. Conversely, this compound's solubility is reported with some contradiction in the literature, which may reflect differences in the exact species present (e.g., mixtures of di- and tri-nicotinate).
Bioavailability studies, primarily using urinary excretion as a proxy for absorption, consistently suggest that chromium picolinate is absorbed more efficiently than this compound. However, the ultimate biological efficacy of each compound may also depend on its stability and metabolic fate post-absorption. Both compounds are utilized to leverage chromium's role in potentiating insulin signaling, a mechanism involving the enhancement of insulin receptor kinase activity and modulation of downstream signaling proteins. For drug development professionals, the superior and more consistently documented absorption of chromium picolinate may make it a more predictable vehicle for chromium delivery, though considerations regarding its long-term metabolic fate and potential for generating reactive oxygen species in vitro warrant continued investigation.
References
- 1. This compound | C18H12CrN3O6 | CID 9909912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]
- 4. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 5. This compound BP EP USP CAS 64452-96-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
The Physiological Role of Chromium as a Glucose Tolerance Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trivalent chromium (Cr³⁺) has long been investigated for its role in glucose metabolism and its potential as a therapeutic agent for improving insulin sensitivity. Initially identified as a component of the "Glucose Tolerance Factor" (GTF), chromium's physiological significance is primarily attributed to its ability to potentiate insulin action. This technical guide provides an in-depth examination of the molecular mechanisms through which chromium exerts its effects on glucose homeostasis. It details the critical role of the low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin, in amplifying insulin receptor signaling. Furthermore, this document outlines key experimental protocols for investigating chromium's bioactivity and presents quantitative data from seminal in vitro and in vivo studies, including clinical trials. The signaling pathways influenced by chromium are visually represented to facilitate a comprehensive understanding of its mode of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Insulin resistance is a hallmark of type 2 diabetes and a contributing factor to the metabolic syndrome. The essential trace mineral chromium has been implicated in improving insulin sensitivity, although the precise mechanisms and clinical efficacy have been subjects of extensive research and some debate.[1][2] The concept of a "Glucose Tolerance Factor" (GTF), a dietary agent responsible for maintaining normal glucose tolerance, was first proposed in the 1950s, with chromium later identified as its active component.[3] While the exact structure of GTF as originally described remains elusive, subsequent research has focused on a chromium-binding oligopeptide called chromodulin (or LMWCr) as the key mediator of chromium's effects on insulin signaling.[4] This document will explore the physiological role of chromium as a glucose tolerance factor, with a focus on its molecular interactions within the insulin signaling cascade.
The Molecular Mechanism of Chromium Action
The primary mechanism by which trivalent chromium is understood to improve glucose tolerance is through the potentiation of insulin signaling. This process is not a direct action of the chromium ion itself but is mediated by the oligopeptide chromodulin.
The Role of Chromodulin
Chromodulin is a low-molecular-weight chromium-binding substance composed of the amino acids glycine, cysteine, glutamate, and aspartate. In the absence of insulin, chromodulin exists in its inactive apo-form (apochromodulin) within the cytosol of insulin-sensitive cells.
The proposed mechanism unfolds as follows:
-
Insulin Binding and Chromium Influx: The binding of insulin to the α-subunit of the insulin receptor (IR) on the cell surface triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity in the β-subunit. This event is also thought to stimulate the movement of chromium from the blood into the insulin-sensitive cells, likely via the iron-transport protein transferrin.
-
Holochromodulin Formation: Inside the cell, trivalent chromium ions bind to apochromodulin, forming the active holo-form of the protein (holochromodulin). Spectroscopic data indicate that holochromodulin binds four Cr³⁺ ions with high affinity and cooperativity.
-
Amplification of Insulin Receptor Kinase Activity: Holochromodulin then binds to the activated insulin receptor, resulting in a significant amplification of its tyrosine kinase activity. Studies have demonstrated that this potentiation can be up to 8-fold. This amplification is specific to chromium, as other metal ions do not elicit the same effect.
-
Downstream Signaling Cascade: The enhanced autophosphorylation of the insulin receptor β-subunit leads to the recruitment and phosphorylation of insulin receptor substrate proteins, primarily IRS-1. Phosphorylated IRS-1 acts as a docking site for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). The activation of the PI3K/Akt signaling pathway is a critical downstream event.
-
GLUT4 Translocation and Glucose Uptake: The activation of Akt ultimately promotes the translocation of glucose transporter 4 (GLUT4)-containing vesicles from the cytoplasm to the plasma membrane. The increased number of GLUT4 transporters on the cell surface facilitates the uptake of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.
An alternative, insulin-signaling-independent mechanism has also been proposed, suggesting that chromium may increase the fluidity of the cell membrane by decreasing cholesterol content, which in turn facilitates GLUT4 translocation.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of chromium action in potentiating insulin signaling.
Caption: Proposed mechanism of chromium-potentiated insulin signaling.
Quantitative Data from In Vitro and In Vivo Studies
The effects of chromium on various parameters of glucose metabolism have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Effects of Chromium and Chromodulin
| Parameter Measured | Experimental System | Treatment | Result | Reference(s) |
| Insulin Receptor Tyrosine Kinase Activity | Rat adipocyte membranes | Insulin + LMWCr (Chromodulin) | Up to 8-fold increase | , |
| Insulin Receptor Tyrosine Kinase Activity | Isolated rat insulin receptor | LMWCr (Chromodulin) | Dissociation constant (Kd) ~250 pM | , |
| Glucose Uptake | Cultured skeletal muscle cells | Insulin + Chromium | Augmented glucose uptake | |
| mRNA levels of IR, GLUT4, GS, UCP3 | Cultured skeletal muscle cells | Insulin + Chromium | Increased mRNA levels |
Table 2: Effects of Chromium Supplementation in Animal Models
| Animal Model | Treatment | Duration | Key Findings | Reference(s) |
| Obese, insulin-resistant JCR:LA-cp rats | Chromium picolinate | - | Enhanced skeletal muscle cellular insulin signaling | |
| KK/HlJ diabetic mice | Chromium-containing milk powder | 7 weeks | Reduced serum glucose, insulin, and triglycerides; improved glucose and insulin tolerance | |
| Obese mouse model | Glucagon or insulin injection | Single dose | Glucagon and insulin have opposite effects on chromium levels in bone, fat, and liver |
Table 3: Summary of Human Clinical Trials on Chromium Supplementation
| Study Population | Chromium Form & Dose | Duration | Effect on Fasting Plasma Glucose (FPG) | Effect on HbA1c | Reference(s) |
| Type 2 Diabetes | Brewer's yeast (42 µ g/day ) | 12 weeks | Significant reduction (197.65 to 103.68 mg/dL) | Significant reduction (9.51% to 6.86%) | |
| Type 2 Diabetes | Chromium chloride | - | No statistically significant effect | - | |
| Type 2 Diabetes | Chromium yeast | - | No statistically significant improvement | No statistically significant improvement | |
| Type 2 Diabetes | Multiple forms (meta-analysis) | >12 weeks | Notable benefit | Modest benefit | |
| Individuals with Impaired Glucose Tolerance | Chromium picolinate (1000 µ g/day ) | 3 months | No significant improvement | No significant improvement | |
| Newly onset Type 2 Diabetes | Brewer's yeast (42 µ g/day ) | 3 months | Significant reduction | Significant reduction (9.51% to 6.86%) |
Note: The results of clinical trials have been inconsistent, with some studies showing significant benefits while others report no effect. These discrepancies may be due to differences in study design, duration, chromium dosage and form, and the baseline chromium status and glycemic control of the participants.
Detailed Experimental Protocols
To facilitate further research in this area, this section provides an overview of key experimental methodologies.
In Vitro Insulin Receptor Kinase Assay
This assay measures the ability of chromium and chromodulin to potentiate insulin-stimulated tyrosine kinase activity of the insulin receptor.
Objective: To quantify the phosphorylation of a synthetic peptide substrate by the insulin receptor kinase in the presence and absence of insulin and a chromium-containing substance.
Materials:
-
Isolated insulin receptors (from cell culture or animal tissue)
-
Apochromodulin (isolated and purified)
-
Trivalent chromium salt (e.g., CrCl₃)
-
Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, and ATP)
-
Synthetic peptide substrate (e.g., a peptide containing a tyrosine residue that is a known substrate for the insulin receptor kinase)
-
[γ-³²P]ATP (for radiometric detection) or phospho-specific antibodies (for non-radiometric detection)
-
Phosphocellulose paper or ELISA plates
-
Scintillation counter or plate reader
Procedure (Radiometric):
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate on ice.
-
To each tube/well, add the kinase assay buffer, the synthetic peptide substrate, and the isolated insulin receptors.
-
Add insulin to the desired final concentration to stimulate the receptor. Include control wells without insulin.
-
Add apochromodulin and varying concentrations of CrCl₃ to the test wells to form holochromodulin in situ. Include control wells with apochromodulin alone and CrCl₃ alone.
-
Pre-incubate the reactions for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Spot an aliquot of each reaction mixture onto phosphocellulose paper.
-
Wash the papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase and determine the fold-stimulation by the chromium-containing substance.
GLUT4 Translocation Assay in 3T3-L1 Adipocytes
This assay is used to visualize and quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to insulin and chromium.
Objective: To assess the effect of chromium on insulin-stimulated GLUT4 translocation in a cultured adipocyte cell line.
Materials:
-
3T3-L1 adipocytes (differentiated)
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Chromium compound (e.g., chromium picolinate or CrCl₃)
-
Insulin
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for cell fixation)
-
Permeabilization buffer (e.g., PBS with saponin or Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Primary antibody against an exofacial epitope of GLUT4
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Procedure (Immunofluorescence Microscopy):
-
Seed and differentiate 3T3-L1 preadipocytes on glass coverslips.
-
Serum-starve the differentiated adipocytes for 2-4 hours.
-
Pre-treat the cells with the chromium compound for a specified duration (e.g., 30 minutes to several hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include unstimulated controls.
-
Wash the cells with ice-cold PBS to stop the stimulation.
-
Fix the cells with paraformaldehyde.
-
For total GLUT4 staining, permeabilize a subset of cells with permeabilization buffer. For surface GLUT4 staining, do not permeabilize.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-GLUT4 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the fluorescence intensity at the plasma membrane using a fluorescence microscope and image analysis software.
Western Blotting for Phosphorylated Signaling Proteins (IRS-1, Akt)
This technique is used to detect the phosphorylation status of key proteins in the insulin signaling pathway.
Objective: To determine if chromium treatment enhances insulin-stimulated phosphorylation of IRS-1 and Akt.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes) or tissue lysates from animal studies
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Electrotransfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies specific for phosphorylated IRS-1 (e.g., p-Tyr) and phosphorylated Akt (e.g., p-Ser473), as well as antibodies for the total proteins.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or animals with chromium and/or insulin as described in the experimental design.
-
Lyse the cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
Conclusion
Trivalent chromium, through its interaction with the oligopeptide chromodulin, plays a significant role in amplifying the insulin signaling cascade. The formation of holochromodulin and its subsequent binding to the activated insulin receptor enhances the receptor's tyrosine kinase activity, leading to a potentiation of downstream signaling events that culminate in increased glucose uptake. While in vitro and animal studies have provided substantial evidence for this mechanism, the results from human clinical trials remain varied. This suggests that the therapeutic efficacy of chromium supplementation may be influenced by a range of factors, including baseline chromium status, the degree of insulin resistance, and the form and dosage of chromium administered. Further well-controlled clinical studies are warranted to fully elucidate the therapeutic potential of chromium in the management of insulin resistance and type 2 diabetes. The experimental protocols and data presented in this guide offer a foundation for continued research into the physiological role of chromium as a glucose tolerance factor.
References
- 1. Effect of chromium supplementation on glycated hemoglobin and fasting plasma glucose in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium and diabetes | Arbor Clinical Nutrition Updates | Cambridge Core [cambridge.org]
- 4. Isolation and characterization of low-molecular-weight chromium-binding substance (LMWCr) from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chromium Nicotinate (CAS: 64452-96-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium nicotinate, identified by the CAS number 64452-96-6, is a coordination complex of trivalent chromium and nicotinic acid (niacin, Vitamin B3). It is a nutritional supplement recognized for its role in macronutrient metabolism, particularly its influence on insulin action and glucose control.[1][2] Often referred to as chromium polynicotinate, this compound is typically a mixture where the trinicotinate form is dominant.[1] As an essential trace element, trivalent chromium is a key component of the Glucose Tolerance Factor (GTF), which potentiates insulin-mediated reactions.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, details relevant experimental protocols, and outlines its mechanism of action for professionals in research and drug development.
Chemical and Physical Properties
This compound is a stable, crystalline powder. Its fundamental identifiers and physicochemical properties are summarized in the tables below. There are conflicting reports regarding its solubility; some sources describe it as insoluble or slightly soluble in water and insoluble in alcohol, while others report it as soluble in water, ethanol, and methanol. This discrepancy may be attributable to variations in the specific complex (e.g., di- vs. tri-nicotinate) or the purity of the material tested.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 64452-96-6 | |
| Molecular Formula | C₁₈H₁₂CrN₃O₆ | |
| Molecular Weight | ~418.3 g/mol | |
| IUPAC Name | chromium(3+);tris(pyridine-3-carboxylate) |
| Common Synonyms | Chromium(III) nicotinate, Chromium polynicotinate, Niacin-bound chromium, Cr-NAC | |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Gray, purple-gray, or reddish-brown crystalline powder | |
| Solubility | Slightly soluble in water; Insoluble in ethanol. Conflicting reports state solubility in water, ethanol, and methanol. | |
| Melting Point | 180-190°C (Decomposes at higher temperatures) | |
| Density | 1.94 g/cm³ |
| Stability | Stable under normal storage conditions | |
Biological Activity and Mechanism of Action
Pharmacodynamics
The primary biological role of trivalent chromium is the potentiation of the insulin signaling cascade. As a component of the Glucose Tolerance Factor, chromium is essential for normal glucose and lipid metabolism. It enhances insulin sensitivity by increasing insulin binding to its receptor, boosting the density of insulin receptors on cells, and activating the insulin receptor's intrinsic kinase activity. In states of chromium deficiency, its administration can normalize glucose tolerance.
Mechanism of Action
This compound improves insulin signaling by modulating key downstream effector molecules. Upon insulin binding, the insulin receptor (IR) autophosphorylates its β-subunit, activating its tyrosine kinase domain. This initiates a signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins. Chromium enhances this process.
Key molecular actions include:
-
Enhanced IR Kinase Activity: Chromium augments the kinase activity of the IR β-subunit.
-
Upregulation of Downstream Effectors: It increases the activity of phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt), crucial mediators that promote the translocation of glucose transporter 4 (GLUT4) vesicles to the cell surface. This action increases glucose uptake into cells.
-
Inhibition of Negative Regulators: Chromium attenuates the activity of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme that dephosphorylates and deactivates the insulin receptor.
-
Alternative Pathways: In insulin-resistant states, chromium can promote GLUT4 translocation through mechanisms independent of the canonical IR/PI3K/Akt pathway, potentially by mediating cholesterol efflux from cell membranes.
-
Stress Response: It may alleviate endoplasmic reticulum (ER) stress, which is linked to the suppression of insulin signaling.
Pharmacokinetics
The oral absorption of trivalent chromium from dietary sources and supplements is generally low, ranging from 0.4% to 2.5%. Some studies suggest that the bioavailability of chromium from this compound in rats is in the lower end of this range (around 0.24%), though absorption is significantly higher in humans (0.8-1%). Once absorbed, trivalent chromium binds predominantly to transferrin in the blood and is distributed to tissues including the liver, kidney, and spleen. The primary route of excretion for absorbed chromium is via the urine.
Experimental Protocols
Manufacturing Process Summary
The synthesis of this compound is typically achieved through a precipitation reaction. A common method involves reacting a soluble trivalent chromium salt, such as chromium(III) chloride or chromium(III) sulfate, with nicotinic acid or an alkali metal salt of nicotinic acid (e.g., sodium nicotinate) in an aqueous solution. The reaction is often performed at elevated temperatures (e.g., 80-90°C) to facilitate the formation of the this compound complex, which then precipitates out of the solution. The resulting crystalline solid is subsequently isolated by filtration, washed to remove unreacted starting materials and byproducts, and dried to yield the final product.
In Vivo Diabetes Model Protocol
An experimental protocol to evaluate the efficacy of this compound in a diabetic animal model has been described.
-
Model: Diabetes is induced in male Sprague Dawley rats via a single intraperitoneal (IP) injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight.
-
Treatment Groups: Animals are divided into groups: a non-diabetic control, a diabetic control (placebo), and diabetic animals treated with this compound.
-
Administration: this compound is administered daily for a period of 7 weeks by oral gavage at a dose equivalent to 400 µg of elemental chromium per kg of body weight.
-
Sample Collection: At the end of the treatment period, blood is collected via heart puncture under light anesthesia.
-
Analysis: Plasma or serum is analyzed for key biomarkers, including glucose, glycated hemoglobin (HbA1c), triglycerides, cholesterol, and pro-inflammatory cytokines such as TNF-α and IL-6.
Analytical Methods for Quality Control
Standard analytical methods are employed to ensure the quality and specifications of this compound for use in supplements and research.
Table 3: Quality Control Analysis Methods
| Parameter | Method of Analysis | Reference(s) |
|---|---|---|
| Identification | Fourier-Transform Near-Infrared Spectroscopy (FT-NIR) | |
| Appearance | Visual Inspection | |
| Chromium Content | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after digestion |
| Purity/Assay | High-Performance Liquid Chromatography (HPLC) | |
Toxicological Profile
Trivalent chromium, the form present in this compound, is considered to have a low order of toxicity. It is distinct from hexavalent chromium, which is a known industrial toxin and carcinogen. Genotoxicity assays have shown that while chromium picolinate may be clastogenic in vitro, this effect is attributed to the picolinic acid ligand, not the chromium(III) ion; this compound was found to be negative for genotoxicity in the same study.
Table 4: GHS Hazard Classification for this compound
| Hazard Statement | Code | Description | Reference(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation | |
Standard personal protective equipment, including safety goggles and gloves, should be used when handling the powdered form to avoid irritation.
Applications
This compound is primarily utilized in the field of nutrition and health. Its main applications include:
-
Dietary Supplements: It is a common ingredient in supplements aimed at supporting healthy blood sugar levels, improving insulin sensitivity, and managing symptoms associated with type 2 diabetes.
-
Weight Management: By aiding in the regulation of glucose metabolism, it may help in weight management efforts.
-
Animal Nutrition: It is used as a feed additive in livestock to promote growth and improve feed efficiency.
While many studies in animal models and some human trials support these benefits, clinical results in humans have been inconsistent, indicating that efficacy may depend on dosage, duration, and the baseline metabolic status of the individual.
Conclusion
This compound (CAS 64452-96-6) is a well-characterized trivalent chromium complex with significant potential as a nutritional therapeutic agent. Its core function lies in the potentiation of the insulin signaling pathway through multiple molecular mechanisms, including the enhancement of receptor kinase activity and the modulation of key downstream signaling proteins. While its oral bioavailability is low, it is recognized as an effective form for chromium supplementation. The provided experimental protocols serve as a foundation for further investigation into its efficacy and mechanisms. A clear understanding of its chemical properties, biological actions, and safety profile is essential for its application in research and the development of products targeting metabolic health.
References
molecular formula and weight of chromium nicotinate
This document provides a comprehensive technical overview of chromium (III) nicotinate, a compound utilized in nutritional supplementation. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological mechanisms, and synthesis.
Core Chemical Properties
Chromium (III) nicotinate, also known as chromium polynicotinate or niacin-bound chromium, is an ionic substance formed from trivalent chromium and nicotinic acid (niacin, Vitamin B3)[1]. The most common and stable form is chromium (III) trisnicotinate, where one chromium ion is coordinated with three nicotinate molecules.
| Property | Value | Source(s) |
| Molecular Formula | C18H12CrN3O6 | [2][3] |
| Molecular Weight | 418.3 g/mol | [2][3] |
| Alternate Formula | C6H5CrNO2 | |
| Alternate Mol. Weight | 175.11 g/mol | |
| CAS Number | 64452-96-6 | |
| Appearance | Gray or off-white fine crystalline powder | |
| Solubility | Slightly soluble in water, insoluble in ethanol | |
| Synonyms | Chromium Polynicotinate, Niacin-bound Chromium, Chromium(3+) tris(pyridine-3-carboxylate) |
Note: While some sources list a simplified formula, C18H12CrN3O6 represents the more accurate structure of the chromium(III) trisnicotinate complex.
Biological Role and Mechanism of Action
Chromium is an essential trace element recognized for its role in the metabolism of glucose, insulin, and lipids. As a component of the Glucose Tolerance Factor (GTF), trivalent chromium potentiates the action of insulin, enhancing insulin sensitivity and supporting normal glucose metabolism.
The primary mechanism involves the potentiation of the insulin signaling cascade. Chromium has been shown to enhance the kinase activity of the insulin receptor (IR), which initiates a series of downstream phosphorylation events. This cascade, involving key effector molecules like phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt), ultimately promotes the translocation of GLUT4 glucose transporters to the cell membrane, increasing glucose uptake into cells. Furthermore, chromium may attenuate the activity of PTP-1B, a negative regulator of insulin signaling, thereby amplifying the insulin signal.
Quantitative Data Summary
The bioavailability and metabolic effects of chromium nicotinate have been evaluated in various studies. Data suggests that while organic chromium compounds are generally better absorbed than inorganic forms, differences exist between various complexes.
| Parameter | Finding / Value | Species | Comparison Group / Condition | Source(s) |
| Apparent Absorption | 0.04 - 0.24% | Rat | Oral administration of ⁵¹Cr-nicotinate | |
| True Absorption | Higher in humans (0.8 - 1%) than in rats. | Human | Intraindividual comparison | |
| Acute Absorption | Urinary chromium was significantly lower than from chromium picolinate. | Human | Compared to Cr picolinate and Cr chloride. | |
| Pharmacokinetics | Mean Retention Time (MRT) was significantly prolonged compared to chromium picolinate. | Rat | Oral gavage vs. chromium picolinate. | |
| Lipid Profile | Significantly decreased total cholesterol and triglycerides. | Diabetic Rat | Streptozotocin-treated rats. | |
| HDL Cholesterol | Significantly increased HDL ("good") cholesterol levels. | Diabetic Rat | Streptozotocin-treated rats. | |
| Glycated Hemoglobin | Significantly reduced glycated hemoglobin (HbA1c) levels. | Diabetic Rat | Streptozotocin-treated rats. |
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of a trivalent chromium salt with nicotinic acid or its alkali metal salt. The following protocols are derived from patent literature describing the synthesis process.
This protocol describes the synthesis of a chromium-nicotinate complex with glucose tolerance factor (GTF) activity.
Materials:
-
Nicotinic acid (Niacin) USP
-
Distilled water
-
Sodium hydroxide (food grade)
-
Chromium chloride hexahydrate (CrCl₃·6H₂O, reagent grade)
Methodology:
-
Prepare Sodium Nicotinate Solution: Dissolve 3,673 g of nicotinic acid in 4,540 g of distilled water with stirring.
-
Slowly add 1,224 g of sodium hydroxide pellets to the mixture while continuing to stir. This reaction forms an aqueous solution of sodium nicotinate.
-
Prepare Chromium Solution: In a separate container, prepare a solution of 2,724 g of reagent-grade chromium chloride hexahydrate.
-
Reaction: Contact the sodium nicotinate solution with the chromium chloride solution under conditions that permit the formation of a chromium-nicotinate complex.
-
Precipitation and Recovery: The desired chromium-nicotinate complex will form as a precipitate.
-
Collect the precipitate through filtration.
-
Wash the collected product to remove impurities.
-
Dry the final product.
This protocol aims to produce high-purity organic chelated this compound at normal temperatures.
Materials:
-
Nicotinic acid
-
Water
-
Solubility promoter (e.g., sodium hydroxide or sodium carbonate)
-
Trivalent inorganic chromium salt solution (e.g., chromium trichloride or chromium sulfate)
Methodology:
-
Dissolve Nicotinic Acid: Add 100g of nicotinic acid to 800-1200ml of water and stir evenly.
-
Slowly add 40-50g of a solubility promoter (e.g., caustic soda) to the solution, stirring until the nicotinic acid is fully dissolved.
-
Catalyzed Reaction: While stirring, slowly add a solution containing 50-100g of a trivalent chromium salt (e.g., chromium trichloride) to the nicotinic acid solution. This will initiate a catalyzed reaction, causing this compound crystals to precipitate.
-
Aging and Collection: Allow the mixture to stand for 24 hours for aging.
-
Collect the crystals via centrifugation and filtration.
-
Drying: Dry the collected crystals at 80-105 °C for approximately 5 hours. The mother liquor can be recycled for subsequent batches.
References
A Deep Dive into Niacin-Bound Chromium: From Discovery to Clinical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of niacin-bound chromium. It traces the journey from the initial identification of the Glucose Tolerance Factor (GTF) to the synthesis and clinical evaluation of niacin-bound chromium complexes. This document details the proposed molecular mechanisms of action, focusing on the role of chromodulin in insulin signaling amplification. A thorough summary of quantitative data from key clinical trials is presented in tabular format for comparative analysis. Furthermore, this guide provides detailed experimental protocols for the extraction of GTF, analysis of chromium in biological samples, and assessment of insulin sensitivity. Visual diagrams of the insulin signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter. This whitepaper is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic disorders.
Introduction: The Genesis of a Bioactive Mineral Complex
The story of niacin-bound chromium begins with the quest to understand the nutritional factors influencing glucose metabolism. In the mid-20th century, researchers were actively investigating the underlying causes of impaired glucose tolerance. This pioneering work led to the discovery of a crucial, yet then unidentified, dietary agent.
A pivotal moment in this narrative was the work of Dr. Walter Mertz and his colleagues. In 1957, they identified a substance in brewer's yeast that was essential for maintaining normal glucose tolerance in rats; they named this substance the Glucose Tolerance Factor (GTF)[1][2]. Subsequent research by Mertz and others revealed that the biologically active component of GTF was the trace mineral chromium, specifically in its trivalent state (Cr³⁺)[3][4]. Further characterization of GTF suggested that it was a complex of chromium, nicotinic acid (niacin or vitamin B3), and the amino acids glycine, cysteine, and glutamic acid[5]. This discovery laid the foundation for the development and investigation of niacin-bound chromium as a bioavailable form of chromium for nutritional and therapeutic purposes.
The Molecular Machinery: How Niacin-Bound Chromium Influences Insulin Signaling
The primary mechanism by which niacin-bound chromium is believed to exert its effects on glucose metabolism is through the potentiation of insulin signaling. The central player in this process is a low-molecular-weight chromium-binding substance known as chromodulin.
Upon absorption, trivalent chromium from niacin-bound chromium complexes is transported into insulin-sensitive cells. Inside the cell, four chromium ions bind to apochromodulin, an inactive form of the oligopeptide, to form the active holochromodulin. This activation is triggered by the binding of insulin to its receptor on the cell surface.
The activated holochromodulin then binds to the insulin receptor, amplifying its tyrosine kinase activity. This enhanced signaling cascade leads to a series of downstream effects, including the translocation of GLUT4 transporters to the cell membrane, facilitating increased glucose uptake from the bloodstream into the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. A METHOD DETERMINING CHROMIUM IN HUMAN URINE BY ATOMIC ABSORPTION SPECTROSCOPY AND THE APPLICATION OF THIS METHOD | Semantic Scholar [semanticscholar.org]
- 3. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium supplements for glycemic control in type 2 diabetes: limited evidence of effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Chromium Nicotinate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methodologies used to characterize chromium nicotinate complexes. It details the challenges and findings associated with analyzing these structurally complex compounds, which are of significant interest due to their role in nutritional supplementation and potential therapeutic applications, particularly in glucose metabolism. The guide summarizes key quantitative data, outlines experimental protocols, and visualizes relevant workflows and biological pathways.
Introduction to this compound Complexes
Chromium(III) nicotinate, often referred to as chromium polynicotinate or niacin-bound chromium, is a nutritional supplement used to provide trivalent chromium, an essential trace element involved in glucose, insulin, and lipid metabolism[1]. Unlike simple crystalline salts, "this compound" produced by common methods is typically not a single, discrete molecule[2][3]. Spectroscopic and analytical studies have revealed that these products are often amorphous, polymeric materials composed of chromium(III) ions, oxygen-bound nicotinate, and bridging hydroxide and water ligands[2]. This structural complexity presents a significant challenge for characterization and underscores the importance of robust spectroscopic analysis to understand the composition and potential bioactivity of different preparations.
The coordination chemistry is highly dependent on the synthesis conditions, such as pH and the ratio of reactants, leading to products with varying colors—from green to blue-gray—and different solubilities[2]. This variability directly impacts the spectroscopic properties and is crucial for interpreting the results of nutritional and toxicological studies.
Experimental Protocols
Detailed methodologies are critical for the reproducible synthesis and analysis of this compound complexes. The following protocols are based on established methods reported in the literature.
Synthesis of this compound Complexes
Different synthesis methods yield structurally distinct complexes. Two representative protocols are detailed below:
Protocol 2.1.1: Synthesis of CrNic1 (Dark Green Complex)
-
Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and nicotinic acid in deionized water.
-
Adjust the pH of the solution to 6.0 using concentrated sodium hydroxide (NaOH).
-
The resulting dark green, noncrystalline precipitate is collected.
-
Wash the precipitate thoroughly with deionized water to remove unreacted starting materials and salts.
-
Dry the final product under vacuum. This complex is typically soluble in both water and dimethyl sulfoxide (DMSO).
Protocol 2.1.2: Synthesis of CrNic2 (Periwinkle Blue-Gray Complex)
-
This synthesis is performed according to the methodology outlined in U.S. Patent 4,954,492.
-
The general procedure involves reacting a chromium(III) salt with nicotinic acid under specific pH and temperature conditions.
-
The resulting periwinkle blue-gray, noncrystalline solid is collected.
-
Wash and dry the product as described in the previous protocol. This complex exhibits low solubility in water and DMSO.
Spectroscopic Analysis Methodologies
Protocol 2.2.1: Fourier Transform Infrared (FTIR) Spectroscopy
-
Prepare solid samples by mixing them with potassium bromide (KBr) powder.
-
Acquire spectra using a Fourier transform IR spectrometer in diffuse reflectance mode.
-
Use a CO₂-free, dry air purge to minimize atmospheric interference.
-
Record spectra at a resolution of 4 cm⁻¹ against a KBr blank.
-
Data is typically presented as relative absorption over the mid-IR range (approx. 4000-400 cm⁻¹).
Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve samples in a suitable deuterated solvent, such as DMSO-d₆, as solubility allows.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Due to the paramagnetic nature of Cr(III), signal broadening may occur. A large number of scans (e.g., >100,000 for ¹³C) may be necessary to achieve an adequate signal-to-noise ratio.
-
Reference chemical shifts to the residual solvent peak.
Protocol 2.2.3: UV-Visible (UV-Vis) Spectroscopy
-
Prepare solutions of the complexes in a suitable solvent (e.g., water or DMSO) to a known concentration.
-
Record the absorption spectra over a range of approximately 200–900 nm using a dual-beam spectrophotometer and a 1 cm quartz cuvette.
-
Identify the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.
Protocol 2.2.4: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Dissolve or suspend the complex in a solvent system suitable for electrospray ionization, such as a mixture of acetonitrile and water.
-
Infuse the sample solution directly into the ESI source.
-
Acquire mass spectra in positive ion mode. The polymeric and intractable nature of many this compound preparations can make obtaining clear mass spectra of discrete molecular ions challenging.
Spectroscopic Data and Interpretation
The spectroscopic data for this compound complexes reflect their polymeric and variable nature.
Workflow for Synthesis and Analysis
The general workflow for investigating this compound complexes involves synthesis followed by a suite of spectroscopic analyses to elucidate structure and composition.
FTIR Spectroscopy
FTIR is used to identify functional groups and infer coordination modes.
-
Carboxylate Group (COO⁻): In nicotinic acid, the carboxylic acid C=O stretch appears at a specific frequency. Upon coordination to Cr(III) through the oxygen atoms, this band shifts, indicating bonding.
-
Hydroxide (OH) and Water (H₂O): Spectra of this compound complexes consistently show broad absorption bands indicative of bound hydroxide and/or water molecules. These are absent in the spectrum of free nicotinic acid, supporting the presence of these ligands in the polymeric structure.
-
Pyridine Ring: Vibrations associated with the pyridine ring are also present and may shift slightly upon coordination, although studies suggest that coordination in most preparations occurs primarily through the carboxylate oxygen rather than the pyridine nitrogen.
UV-Visible Spectroscopy
The color of Cr(III) complexes arises from d-d electronic transitions. For an octahedral Cr(III) ion (d³ configuration), three spin-allowed transitions are typically expected. While specific λmax values for this compound are highly dependent on the preparation, the expected transitions and general spectral regions are summarized below.
| Transition | Wavenumber Range (cm⁻¹) | Description |
| ⁴A₂g → ⁴T₂g (ν₁) | 16,800 - 18,500 | Corresponds to 10Dq, the crystal field splitting |
| ⁴A₂g → ⁴T₁g(F) (ν₂) | 22,800 - 23,500 | Second spin-allowed transition |
| ⁴A₂g → ⁴T₁g(P) (ν₃) | 31,250 - 32,600 | Third spin-allowed transition |
| (Data based on typical ranges for octahedral Cr(III) complexes) |
The observed colors (green, blue-gray) of different this compound preparations are a direct result of variations in these absorption bands.
NMR Spectroscopy
NMR provides insight into the ligand environment, although the paramagnetic Cr(III) center causes significant peak broadening.
-
¹H NMR: Spectra of soluble this compound in DMSO show peaks corresponding to the protons on the pyridine ring. In some preparations (e.g., CrNic1), two distinct sets of peaks are observed, suggesting at least two different environments for the nicotinic acid ligand within the complex.
-
¹³C NMR: ¹³C spectra show small, uniform downfield chemical shifts (~0.1 ppm) for the carbon atoms of the nicotinic acid ligand compared to the free acid. This suggests that the electronic environment of the ligand is only slightly perturbed upon coordination and provides no evidence for strong, localized bonding to a specific carbon, such as the carboxyl carbon.
| Carbon Atom | Nicotinic Acid (δ, ppm) | CrNic1 Complex (δ, ppm) |
| C2 | 152.1 | 152.2 |
| C6 | 148.9 | 149.0 |
| C4 | 139.5 | 139.6 |
| C5 | 125.8 | 125.7 |
| C3 | 130.3 | 130.4 |
| COOH | 166.5 | 166.6 |
| (Data obtained in DMSO-d₆) |
Mass Spectrometry
Biological Relevance: Insulin Signaling Pathway
Chromium(III) complexes are believed to potentiate the action of insulin. The proposed mechanism involves the enhancement of insulin receptor signaling. Upon insulin binding, chromium is thought to increase the kinase activity of the insulin receptor, triggering a downstream phosphorylation cascade that leads to increased glucose uptake.
This pathway illustrates that chromium enhances the signal initiated by insulin at the receptor level. This leads to the activation of key downstream effectors like PI3-kinase and Akt, which are crucial for mobilizing GLUT4 transporters to the cell surface, thereby facilitating the entry of glucose from the bloodstream into the cell.
Conclusion
The spectroscopic analysis of this compound reveals a class of structurally complex and variable coordination polymers rather than a single, well-defined molecule. FTIR and NMR spectroscopy confirm that these complexes consist of Cr(III) coordinated to nicotinic acid via its carboxylate group, with significant incorporation of water and hydroxide ligands. The variability in synthesis leads to different physical properties, including color, which is explained by the d-d electronic transitions observed in UV-Vis spectroscopy. While mass spectrometry is challenged by the polymeric nature of the material, it supports the non-discrete molecular structure. Understanding these structural characteristics through a combination of spectroscopic techniques is essential for correlating the chemical composition of this compound supplements with their biological activity in pathways such as insulin signaling.
References
Foundational Research on Chromium as an Essential Trace Element: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Chromium, a trace element, has been a subject of extensive research for its role in glucose metabolism and insulin sensitivity. This technical guide delves into the foundational research that established chromium as a potential essential trace element, providing an in-depth look at the key experiments, methodologies, and quantitative data that have shaped our understanding of its biological function. The debate surrounding its essentiality continues, with regulatory bodies in the United States recognizing it as essential, while European authorities remain unconvinced. This guide will provide the core scientific underpinnings of this important area of nutritional biochemistry.
The Discovery of Glucose Tolerance Factor (GTF) and the Role of Chromium
The story of chromium's essentiality begins with the work of Klaus Schwarz and Walter Mertz in the 1950s. They identified a substance in brewer's yeast that was crucial for maintaining normal glucose tolerance in rats fed a chromium-deficient diet.[1] This substance was named the Glucose Tolerance Factor (GTF).[1][2]
Subsequent research by Mertz and his colleagues identified trivalent chromium as the active component of GTF.[3][4] The prevailing hypothesis at the time was that GTF, a complex of chromium, nicotinic acid, and amino acids, potentiated the action of insulin, thereby facilitating glucose uptake by cells.
Foundational Experimental Protocols
Induction of Chromium Deficiency in Rats
The foundational studies relied on inducing a state of chromium deficiency in laboratory animals to observe the effects of its supplementation. The most common method involved feeding rats a specially formulated diet.
Protocol for Induction of Chromium Deficiency in Rats:
-
Animal Model: Male Sprague-Dawley or Wistar rats were commonly used.
-
Housing: To minimize environmental chromium contamination, rats were housed in plastic cages with wire-grill inserts.
-
Diet Composition: The cornerstone of inducing chromium deficiency was the use of a Torula yeast-based diet. Torula yeast is naturally low in chromium. The typical composition of such a diet was as follows:
-
Protein Source: Torula Yeast (30%)
-
Carbohydrate Source: Sucrose or Dextrose
-
Fat Source: Lard or Vegetable Oil
-
Vitamins and Minerals: A salt mixture devoid of chromium was used. All other essential vitamins and minerals were included.
-
-
Duration: Rats were typically fed this diet for several weeks to months to induce a state of impaired glucose tolerance.
In Vivo Bioassay for Glucose Tolerance Factor (GTF) Activity
The primary method for assessing the biological activity of GTF and chromium was the intravenous glucose tolerance test (IVGTT) in chromium-deficient rats.
Protocol for Intravenous Glucose Tolerance Test (IVGTT) in Rats:
-
Animal Preparation: Chromium-deficient rats were fasted overnight.
-
Anesthesia: Rats were anesthetized, often with a barbiturate.
-
Cannulation: For repeated blood sampling, the jugular vein and/or carotid artery were cannulated.
-
Baseline Blood Sample: A baseline blood sample was taken to measure fasting blood glucose levels.
-
Glucose Administration: A bolus of glucose (typically 0.5 g per kg of body weight) was injected intravenously.
-
Serial Blood Sampling: Blood samples were collected at timed intervals (e.g., 5, 15, 30, 60, and 120 minutes) after the glucose injection.
-
Blood Glucose Analysis: Blood glucose concentrations were measured in each sample.
-
GTF/Chromium Administration: To test the effect of GTF or chromium, a solution containing the test substance was administered intravenously or intraperitoneally prior to the glucose challenge.
-
Data Analysis: The rate of glucose clearance from the blood was calculated and compared between control and treated groups. An improvement in the glucose clearance rate indicated positive GTF activity.
In Vitro Bioassay for GTF Activity using Rat Epididymal Adipose Tissue
An in vitro bioassay using isolated rat epididymal fat pads was developed to provide a more direct measure of the effect of GTF on glucose metabolism in insulin-sensitive tissue.
Protocol for In Vitro Glucose Oxidation Assay:
-
Tissue Isolation: Epididymal fat pads were excised from chromium-deficient rats.
-
Adipocyte Isolation: The fat pads were minced and digested with collagenase to isolate adipocytes (fat cells).
-
Incubation: Isolated adipocytes were incubated in a buffer containing:
-
Radioactively labeled glucose (e.g., 14C-glucose)
-
A suboptimal concentration of insulin
-
The test substance (GTF preparation or chromium compound)
-
-
Measurement of Glucose Oxidation: The rate of glucose oxidation was determined by measuring the amount of radioactive carbon dioxide (14CO2) produced by the cells.
-
Data Analysis: An increase in the rate of 14CO2 production in the presence of the test substance, compared to the control (insulin alone), indicated a potentiation of insulin action and positive GTF activity.
Quantitative Data from Foundational and Subsequent Studies
The following tables summarize quantitative data from key studies on the effects of chromium and GTF on glucose metabolism.
Table 1: Effect of Chromium Supplementation on Glucose Tolerance in Rats
| Study (Year) | Animal Model | Chromium Source | Daily Dosage | Duration | Key Findings |
| Mertz & Schwarz (1959) | Chromium-deficient rats | Trivalent Chromium | Not specified | Not specified | Reversed impaired glucose tolerance. |
| Mertz (1969) | Chromium-deficient rats | Trivalent Chromium | Not specified | Not specified | Restored normal glucose removal rates. |
Table 2: Effect of GTF on Glucose Metabolism in Animal Models
| Study (Year) | Animal Model | GTF Source | Administration | Key Findings |
| Tuman et al. (1977) | Genetically diabetic mice | Brewer's Yeast | Intraperitoneal injection | Reduced non-fasting plasma glucose by 14-29%; Reduced plasma triglycerides by 47% and cholesterol by 35%. |
| Mirsky et al. (2011) | Streptozotocin-induced diabetic rats | Yeast Extract | Oral bolus | Reduced postprandial blood glucose by 17%; Synergistic effect with insulin, reducing blood glucose by 42%. |
Table 3: Effect of Chromium Supplementation on Human Subjects with Impaired Glucose Tolerance
| Study (Year) | Number of Subjects | Chromium Source | Daily Dosage | Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Glinsmann & Mertz (1966) | 6 diabetic adults | Chromium Chloride | Not specified | 7-13 weeks | 3 out of 6 subjects showed improved glucose tolerance. | | Anderson et al. (1983) | 76 normal adults | Chromium Chloride | 200 µg | 3 months | In subjects with initial 90-min glucose ≥ 100 mg/dL, 90-min glucose decreased from 135 to 116 mg/dL. | | Anderson et al. (1997) | 180 type 2 diabetics | Chromium Picolinate | 1000 µg | 4 months | HbA1c decreased from 8.5% to 6.6%; Fasting glucose decreased from 8.8 to 7.1 mmol/L. |
Signaling Pathways and Experimental Workflows
Chromium is believed to enhance insulin signaling through a complex series of intracellular events. The primary proposed mechanism involves the potentiation of the insulin receptor's tyrosine kinase activity.
Insulin Signaling Pathway
The binding of insulin to its receptor initiates a phosphorylation cascade that ultimately leads to the translocation of glucose transporters (GLUT4) to the cell membrane, facilitating glucose uptake.
Caption: Simplified Insulin Signaling Pathway.
Proposed Mechanism of Chromium Action
Chromium is thought to influence the insulin signaling pathway at several key points, primarily by enhancing the activity of the insulin receptor and downstream signaling molecules.
Caption: Proposed Mechanism of Chromium Action on Insulin Signaling.
Experimental Workflow for Investigating Insulin Signaling
To study the effects of chromium on the insulin signaling pathway, researchers typically use cell culture models and techniques like Western blotting to measure the phosphorylation status of key proteins.
Protocol for Western Blot Analysis of Insulin Signaling Proteins:
-
Cell Culture: L6 myotubes or 3T3-L1 adipocytes are commonly used cell lines.
-
Chromium Treatment: Cells are incubated with a chromium compound (e.g., chromium picolinate) for a specified period.
-
Insulin Stimulation: Cells are then stimulated with insulin for a short duration to activate the signaling pathway.
-
Cell Lysis: Cells are lysed to extract total proteins. A lysis buffer containing phosphatase and protease inhibitors is crucial to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-IRS-1, anti-phospho-Akt).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and compared between different treatment groups. The membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein to normalize for loading differences.
References
- 1. Chromium and diabetes | Arbor Clinical Nutrition Updates | Cambridge Core [cambridge.org]
- 2. Insulin Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromium Supplementation Improves Glucose Tolerance in Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
The In-Depth Technical Guide to Chromium Nicotinate's Effect on Lipid and Protein Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of chromium nicotinate's effects on lipid and protein metabolism. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science. This document synthesizes quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways.
Core Concepts: this compound in Metabolic Regulation
Chromium, an essential trace mineral, plays a crucial role in the metabolism of carbohydrates, fats, and proteins, primarily by potentiating the action of insulin.[1] this compound, a form of trivalent chromium complexed with nicotinic acid (niacin), is a popular nutritional supplement.[2] The niacin component is thought to enhance chromium's bioavailability.[2] This guide will delve into the specific effects of this compound on the intricate pathways governing lipid and protein homeostasis.
Impact on Lipid Metabolism
This compound has been investigated for its potential to modulate lipid profiles, with varying results across different study designs and populations. The primary proposed mechanism involves the enhancement of insulin signaling, which plays a central role in lipid metabolism.
Quantitative Data Summary
The following tables summarize the quantitative findings from key animal and human studies on the effects of this compound on lipid metabolism.
Table 1: Effects of this compound on Lipid Profile in Animal Models
| Animal Model | Dosage | Duration | Total Cholesterol | Triglycerides | HDL-C | LDL-C | Reference(s) |
| Streptozotocin-induced diabetic rats | 400 µg Cr/kg BW/day | 7 weeks | ↓ (p=0.04) | ↓ (p=0.04) | ↑ | No significant change | [1] |
| Broiler chickens | 400 µg/kg Cr from CrNic in diet | 21 days | No significant change | No significant change | ↑ (p < 0.05) | No significant change | [3] |
BW: Body Weight; Cr: Chromium; CrNic: this compound; HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol; ↓: Decrease; ↑: Increase
Table 2: Meta-Analysis of Chromium Supplementation (including Nicotinate) on Lipid Profile in Humans
| Population | Intervention | Number of Trials | Total Cholesterol | Triglycerides | HDL-C | LDL-C | Reference(s) |
| Patients with Type 2 Diabetes | Chromium supplementation (various forms) | 24 | ↓ (-7.77 mg/dl) | ↓ (-6.54 mg/dl) | ↑ (2.23 mg/dl) | No significant effect | |
| General population | Chromium supplementation (various forms) | 38 | ↓ (-0.17 mmol/l) | No significant effect | No significant effect | No significant effect |
Note: The meta-analyses included various forms of chromium, not exclusively this compound. The effects of this compound specifically on HDL-C were noted in one meta-analysis.
Experimental Protocols
2.2.1. Animal Study: Streptozotocin-Induced Diabetic Rats
-
Objective: To examine the effect of chromium niacinate supplementation on lipid profiles in a diabetic rat model.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: Intraperitoneal injection of streptozotocin (65 mg/kg body weight).
-
Experimental Groups:
-
Control (non-diabetic)
-
Diabetic control
-
Diabetic + this compound (400 µg Cr/kg BW/day by gavage)
-
Diabetic + Chromium Picolinate (400 µg Cr/kg BW/day by gavage)
-
-
Duration: 7 weeks.
-
Sample Collection: Blood was collected via heart puncture.
-
Lipid Analysis: Plasma levels of total cholesterol, triglycerides, and HDL-cholesterol were determined using standard enzymatic assays.
2.2.2. Human Clinical Trial: Double-Blind Crossover Study
-
Objective: To assess the effects of this compound supplementation on plasma lipids in healthy adults and individuals with noninsulin-dependent diabetes mellitus (NIDDM).
-
Study Design: Double-blind, crossover study.
-
Participants: 14 healthy adults and 5 adults with NIDDM.
-
Intervention: Participants received either this compound (200 µg chromium complexed with 1.8 mg nicotinic acid) or a placebo daily.
-
Duration: Two 8-week experimental periods with a crossover.
-
Data Collection: Fasting blood samples were collected at the beginning and end of each period.
-
Lipid Analysis: Plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides were measured.
Impact on Protein Metabolism
The influence of this compound on protein metabolism is less extensively studied than its effects on lipid metabolism. The proposed mechanisms are largely indirect, stemming from the potentiation of insulin signaling, which is anabolic for protein synthesis.
Quantitative Data Summary
Direct quantitative data on the effects of this compound on protein synthesis rates or nitrogen balance in mammals is limited. However, some studies provide insights into its impact on amino acid profiles and gene expression related to muscle development.
Table 3: Effects of this compound on Breast Muscle Amino Acid Profile in Broilers
| Amino Acid | Control | This compound (400 µg/kg) | p-value | Reference(s) |
| Methionine | 0.63 g/100g | 0.65 g/100g | > 0.05 | |
| Cysteine | 0.28 g/100g | 0.29 g/100g | > 0.05 |
Note: While not statistically significant, the study provides some data on amino acid composition.
A study on chromium picolinate in growing-finishing pigs showed an increased rate of nitrogen absorption (P < 0.05), suggesting a potential positive effect on protein utilization, though nitrogen retention was not significantly increased. Another study in cultured rat skeletal muscle cells indicated that chromium, in various forms, could enhance insulin-stimulated protein synthesis and increase mRNA levels of insulin-like growth factor 1 (IGF-1) and its receptor, while reducing ubiquitin mRNA levels, suggesting a shift towards protein anabolism.
Experimental Protocols
3.2.1. Animal Study: Broiler Chickens
-
Objective: To evaluate the effects of different organic chromium sources on breast amino acid profiles in broilers.
-
Animal Model: One-day-old male Arbor Acres broilers.
-
Experimental Groups:
-
Control (basal diet)
-
This compound (basal diet + 400 µg/kg Cr from CrNic)
-
Other organic chromium sources
-
-
Duration: 42 days.
-
Sample Collection: Breast muscle samples were collected at the end of the trial.
-
Amino Acid Analysis: The amino acid composition of the breast muscle was determined using an amino acid analyzer following acid hydrolysis of the muscle samples.
3.2.2. In Vitro Study: Rat Skeletal Muscle Cells
-
Objective: To evaluate the impact of different chromium forms on protein metabolism in vitro.
-
Cell Model: Cultured rat skeletal muscle cells (L6 myoblasts).
-
Experimental Conditions: Cells were cultured with or without insulin and with different forms of chromium, including chromium picolinate.
-
Outcome Measures:
-
Protein deposition was measured.
-
mRNA levels of IGF-1, IGF-1 receptor, and ubiquitin were quantified using real-time PCR.
-
Signaling Pathways and Molecular Mechanisms
The metabolic effects of this compound are believed to be mediated through the modulation of key signaling pathways, primarily the insulin signaling cascade and the AMP-activated protein kinase (AMPK) pathway.
Insulin Signaling Pathway
Chromium is thought to potentiate insulin signaling by binding to a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin. This complex can then bind to and activate the insulin receptor, enhancing its tyrosine kinase activity. This amplification of the insulin signal leads to a cascade of downstream events.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Some studies suggest that chromium can activate AMPK. This activation can lead to increased glucose uptake and fatty acid oxidation, and inhibition of cholesterol and triglyceride synthesis.
Regulation of SREBP-1c
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that promotes lipogenesis. Insulin signaling is a known activator of SREBP-1c. The potential for chromium to modulate SREBP-1c is an area of active research. By enhancing insulin sensitivity, chromium may indirectly influence SREBP-1c activity. Furthermore, the activation of AMPK by chromium could lead to the direct inhibition of SREBP-1c, thereby reducing the expression of lipogenic genes.
Experimental Workflow for Assessing Metabolic Effects
The following diagram illustrates a general experimental workflow for investigating the effects of this compound on lipid and protein metabolism in a preclinical setting.
Conclusion and Future Directions
This compound demonstrates potential in modulating lipid metabolism, particularly in improving HDL-C levels and reducing total cholesterol and triglycerides, especially in models of metabolic dysfunction. Its effects on protein metabolism are less clear but appear to be linked to its role in enhancing insulin's anabolic signaling.
Future research should focus on:
-
Conducting large-scale, well-controlled human clinical trials to definitively establish the efficacy of this compound on lipid and protein metabolism in various populations.
-
Utilizing stable isotope tracer methodologies to directly quantify the effects of this compound on in vivo muscle protein synthesis and breakdown rates.
-
Further elucidating the direct molecular targets of chromium and the precise mechanisms by which it activates AMPK and modulates SREBP-1c activity.
-
Investigating the gene expression profiles in muscle and adipose tissue in response to this compound supplementation to identify novel targets and pathways.
This in-depth technical guide provides a solid foundation for understanding the current state of research on this compound's metabolic effects. As research in this area continues to evolve, a clearer picture of its therapeutic potential will emerge.
References
- 1. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Effect of chromium nicotinic acid supplementation on selected cardiovascular disease risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic applications of chromium nicotinate
An In-depth Technical Guide on the Potential Therapeutic Applications of Chromium Nicotinate
Introduction
Chromium is an essential trace mineral recognized for its role in the metabolism of carbohydrates, fats, and proteins.[1][2][3] this compound, a complex of trivalent chromium (Cr³⁺) and nicotinic acid (niacin), is a form of supplemental chromium designed to enhance bioavailability. It is postulated to potentiate insulin action and is investigated for a range of therapeutic applications, primarily centered on improving metabolic health.[4][5] This document provides a technical overview of the current scientific evidence regarding the mechanisms of action, potential therapeutic uses, and safety profile of this compound, intended for researchers and drug development professionals.
Mechanism of Action
The biological effects of this compound are attributed to the action of trivalent chromium, which is believed to enhance insulin signaling pathways, modulate cellular energy sensing, and reduce markers of oxidative stress and inflammation.
Potentiation of Insulin Signaling
Chromium is involved in the potentiation of insulin signaling cascades. It is thought to be a component of a low-molecular-weight chromium-binding substance (LMWCr), which can bind to and activate the insulin receptor. The proposed mechanism involves enhancing the kinase activity of the insulin receptor's β-subunit upon insulin binding. This amplification leads to increased phosphorylation of downstream effector molecules, including Insulin Receptor Substrate-1 (IRS-1), Phosphatidylinositol 3-kinase (PI3K), and Protein Kinase B (Akt), ultimately promoting the translocation of GLUT4 glucose transporters to the cell membrane and facilitating glucose uptake. Furthermore, chromium may attenuate the activity of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.
Modulation of AMPK Signaling
Some evidence suggests that chromium can increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation can independently promote GLUT4 translocation and glucose uptake, providing an alternative pathway for improving glucose homeostasis, particularly in states of insulin resistance.
Effects on Oxidative Stress and Inflammation
Preclinical studies indicate that this compound may mitigate oxidative stress and inflammation. In streptozotocin-induced diabetic rats, supplementation with chromium niacinate lowered blood levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP). It also reduced lipid peroxidation. These effects may be mediated by inhibiting the activation of nuclear factor kappa B (NF-κB) and activating enzymes that detoxify reactive oxygen species.
Potential Therapeutic Applications
Research into this compound has explored its utility in various metabolic and endocrine disorders, though with mixed results.
Type 2 Diabetes and Glycemic Control
The role of chromium supplementation in managing type 2 diabetes is one of the most studied yet contentious areas. While some studies suggest benefits, others report no significant effects.
Evidence of Efficacy:
-
A review of 28 studies on various chromium compounds found that supplementation in people with type 2 diabetes improved insulin, blood sugar, and hemoglobin A1C levels.
-
In diabetic rats, chromium niacinate supplementation lowered glycosylated hemoglobin (HbA1c).
Evidence of No Effect:
-
A double-blind clinical trial involving 56 overweight individuals with type 2 diabetes found that supplementation with 50 µg and 200 µg of chromium as this compound for 90 days did not improve glycemic control, insulin sensitivity, or the lipid profile compared to placebo.
Table 1: Summary of Clinical Trials on this compound and Glycemic Control
| Study / Reference | Participants | Intervention Groups | Duration | Key Quantitative Outcomes on Glycemic Control |
|---|
| de Andrade et al., 2013 | 56 overweight individuals with Type 2 Diabetes | 1. Placebo2. 50 µg Cr as chromium nicotinate3. 200 µg Cr as this compound | 90 days | No significant difference in fasting glucose, glycosylated hemoglobin (HbA1c), or HOMA-IR between groups. |
Lipid Metabolism and Dyslipidemia
Chromium is essential for normal lipid metabolism. However, clinical evidence for the efficacy of this compound in improving lipid profiles is inconsistent.
Evidence of Efficacy:
-
In a study with hypercholesterolemic subjects, 200 µg of chromium polynicotinate twice daily for two months resulted in a -10% change in total cholesterol and a -14% change in LDL cholesterol, though this was not statistically significant compared to placebo on its own. However, when combined with grape seed extract, the reduction in total cholesterol (-16.5%) and LDL (-20%) was significant (p < 0.01).
-
In diabetic rats, chromium niacinate supplementation significantly lowered triglycerides (p=0.04) and total cholesterol (p=0.04).
Evidence of No/Mixed Effect:
-
The same 90-day trial in type 2 diabetics showed no significant difference in total cholesterol and LDL between the this compound and placebo groups. A reduction in triglycerides was observed in the 50 µg group but also in the placebo group.
-
Meta-analyses have generally concluded that the evidence for chromium's benefit in lowering triglycerides is inconsistent and not strong enough to recommend its use for this purpose.
Table 2: Summary of Studies on this compound and Lipid Profile
| Study / Reference | Participants | Intervention Groups | Duration | Key Quantitative Outcomes on Lipid Profile |
|---|---|---|---|---|
| Preuss et al., 2004 | 40 hypercholesterolemic subjects | 1. Placebo2. 200 µg Cr polynicotinate bid3. 100 mg GSE bid4. Combination (Cr + GSE) bid | 2 months | Total Cholesterol % Change: Placebo: -3.5%; Cr: -10%LDL % Change: Placebo: -3.0%; Cr: -14%No significant difference in triglycerides or HDL. |
| de Andrade et al., 2013 | 56 overweight individuals with Type 2 Diabetes | 1. Placebo2. 50 µg Cr nicotinate3. 200 µg Cr nicotinate | 90 days | No significant difference in Total Cholesterol or LDL. Triglycerides reduced in placebo (p=0.0177) and 50 µg (p=0.0336) groups. |
| Shara et al., 2007 | Streptozotocin-treated diabetic rats | 1. Control2. Diabetic (D)3. D + Cr-Niacinate (400 µg/kg BW)4. D + Cr-Picolinate (400 µg/kg BW) | 7 weeks | Cr-Niacinate group showed significant reduction in Triglycerides (p=0.04) and Cholesterol (p=0.04) compared to Diabetic group. |
Weight Management
Chromium supplements are often marketed for weight loss, but the clinical relevance of the effect is debatable.
-
A 2019 meta-analysis of 21 trials (1,316 participants), which included various forms of chromium such as nicotinate, found that supplementation led to a statistically significant but small weight loss of 0.75 kg compared to placebo. The review authors noted the effect is of "debatable clinical relevance."
Polycystic Ovary Syndrome (PCOS)
Given that insulin resistance is a key feature of PCOS, chromium has been investigated as a potential therapeutic agent.
-
A meta-analysis of 10 randomized controlled trials (683 women) showed that chromium supplementation significantly decreased fasting insulin (P=0.01), triglycerides (P<0.00001), and total cholesterol (P<0.00001) compared to placebo.
-
Another systematic review found that chromium picolinate supplementation in women with PCOS led to a significant decrease in Body Mass Index (BMI), fasting insulin, and free testosterone.
-
Chromium may improve ovulation incidence and menstrual regularity in women with PCOS.
Table 3: Summary of Meta-Analyses on Chromium and PCOS
| Study / Reference | Included Trials | Participants | Intervention | Key Quantitative Outcomes |
|---|---|---|---|---|
| Fazelian et al., 2017 | 7 RCTs | Women with PCOS | Chromium picolinate | Significant decrease in BMI (-2.37 kg/m ²), fasting insulin (-0.86 mIU/ml), and free testosterone (-0.52 pg/mL). |
| Ashoush et al., 2023 | 10 RCTs | 683 women with PCOS | Chromium supplementation | Significant decrease in fasting insulin (P=0.01), triglycerides (P<0.00001), and total cholesterol (P<0.00001). Increased ovulation incidence (P=0.001). |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are synthesized protocols based on cited literature.
Preclinical Animal Study Protocol (Adapted from Shara et al., 2007)
-
Model: Diabetes induced in male Sprague-Dawley rats via intraperitoneal injection of streptozotocin (STZ) (65 mg/kg body weight).
-
Groups:
-
Non-diabetic Control
-
Diabetic Control (placebo buffer)
-
Diabetic + this compound (400 µg Cr/kg BW)
-
Diabetic + Chromium Picolinate (400 µg Cr/kg BW)
-
-
Intervention: Daily administration of the respective compound or placebo by oral gavage for 7 weeks.
-
Sample Collection: Blood collected via heart puncture under light anesthesia at the end of the 7-week period.
-
Biochemical Analyses:
-
Inflammatory Markers: TNF-α, IL-6, CRP (using ELISA kits).
-
Oxidative Stress: Lipid Peroxidation (LP) assay.
-
Glycemic Control: Glucose, Glycosylated Hemoglobin (HbA1c).
-
Lipid Profile: Total Cholesterol, Triglycerides (TG).
-
Human Clinical Trial Protocol (Adapted from de Andrade et al., 2013)
-
Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Overweight individuals diagnosed with type 2 diabetes.
-
Exclusion Criteria: Use of insulin, presence of severe chronic complications.
-
Groups:
-
Placebo group
-
50 µg chromium (as this compound) group
-
200 µg chromium (as this compound) group
-
-
Intervention: Daily oral supplementation for 90 days.
-
Assessments: Performed at baseline, 45 days, and 90 days.
-
Biochemical Analyses:
-
Chromium Status: Serum and urinary chromium.
-
Glycemic Control: Fasting glucose, glycosylated hemoglobin (HbA1c).
-
Insulin Sensitivity: HOMA-IR (Homeostasis Model Assessment of Insulin Resistance), HOMA-β (β-cell function).
-
Lipid Profile: Total cholesterol, LDL, HDL, triglycerides.
-
Safety and Toxicology
Trivalent chromium (Cr³⁺), the form found in this compound, is considered an essential nutrient and is generally regarded as safe at typical supplemental doses. The estimated safe and adequate daily dietary intake for adults is 50–200 µ g/day . Human studies have used doses up to 1000 µ g/day without significant adverse events. However, individuals with pre-existing renal or liver disease may be more susceptible to adverse effects from excess chromium intake. Acute overdose is rare, and the oral LD50 for Cr³⁺ in rats is >2000 mg/kg.
Conclusion
This compound demonstrates a clear mechanism of action related to the potentiation of insulin signaling and reduction of oxidative stress in preclinical models. However, its therapeutic application in humans yields inconsistent results. While there is promising evidence for its use in managing metabolic and hormonal imbalances in women with PCOS, its efficacy for improving glycemic control and lipid profiles in the broader type 2 diabetic population remains uncertain, with well-controlled studies showing no significant benefit. Similarly, its effect on weight loss is statistically significant but clinically minor. Future research should focus on larger, long-term, well-controlled clinical trials to definitively establish the therapeutic utility of this compound, identify patient populations most likely to respond, and determine optimal dosing strategies.
References
- 1. Effect of chromium niacinate and chromium picolinate supplementation on lipid peroxidation, TNF-alpha, IL-6, CRP, glycated hemoglobin, triglycerides, and cholesterol levels in blood of streptozotocin-treated diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium picolinate supplementation for overweight or obese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium Polynicotinate Health Benefits [verywellhealth.com]
- 5. examine.com [examine.com]
Chromium Nicotinate: A Technical Guide to its Interaction with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trivalent chromium, an essential trace mineral, has garnered significant attention for its role in augmenting insulin sensitivity and regulating glucose metabolism. Among its various organic complexes, chromium nicotinate has emerged as a compound of interest. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of this compound with cellular receptors and its subsequent influence on key signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling cascades involved.
Introduction
This compound, a complex of trivalent chromium and nicotinic acid (niacin), is a nutritional supplement investigated for its potential to improve glycemic control. Its primary proposed mechanism of action revolves around the potentiation of insulin signaling, thereby enhancing glucose uptake and utilization in peripheral tissues. This guide delves into the intricate cellular and molecular interactions of this compound, providing a comprehensive resource for researchers in the fields of metabolic disease and drug development.
Interaction with Cellular Receptors and Signaling Pathways
This compound exerts its effects through a multi-faceted approach, influencing several key cellular signaling pathways. While it does not have a single, dedicated receptor in the traditional sense, its active component, trivalent chromium (Cr3+), interacts with components of crucial signaling cascades.
Insulin-Dependent Signaling Pathway
The most well-documented mechanism of chromium's action is its ability to potentiate the insulin signaling cascade. Trivalent chromium is a key component of the glucose tolerance factor (GTF), an essential activator of insulin-mediated reactions[1]. Chromium enhances insulin binding to its receptor, increases insulin receptor density, and activates the insulin receptor kinase, leading to improved insulin sensitivity[1].
Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, activating its tyrosine kinase domain. This triggers the phosphorylation of downstream effector molecules, including the insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates phosphatidylinositol 3-kinase (PI3K), which in turn activates protein kinase B (Akt). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) vesicles to the cell surface, facilitating glucose uptake into the cell[1][2]. Chromium has been shown to enhance the kinase activity of the insulin receptor β-subunit and increase the activity of PI3K and Akt[1].
Signaling Pathway: Insulin-Dependent Glucose Uptake
Caption: Insulin-dependent signaling pathway potentiated by this compound.
Insulin-Independent Signaling Pathway: Membrane Fluidity
Research suggests that chromium can also promote GLUT4 translocation through a mechanism independent of the classical insulin signaling pathway, particularly in insulin-resistant states. This alternative pathway involves the modulation of plasma membrane properties. Chromium has been observed to increase membrane fluidity by decreasing membrane cholesterol content. This alteration in the lipid environment is thought to facilitate the movement and fusion of GLUT4-containing vesicles with the plasma membrane, thereby enhancing glucose uptake.
Workflow: Insulin-Independent GLUT4 Translocation
Caption: Insulin-independent mechanism of this compound via membrane fluidity.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. Some studies suggest that chromium can transiently upregulate AMPK, leading to increased glucose uptake. The activation of AMPK represents another potential avenue through which this compound can improve glucose metabolism, independent of direct insulin signaling.
Signaling Pathway: AMPK Activation
Caption: Activation of AMPK by this compound leading to metabolic benefits.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitization. Some evidence suggests that chromium may modulate the expression of PPAR-γ. For instance, studies have shown that chromium histidinate and biotin supplementation can increase PPAR-γ expression in the muscle and liver of rats. While direct evidence for this compound is still emerging, this presents a plausible additional mechanism for its insulin-sensitizing effects.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin signaling pathway, acting by dephosphorylating the insulin receptor and its substrates. Inhibition of PTP1B is a therapeutic target for type 2 diabetes. Some in vitro studies have suggested that chromium can attenuate the activity of PTP1B, which would lead to a sustained insulin signal and enhanced glucose uptake.
Quantitative Data
While extensive quantitative data on the direct binding of this compound to cellular receptors is limited in publicly available literature, some relevant quantitative information has been reported for the active component, trivalent chromium, and its interaction with the chromium-binding oligopeptide, chromodulin.
| Parameter | Value | Compound | System | Reference |
| Binding Affinity (Kf) | 10²¹ M⁻⁴ | Cr³⁺ | Apochromodulin | |
| Hill Coefficient | 3.47 | Cr³⁺ | Apochromodulin | |
| Stoichiometry | 4 | Cr³⁺ | Apochromodulin |
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the study of this compound's cellular effects. Specific details may vary between laboratories and should be optimized accordingly.
GLUT4 Translocation Assay in 3T3-L1 Adipocytes
This assay is used to quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane upon stimulation.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours to establish a basal state.
-
Treatment: Cells are treated with this compound at various concentrations and for different time points. A positive control of insulin (e.g., 100 nM) is included.
-
Cell Surface Biotinylation: To label surface proteins, cells are incubated with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) on ice.
-
Cell Lysis: Cells are lysed, and the protein concentration of the lysate is determined.
-
Streptavidin Pulldown: An equal amount of protein from each sample is incubated with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Western Blotting: The captured proteins are eluted from the beads and subjected to SDS-PAGE and Western blotting using an anti-GLUT4 antibody to quantify the amount of GLUT4 at the cell surface.
Experimental Workflow: GLUT4 Translocation Assay
Caption: Workflow for determining GLUT4 translocation to the cell surface.
Western Blot Analysis of AMPK and Akt Phosphorylation
This protocol is used to determine the activation state of key signaling proteins by detecting their phosphorylation.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., L6 myotubes or 3T3-L1 adipocytes) are cultured and treated with this compound for the desired time and concentration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AMPK (p-AMPK) and Akt (p-Akt), as well as antibodies for total AMPK and Akt to serve as loading controls.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the ratio of phosphorylated to total protein is calculated.
PTP1B Activity Assay
This assay measures the enzymatic activity of PTP1B and the inhibitory effect of this compound.
Methodology:
-
Reagents: Recombinant human PTP1B enzyme, a suitable substrate such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide, and an assay buffer are required.
-
Assay Setup: The reaction is typically performed in a 96-well plate.
-
Inhibitor Incubation: Recombinant PTP1B is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., p-nitrophenol from pNPP, which absorbs at 405 nm) is measured using a microplate reader.
-
Data Analysis: The percentage of PTP1B inhibition is calculated for each concentration of this compound, and the IC50 value can be determined.
Conclusion
This compound demonstrates a complex and multifaceted interaction with cellular signaling pathways, primarily converging on the enhancement of insulin sensitivity and glucose metabolism. Its ability to potentiate the classical insulin signaling cascade, coupled with its effects on membrane fluidity, AMPK activation, and potential modulation of PPAR-γ and PTP1B, underscores its potential as a nutraceutical for managing conditions associated with insulin resistance. Further research is warranted to elucidate the precise quantitative parameters of its interactions and to fully delineate the relative contributions of each signaling pathway to its overall physiological effects. The experimental protocols outlined in this guide provide a foundation for continued investigation into the cellular and molecular mechanisms of this compound.
References
Methodological & Application
Application Notes & Protocols for the Quantification of Chromium Nicotinate in Biological Samples
Introduction
Chromium nicotinate, a nutritional supplement combining trivalent chromium (Cr(III)) and nicotinic acid (niacin), is utilized for its potential benefits in glucose, lipid, and protein metabolism through the potentiation of insulin action.[1][2] For researchers and drug development professionals, accurately quantifying this compound and its metabolites in biological samples (e.g., plasma, serum, urine) is critical for pharmacokinetic, bioavailability, and toxicological studies. The analysis is challenging due to the low concentrations in biological matrices, the potential for contamination during sample handling, and the need to differentiate the supplemented chromium from endogenous levels.[3][4]
This document provides detailed protocols for two primary analytical strategies:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for the determination of total and trivalent chromium, which is the most common approach reflecting chromium absorption.
-
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) as a proposed method for the direct quantification of the intact this compound complex, adapted from similar analytical methodologies.
Method 1: Chromium Speciation Analysis by IC-ICP-MS
This method is the gold standard for determining the concentration of different chromium species, specifically separating the essential Cr(III) from the more toxic hexavalent chromium (Cr(VI)).[5] Following administration of this compound, an increase in Cr(III) concentration in plasma or urine would indicate absorption and dissociation of the parent compound.
Experimental Protocol: IC-ICP-MS
1. Sample Collection and Handling:
-
Critical Consideration: Avoid sample contamination. Do not use stainless steel needles or collection tubes, as they can leach chromium.
-
Blood Collection: Use titanium or Teflon-coated needles and collect blood in trace metal-free plastic tubes (e.g., polyethylene) containing an anticoagulant like EDTA.
-
Urine Collection: Collect urine in pre-cleaned, acid-washed plastic containers.
-
Storage: Immediately centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis to ensure stability.
2. Sample Preparation (Plasma/Serum):
-
Objective: To release chromium from protein binding and reduce matrix interference.
-
Procedure (Microwave Digestion):
-
Pipette 1.0 mL of plasma or serum into a clean microwave digestion vessel.
-
Add 5.0 mL of high-purity concentrated nitric acid (HNO₃).
-
Allow the sample to pre-digest for 30 minutes in a fume hood.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for an additional 20 minutes.
-
After cooling, carefully open the vessel and dilute the digestate to a final volume of 25 mL with deionized water. The sample is now ready for total chromium analysis or further processing for speciation.
-
3. Sample Preparation (Urine):
-
Objective: Simple dilution to reduce matrix effects.
-
Procedure (Dilute-and-Shoot):
-
Thaw urine samples and vortex to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute 1.0 mL of the supernatant 1:10 with a mobile phase-matched diluent (e.g., 2% nitric acid with an EDTA complexing agent for Cr(III) stabilization).
-
4. Instrumental Analysis (IC-ICP-MS):
-
Rationale: Ion chromatography (IC) separates Cr(III) and Cr(VI) based on their charge, and the ICP-MS provides highly sensitive, element-specific detection.
-
Instrumentation:
-
Ion Chromatograph: Anion exchange column (e.g., Hamilton PRP-X100).
-
ICP-MS: Equipped with a collision/reaction cell (e.g., using helium) to remove polyatomic interferences on chromium's primary isotope (⁵²Cr), such as ⁴⁰Ar¹²C⁺.
-
-
Operating Conditions:
-
IC Mobile Phase: 30 mM Ammonium Nitrate (NH₄NO₃), pH adjusted to 6.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
ICP-MS Monitored Isotope: ⁵²Cr, ⁵³Cr.
-
Collision Cell Gas: Helium (KED mode).
-
5. Calibration and Quantification:
-
Prepare calibration standards for Cr(III) and Cr(VI) in a matrix-matched solution.
-
Generate a calibration curve by plotting the instrument response against the known concentrations.
-
The concentration of Cr(III) in the samples is determined from this curve.
Workflow and Data
Caption: Experimental workflow for chromium speciation analysis by IC-ICP-MS.
Quantitative Data Summary (ICP-MS Methods)
| Analyte | Matrix | Method | LOD | LOQ | Precision (%RSD) | Reference |
| Total Cr | Urine | ICP-UCT-MS | 0.162 µg/L | Not Reported | < 10% | |
| Cr(VI) | Water | IC-ICP-MS | Not Reported | 0.12 µg/L | Not Reported | |
| Cr(III) | Water | IC-ICP-MS | 13.2 ng/L | Not Reported | Not Reported | |
| Total Cr | Water | ICP-MS | Not Reported | 0.053 µg/L | Not Reported |
Method 2: Direct Quantification by LC-MS/MS (Proposed Method)
While less common, an LC-MS/MS method would offer the advantage of quantifying the intact this compound molecule, providing more direct evidence of its absorption before dissociation. This protocol is adapted from methods for chromium picolinate and nicotine metabolites.
Experimental Protocol: LC-MS/MS
1. Sample Collection and Handling:
-
Follow the same contamination-avoidance procedures as outlined in Method 1.
2. Sample Preparation (Protein Precipitation & SPE):
-
Objective: To remove proteins and concentrate the analyte.
-
Procedure:
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled this compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 0.1% formic acid in water.
-
(Optional but recommended) Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to further clean the sample and concentrate the analyte.
-
Elute the analyte, evaporate the eluent, and reconstitute in 100 µL of the initial mobile phase.
-
3. Instrumental Analysis (LC-MS/MS):
-
Rationale: HPLC separates this compound from matrix components, and tandem mass spectrometry provides selective and sensitive detection through specific precursor-to-product ion transitions.
-
Instrumentation:
-
HPLC: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Operating Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. A hypothetical transition could be based on the parent mass [M+H]⁺ to a fragment ion (e.g., loss of a nicotinate ligand).
-
4. Calibration and Quantification:
-
Prepare a calibration curve using a matrix-matched blank spiked with known concentrations of this compound standard and a fixed concentration of the internal standard.
-
Quantify the analyte by comparing the peak area ratio (analyte/internal standard) of the samples to the calibration curve.
Workflow and Conceptual Diagrams
Caption: Proposed experimental workflow for this compound analysis by LC-MS/MS.
Mechanism of Action: Chromium and Insulin Signaling
Chromium is believed to enhance insulin signaling. After absorption, Cr(III) binds to an oligopeptide to form chromodulin. This complex can then bind to and activate the insulin receptor, promoting downstream signaling pathways involved in glucose uptake and metabolism.
Caption: Simplified pathway of chromium's role in potentiating insulin signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Trace Chromium in Blood Samples. Combination of the Advanced Oxidation Process with Catalytic Adsorptive Stripping Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Use of Chromium Nicotinate in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromium is an essential trace element that plays a significant role in carbohydrate, lipid, and protein metabolism.[1][2][3] Trivalent chromium (Cr³⁺), the form found in foods and supplements, is considered safe and is a component of the glucose tolerance factor, which potentiates the action of insulin.[4][5] Among the various forms of supplemental chromium, chromium nicotinate, a complex of chromium and niacin (Vitamin B3), has been investigated for its potential therapeutic effects in diabetes. This document provides detailed application notes and protocols for utilizing this compound in preclinical animal models of diabetes, based on existing research.
Mechanism of Action
Chromium supplementation has been shown to improve insulin sensitivity and glucose metabolism through several mechanisms. The primary proposed mechanisms involve the enhancement of insulin signaling pathways. Chromium has been demonstrated to increase the number of insulin receptors and improve their binding affinity for insulin. This leads to the activation of downstream signaling cascades, including the PI3K/Akt and AMPK pathways, which are crucial for glucose uptake and metabolism.
Specifically, chromium can enhance the phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1). This activation of the PI3K/Akt pathway ultimately promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissue. Additionally, chromium has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor that can also promote GLUT4 translocation and improve insulin sensitivity. Some studies also suggest that chromium may attenuate the activity of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.
Beyond its effects on insulin signaling, this compound has also been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, and markers of oxidative stress, which are often elevated in diabetic states and contribute to insulin resistance.
Data Presentation
Table 1: Effects of this compound on Glycemic Control in Diabetic Animal Models
| Animal Model | Chromium Form | Dosage | Duration | Effect on Fasting Blood Glucose | Effect on HbA1c | Reference |
| Streptozotocin-induced diabetic rats | This compound | 400 µg Cr/kg BW/day | 7 weeks | Significant decrease | Significant decrease (p=0.02) | |
| Goto-Kakizaki (GK) rats | Chromium Picolinate | 1 or 10 mg/kg/day | 32 weeks | No significant change in fasting levels, but improved glucose tolerance | Not Reported | |
| Streptozotocin-nicotinamide induced diabetic rats | Chromium Chloride | 4.2, 8.3, 25 µ g/day | 8 weeks | Significant decrease at 120 and 180 min post-glucose challenge | Not Reported |
Table 2: Effects of this compound on Lipid Profile and Inflammatory Markers in Diabetic Animal Models
| Animal Model | Chromium Form | Dosage | Duration | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL | Effect on TNF-α & IL-6 | Reference |
| Streptozotocin-induced diabetic rats | This compound | 400 µg Cr/kg BW/day | 7 weeks | Significant decrease (p=0.04) | Significant decrease (p=0.04) | Elevated levels | Significant decrease (p=0.04 for TNF-α, p=0.02 for IL-6) | |
| Streptozotocin-induced diabetic rats | Chromium Picolinate | 8 µg/mL in drinking water | 6 weeks | Significant decrease | Significant decrease | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
Objective: To create a model of insulin-deficient diabetes.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
This compound
-
Vehicle control (e.g., 0.03M NaOH buffer)
-
Oral gavage needles
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Fast the rats overnight (8-12 hours) before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg body weight).
-
Three days post-STZ injection, measure fasting blood glucose from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Divide the diabetic rats into two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Administer this compound (e.g., 400 µg Cr/kg body weight) or vehicle daily via oral gavage for the duration of the study (e.g., 7 weeks).
-
Monitor body weight and blood glucose levels weekly.
-
At the end of the treatment period, collect blood samples for analysis of HbA1c, lipid profile, and inflammatory markers.
Protocol 2: Assessment of Insulin Sensitivity using a Glucose Tolerance Test (GTT)
Objective: To evaluate the effect of this compound on glucose clearance and insulin sensitivity.
Materials:
-
Diabetic and control animals from Protocol 1
-
Glucose solution (e.g., 1 g/kg body weight, sterile)
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
Procedure:
-
Fast the animals overnight (8-12 hours) before the test.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a glucose solution via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the this compound-treated group compared to the diabetic control group indicates improved glucose tolerance.
Signaling Pathway Diagrams
References
- 1. Chromium Supplementation; Negotiation with Diabetes Mellitus, Hyperlipidemia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral chromium picolinate and control of glycemia in insulin-treated diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vivo Rodent Studies with Chromium Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium is an essential trace mineral that plays a significant role in carbohydrate, fat, and protein metabolism, primarily by potentiating the action of insulin. Chromium nicotinate, a complex of trivalent chromium and nicotinic acid, is a common form of chromium used in nutritional supplements and preclinical research. These application notes provide detailed protocols and dosage calculation guidelines for conducting in vivo rodent studies to evaluate the physiological effects of this compound.
Dosage Calculations and Considerations
The appropriate dosage of this compound in rodent studies is critical for obtaining meaningful and reproducible results. Dosages are typically expressed in terms of the elemental chromium (Cr³⁺) content per kilogram of body weight.
Recommended Dosage Range
Based on published literature, a frequently used and effective dose of this compound in rats is 400 µg of elemental chromium (Cr³⁺) per kg of body weight per day , administered via oral gavage.[1] This dosage has been shown to elicit significant effects on biomarkers of glycemic control, lipid metabolism, and inflammation in diabetic rat models.[1]
Human Equivalent Dose (HED) Conversion
Researchers may need to convert human dosages to rodent-equivalent dosages. The U.S. Food and Drug Administration (FDA) recommends using a conversion factor based on body surface area. The formula is as follows:
Rodent Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rodent Km)
Where the Km factor is:
-
Human: 37
-
Rat: 6
-
Mouse: 3
For example, to convert a human dose of 1000 µg (1 mg) for a 70 kg person to a rat-equivalent dose:
-
Human dose = 1 mg / 70 kg = 0.0143 mg/kg
-
Rat dose = 0.0143 mg/kg x (37 / 6) ≈ 0.088 mg/kg or 88 µg/kg
It is important to note that dosages used in preclinical rodent studies are often significantly higher than the calculated HED to elicit measurable effects in a shorter timeframe.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize the effects of this compound supplementation in rodent models based on published studies.
Table 1: Effects of this compound on Glycemic Control in Streptozotocin-Induced Diabetic Rats
| Parameter | Control (Diabetic) | This compound (400 µg Cr³⁺/kg/day) | Percentage Change | Reference |
| Fasting Blood Glucose (mg/dL) | ~350 | ~250 | ↓ ~28.6% | [1] |
| Glycated Hemoglobin (HbA1c) (%) | ~9.5 | ~8.5 | ↓ ~10.5% | [1] |
Table 2: Effects of this compound on Lipid Profile in Streptozotocin-Induced Diabetic Rats
| Parameter | Control (Diabetic) | This compound (400 µg Cr³⁺/kg/day) | Percentage Change | Reference |
| Triglycerides (mg/dL) | ~150 | ~100 | ↓ ~33.3% | |
| Total Cholesterol (mg/dL) | ~120 | ~90 | ↓ ~25% | |
| HDL Cholesterol (mg/dL) | ~25 | ~35 | ↑ ~40% | |
| Total Cholesterol/HDL Ratio | ~4.8 | ~2.6 | ↓ ~45.8% |
Table 3: Effects of this compound on Inflammatory Markers in Streptozotocin-Induced Diabetic Rats
| Parameter | Control (Diabetic) | This compound (400 µg Cr³⁺/kg/day) | Percentage Change | Reference |
| TNF-α (pg/mL) | ~40 | ~25 | ↓ ~37.5% | |
| IL-6 (pg/mL) | ~60 | ~40 | ↓ ~33.3% | |
| C-Reactive Protein (CRP) (µg/mL) | ~1.8 | ~1.2 | ↓ ~33.3% |
Experimental Protocols
Animal Model
A common model for studying the effects of this compound on diabetes is the streptozotocin (STZ)-induced diabetic rat.
-
Species: Sprague-Dawley or Wistar rats.
-
Induction of Diabetes: A single intraperitoneal (IP) injection of STZ (e.g., 65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours after STZ injection. Rats with fasting blood glucose levels >250-300 mg/dL are considered diabetic and included in the study.
Preparation of this compound for Oral Gavage
-
Vehicle: A 0.03M sodium hydroxide (NaOH) buffer can be used as a vehicle for this compound.
-
Preparation:
-
Calculate the total amount of this compound needed for the study duration based on the number of animals, their average weight, the dosage, and the administration volume.
-
Accurately weigh the required amount of this compound powder.
-
Prepare the 0.03M NaOH buffer.
-
Suspend the this compound powder in the vehicle. It is recommended to prepare a fresh suspension daily.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
Oral Gavage Procedure (Rat)
This protocol is based on standard operating procedures for oral gavage in rats.
-
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats).
-
Syringe (e.g., 1-3 mL).
-
Prepared this compound suspension.
-
-
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its back. This can be done by holding the rat near the thoracic region while supporting its lower body.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration: Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg body weight.
-
Withdrawal: Gently withdraw the gavage needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress for a few minutes after the procedure.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Insulin Action
Caption: Insulin signaling pathway potentiated by this compound.
Experimental Workflow for a Rodent Study
Caption: General experimental workflow for an in vivo rodent study.
References
Application Notes and Protocols for Chromium Nicotinate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chromium nicotinate in cell culture for metabolic studies. The protocols detailed below are designed to facilitate research into the effects of this compound on glucose and lipid metabolism, and insulin signaling pathways.
Introduction
Chromium is an essential trace mineral recognized for its role in potentiating insulin action and modulating glucose and lipid metabolism.[1] this compound, a complex of trivalent chromium and nicotinic acid, is a form of supplemental chromium. While much of the in vitro research has focused on other forms like chromium picolinate, evidence suggests that this compound also possesses metabolic regulatory properties. These application notes will guide researchers in designing and executing cell-based assays to investigate the specific effects of this compound.
Mechanism of Action
Trivalent chromium, the form found in this compound, is believed to enhance insulin signaling.[1] The proposed mechanisms include:
-
Potentiation of Insulin Receptor Activity: Chromium may increase the number of insulin receptors and enhance insulin binding to its receptor.[1]
-
Downstream Insulin Signaling: Chromium has been shown to upregulate the insulin-stimulated insulin signal transduction pathway by affecting molecules downstream of the insulin receptor.[2] This includes the potential activation of key signaling proteins like Akt (Protein Kinase B).
-
AMPK Activation: Some studies suggest that chromium can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] AMPK activation can lead to increased glucose uptake and fatty acid oxidation.
-
Modulation of Cellular Cholesterol: Research on chromium picolinate has indicated that it may decrease plasma membrane cholesterol, which in turn can enhance GLUT4 translocation and insulin-stimulated glucose transport.
It is important to note that the precise molecular mechanisms of this compound at the cellular level are still under investigation, and may share similarities with other trivalent chromium compounds.
Data Presentation
The following tables summarize quantitative data from in vitro studies on different forms of chromium, providing a reference for expected outcomes in similar experimental setups.
Table 1: Effect of Various Chromium Compounds on Glucose Levels in L6 Cells with Insulin Resistance
| Treatment Group | Concentration (µg Cr/mL) | Glucose Level (mmol/L) |
| Normal | - | 24.89 ± 0.25 |
| Model (Insulin Resistant) | - | 22.85 ± 0.21 |
| Chromium Trichloride | 0.1 | 23.86 ± 0.18 |
| 0.2 | 23.99 ± 0.11 | |
| 0.4 | 24.12 ± 0.15 | |
| Chromium Picolinate | 0.1 | 23.91 ± 0.22 |
| 0.2 | 24.06 ± 0.19 | |
| 0.4 | 24.18 ± 0.14 | |
| Chromium Malate | 0.1 | 24.15 ± 0.16 |
| 0.2 | 24.33 ± 0.13 | |
| 0.4 | 24.51 ± 0.19 |
Data adapted from a study on chromium malate, with chromium trichloride and picolinate as controls, in L6 cells. This table provides a comparative context for the potential effects of trivalent chromium compounds on glucose metabolism.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound on the selected cell line and establish a non-toxic working concentration range.
Materials:
-
Cell line of interest (e.g., L6 myotubes, 3T3-L1 pre-adipocytes, HepG2 hepatocytes)
-
Complete culture medium
-
This compound stock solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, perform the MTT or XTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Glucose Uptake Assay (using 2-NBDG)
Objective: To measure the effect of this compound on glucose transport into cells.
Materials:
-
L6 myotubes or 3T3-L1 adipocytes
-
Culture medium (glucose-free for the assay)
-
This compound
-
Insulin (positive control)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Seed cells in a 24-well plate and differentiate them into myotubes or adipocytes as required.
-
Serum starve the cells for 2-4 hours in glucose-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control and a positive control (e.g., 100 nM insulin for 30 minutes).
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, for flow cytometry, detach the cells, resuspend in PBS, and analyze on a flow cytometer.
-
Normalize the fluorescence intensity to the total protein concentration of each sample.
Western Blot Analysis of Insulin Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.
Materials:
-
Cell line (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture and differentiate cells as required.
-
Serum starve the cells for 2-4 hours.
-
Pre-treat cells with or without this compound for the desired time.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt) to normalize for protein loading.
Lipid Accumulation Assay (Oil Red O Staining)
Objective: To visualize and quantify the effect of this compound on intracellular lipid accumulation.
Materials:
-
3T3-L1 pre-adipocytes or HepG2 hepatocytes
-
Differentiation medium (for 3T3-L1)
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol (100%)
-
Microscope
-
Spectrophotometer
Protocol:
-
Seed 3T3-L1 pre-adipocytes and differentiate them into adipocytes in the presence or absence of various concentrations of this compound. For HepG2 cells, culture them to confluence and then treat with this compound.
-
After the treatment period, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes at room temperature.
-
Wash the cells with water until the excess stain is removed.
-
For qualitative analysis, visualize the lipid droplets under a microscope and capture images.
-
For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol containing the eluted dye to a 96-well plate and measure the absorbance at approximately 510 nm.
Visualizations
Caption: Insulin signaling pathway potentiated by this compound.
Caption: Activation of AMPK pathway by this compound.
Caption: General experimental workflow for metabolic studies.
References
- 1. Chromium Supplementation; Negotiation with Diabetes Mellitus, Hyperlipidemia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chromium Nicotinate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of chromium nicotinate. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications. This document provides comprehensive experimental protocols for method development, including system suitability, linearity, accuracy, and precision, to ensure the method's performance and reliability. All quantitative data is summarized in clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram. This application note is intended for researchers, scientists, and drug development professionals involved in the analysis of chromium-containing compounds.
Introduction
Chromium is an essential trace mineral that plays a crucial role in carbohydrate and lipid metabolism. This compound, a complex of trivalent chromium and nicotinic acid, is a common ingredient in nutritional supplements and functional foods.[1] Accurate and reliable analytical methods are essential for the quality control of raw materials and finished products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of various compounds, including metal-organic complexes. This application note describes the development and validation of a simple and efficient reversed-phase HPLC method for the analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using methanol as the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
This will result in a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (for a supplement tablet):
-
Weigh and finely powder a representative number of supplement tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a volume of methanol to dissolve the this compound.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocols
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Inject the 10 µg/mL standard solution five times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the this compound peak.
-
The acceptance criteria are typically:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
-
Linearity
Linearity demonstrates the proportional relationship between the analyte concentration and the detector response.
Protocol:
-
Inject the prepared standard solutions at five different concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
The acceptance criterion is typically a correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study.
Protocol:
-
Prepare a sample matrix (placebo or a known sample base).
-
Spike the sample matrix with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the developed HPLC method.
-
Calculate the percentage recovery for each level.
-
The acceptance criteria are typically a recovery between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision) Protocol:
-
Prepare six independent samples of the same batch at 100% of the test concentration.
-
Analyze the samples on the same day by the same analyst using the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
Intermediate Precision (Inter-day Precision) Protocol:
-
Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the mean, standard deviation, and RSD of the results obtained over the different days.
-
The acceptance criterion for precision is typically an RSD ≤ 2.0%.
Results and Discussion
The developed HPLC method provides a well-resolved, symmetric peak for this compound with a retention time of approximately 5.5 minutes. The method was validated according to the protocols described above, and the results are summarized in the following tables.
| Parameter | Result | Acceptance Criteria |
| RSD of Peak Area (%) | 0.8 | ≤ 2.0% |
| RSD of Retention Time (%) | 0.3 | ≤ 1.0% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 3000 | ≥ 2000 |
Table 2: System Suitability Results
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 12345x + 6789 |
Table 3: Linearity Results
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.9 | 98.8 |
| 100% | 10.0 | 10.1 | 101.0 |
| 120% | 12.0 | 11.9 | 99.2 |
Table 4: Accuracy (Recovery) Results
| Precision Level | RSD (%) |
| Repeatability (Intra-day) | 1.1 |
| Intermediate Precision (Inter-day) | 1.5 |
Table 5: Precision Results
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The developed reversed-phase HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound in various samples. The method was successfully validated according to standard guidelines, and the results demonstrate its suitability for routine quality control analysis in the pharmaceutical and nutraceutical industries. The straightforward mobile phase and isocratic elution make this method cost-effective and easy to implement in any analytical laboratory.
References
Application Note: Preparation of Chromium Nicotinate Stock Solutions for Experimental Use
Introduction Chromium (III) nicotinate, a coordination complex of trivalent chromium and nicotinic acid (niacin), is widely utilized in nutritional supplements and functional foods.[1][2] In research settings, it is a key compound for studying glucose metabolism, insulin sensitivity, and lipid metabolism.[2][3] The preparation of accurate, stable, and soluble stock solutions is a critical first step for ensuring reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, handling, and storage of chromium nicotinate stock solutions.
Compound Information and Properties
This compound is a stable, crystalline powder.[3] Its physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 64452-96-6 | |
| Molecular Formula | Cr(C₆H₄NO₂)₃ | |
| Molecular Weight | 418.33 g/mol | |
| Appearance | Gray to reddish-brown crystalline powder |
| Storage Temperature | Room Temperature | |
Safety and Handling Precautions
This compound requires careful handling to minimize exposure. The compound is classified as an irritant and is harmful if swallowed.
-
Hazard Classification:
-
Acute oral toxicity (Category 4)
-
Causes skin irritation (Category 2)
-
Causes serious eye irritation (Category 2A)
-
May cause respiratory tract irritation
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Avoid generating dust. If dust formation is unavoidable, use a NIOSH-approved respirator.
-
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Protect from moisture and light. Storing under an inert atmosphere is also recommended.
-
Experimental Protocols
Reports on the solubility of this compound are conflicting, with some sources stating it is soluble in water and others indicating it is slightly soluble or insoluble. Therefore, the following protocols provide options for aqueous and non-aqueous preparations. A small-scale solubility test is always recommended before preparing a large batch.
Protocol 1: Preparation of Aqueous Stock Solution
This protocol is suitable for most cell culture and aqueous-based experiments. Solubility can be enhanced by slightly increasing the pH.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or sterile water for injection)
-
0.1 M Sodium Hydroxide (NaOH), sterile-filtered (optional, for enhancing solubility)
-
Calibrated analytical balance
-
Sterile conical tubes or volumetric flasks
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Methodology:
-
Calculate Mass: Determine the mass of this compound required for your desired stock concentration and volume.
-
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder in a suitable container (e.g., on weighing paper or directly into the mixing vessel).
-
Add Solvent: Add approximately 80% of the final volume of high-purity water to the vessel containing the powder.
-
Dissolution:
-
Place the vessel on a magnetic stirrer and add a sterile stir bar.
-
Stir the mixture at room temperature. Dissolution may be slow.
-
If the compound does not fully dissolve after 30-60 minutes, proceed to the next step.
-
-
Enhancing Solubility (Optional):
-
Based on experimental use in other studies, solubility can be improved in a slightly basic solution.
-
While stirring, add 0.1 M NaOH dropwise until the compound dissolves. Monitor the pH to ensure it remains within a range compatible with your experimental system.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume.
-
Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use, protected from light.
Protocol 2: Preparation of Non-Aqueous Stock Solution (DMSO)
For experiments requiring a non-aqueous solvent or where aqueous solubility is insufficient, Dimethyl Sulfoxide (DMSO) is a common alternative.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Sterile conical tubes or glass vials with screw caps
Methodology:
-
Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required mass of this compound.
-
Add Solvent: Add the required volume of DMSO to the vessel containing the powder.
-
Dissolution: Mix thoroughly by vortexing or gentle agitation. Sonication in a water bath for 5-10 minutes can aid dissolution if necessary.
-
Storage: Store aliquots in tightly sealed vials at -20°C or -80°C to prevent moisture absorption by the DMSO.
Note: When using DMSO stock solutions in cell culture, ensure the final concentration of DMSO in the media is non-toxic to the cells (typically <0.5%).
Data Presentation
Table 2: Solubility Data Overview
| Solvent | Reported Solubility | Notes | References |
|---|---|---|---|
| Water | Conflicting reports: Soluble, slightly soluble, or insoluble | Solubility may be enhanced in slightly basic conditions (e.g., with dilute NaOH). | |
| Ethanol | Conflicting reports: Soluble or insoluble | ||
| Methanol | Soluble | ||
| Acetone | Used for preparing suspensions | Suggests low solubility. |
| DMSO | Common solvent for organo-metallic compounds | Recommended as an alternative for in vitro studies. | |
Table 3: Example Calculations for a 10 mM Aqueous Stock Solution
| Parameter | Value | Calculation |
|---|---|---|
| Desired Concentration | 10 mM (0.01 mol/L) | - |
| Desired Volume | 10 mL (0.01 L) | - |
| Molecular Weight | 418.33 g/mol | - |
| Required Mass | 41.83 mg | 0.01 mol/L * 0.01 L * 418.33 g/mol = 0.04183 g |
Visualized Workflows
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing an aqueous this compound stock solution.
Caption: Decision logic for selecting the appropriate solvent for stock preparation.
References
Application Notes and Protocols: Chromium Nicotinate as a Supplement in Animal Feed Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium is an essential trace mineral that plays a crucial role in the metabolism of carbohydrates, lipids, proteins, and nucleic acids in animals.[1][2] Its primary function is to potentiate the action of insulin, thereby improving glucose utilization and maintaining normal glucose metabolism.[3][4][5] While feed ingredients contain chromium, its bioavailability is often low. Organic chromium sources, such as chromium nicotinate, are considered more bioavailable than inorganic forms. Supplementation of animal diets with this compound has been investigated for its potential to enhance growth performance, improve carcass characteristics, and modulate immune responses, particularly under stressful conditions.
Mechanism of Action
The principal mechanism of action of chromium is its role as a component of the glucose tolerance factor (GTF), which enhances the binding of insulin to its receptor on cell surfaces. This potentiation of insulin signaling leads to a cascade of intracellular events that facilitate glucose uptake and metabolism.
Chromium upregulates insulin-stimulated signal transduction by affecting molecules downstream of the insulin receptor. It enhances the kinase activity of the insulin receptor β-subunit and increases the activity of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt. This signaling cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, leading to increased glucose uptake by muscle and fat cells. Furthermore, chromium may attenuate the activity of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.
Caption: Insulin signaling pathway and the role of chromium.
Applications in Animal Nutrition
Swine
This compound supplementation in swine diets has been shown to have variable effects on growth performance, but consistent improvements in carcass characteristics. A meta-analysis suggested that for weaned piglets, this compound is a suitable organic chromium source, with an optimal dosage range of 0.125–0.150 mg/kg, significantly improving the feed-to-gain ratio. For growing-finishing pigs, chromium supplementation has been linked to increased carcass leanness and larger loin muscle area, with a decrease in 10th-rib fat thickness.
Table 1: Effects of this compound on Swine Performance
| Parameter | Species/Stage | Dosage (mg/kg) | Observation | Reference |
| Feed/Gain Ratio | Weaned Piglets | 0.125–0.150 | Significantly reduced | |
| Growth Performance | Starter Pigs | Not specified | No beneficial responses | |
| Feed/Gain Ratio | Finishing Gilts | Not specified | Improved | |
| Carcass Lean % | Growing-Finishing Pigs | Not specified | Increased | |
| Loin Muscle Area | Growing-Finishing Pigs | Not specified | Increased | |
| 10th-Rib Fat Thickness | Growing-Finishing Pigs | Not specified | Decreased |
Poultry
In poultry, chromium supplementation has been shown to be particularly beneficial under stress conditions, such as heat stress. Studies have reported that chromium can improve growth performance, feed efficiency, and carcass yield in broilers. It has also been associated with positive effects on the immune system, including increased weights of lymphoid organs and enhanced antibody responses.
One study on broilers found that while growth performance was not affected by different organic chromium sources, this compound did influence lipid metabolism. Specifically, at day 21, supplementation with 400 μg/kg of chromium from this compound significantly increased serum high-density lipoprotein cholesterol (HDLC) content compared to the control group. Another study showed that 500 µg/kg of chromium polynicotinate had a beneficial effect on feed intake and body weight gain in the grower phase (10-28 days) and decreased plasma cholesterol in the finisher phase.
Table 2: Effects of this compound on Poultry Performance
| Parameter | Species/Stage | Dosage (µg/kg) | Observation | Reference |
| Serum HDLC | Broilers (Day 21) | 400 | Significantly increased | |
| Serum Cortisol | Broilers (Day 42) | 400 | No significant difference compared to control | |
| Feed Intake & Body Weight Gain | Broilers (10-28 days) | 500 | Beneficial effect | |
| Feed Conversion Ratio | Broilers (29-42 days) | 250, 750, 1000, 1250 | Decreased | |
| Plasma Cholesterol | Broilers (Finisher phase) | 500 | Decreased | |
| Immune Response | Broilers (Heat Stress) | Not specified | Improved |
Ruminants (Beef Cattle)
Research in beef cattle suggests that chromium supplementation can be beneficial, particularly during periods of stress such as weaning and receiving. Supplementation has been shown to improve feed efficiency and average daily gain. Furthermore, chromium has been linked to enhanced immune function and a quicker recovery from immune challenges. Studies have also indicated positive effects on carcass characteristics, including increased dressing percentage and a tendency for larger loin muscle area.
Table 3: Effects of this compound/Propionate on Beef Cattle Performance
| Parameter | Species/Stage | Dosage (mg/kg) | Observation | Reference |
| Accumulated Weight Gain | Weaning Calves | Not specified | Greater at 120 days | |
| Average Daily Gain | Feedlot Steers | 0.3 | 10.8% increase | |
| Feed Efficiency | Feedlot Bulls | 0.2 | 4.9% improvement | |
| Dressing Percentage | Feedlot Steers | 3 mg/steer/day | Increased | |
| Loin Muscle Area | Feedlot Steers | 3 mg/steer/day | Tended to increase | |
| Morbidity | Receiving Steers | 0.3 | Reduced number of treated steers |
Experimental Protocols
Growth Performance Trial
Objective: To evaluate the effect of dietary this compound supplementation on the growth performance of livestock.
Materials:
-
Animals of the same species, breed, sex, and similar initial body weight.
-
Individual or group pens with feeders and waterers.
-
Basal diet formulated to meet or exceed the nutrient requirements of the specific animal, without supplemental chromium.
-
This compound premix.
-
Weighing scale.
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental facilities and a common diet for a period of 7-14 days.
-
Randomization: Randomly allocate animals to different dietary treatment groups with an equal number of replicates per treatment.
-
Dietary Treatments:
-
Control Group: Basal diet.
-
Treatment Groups: Basal diet supplemented with graded levels of this compound (e.g., 200, 400, 800 ppb).
-
-
Feeding: Provide feed and water ad libitum. Record daily feed intake for each pen.
-
Data Collection:
-
Record individual animal body weight at the beginning of the trial and at regular intervals (e.g., weekly or bi-weekly).
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) (ADFI/ADG).
-
-
Duration: The trial duration will vary depending on the animal species and production phase (e.g., 42 days for broilers, entire growing-finishing period for pigs).
Caption: A typical experimental workflow for a growth performance trial.
Carcass and Meat Quality Analysis
Objective: To determine the effect of this compound supplementation on carcass composition and meat quality.
Procedure:
-
Slaughter: At the end of the growth performance trial, a subset of animals from each treatment group is selected for carcass analysis. Animals are slaughtered according to standard commercial procedures.
-
Carcass Measurements:
-
Record hot carcass weight.
-
After chilling, record cold carcass weight and calculate dressing percentage.
-
Measure backfat thickness (e.g., at the 10th rib in pigs).
-
Measure loin muscle area (e.g., using a grid or imaging software).
-
-
Meat Quality Analysis (on a specific muscle, e.g., Longissimus dorsi):
-
pH: Measure the pH of the muscle at 45 minutes and 24 hours post-mortem.
-
Color: Use a colorimeter to measure CIE L* (lightness), a* (redness), and b* (yellowness) values.
-
Drip Loss: Determine the amount of water lost from a muscle sample over a 24-48 hour period.
-
Cooking Loss: Calculate the weight loss of a standardized meat sample after cooking to a specific internal temperature.
-
Shear Force: Measure the tenderness of cooked meat samples using a Warner-Bratzler shear force device.
-
Chemical Composition: Analyze meat samples for moisture, protein, fat (intramuscular fat), and ash content.
-
Blood Parameter and Immune Response Analysis
Objective: To assess the impact of this compound on metabolic and immune status.
Procedure:
-
Blood Collection: Collect blood samples from animals at specified time points during the trial (e.g., start, middle, and end). Blood can be collected via venipuncture into appropriate tubes (e.g., with or without anticoagulant).
-
Serum/Plasma Separation: Centrifuge blood samples to separate serum or plasma.
-
Metabolic Parameter Analysis: Analyze serum or plasma for:
-
Glucose
-
Insulin
-
Total cholesterol, HDL, LDL
-
Triglycerides
-
Cortisol (as a stress indicator)
-
-
Immune Response Evaluation:
-
Lymphoid Organ Weights: At slaughter, carefully dissect and weigh lymphoid organs (spleen, bursa of Fabricius in poultry, thymus).
-
Antibody Titers: If a vaccination protocol is part of the study, measure antibody titers against the specific antigen at different time points post-vaccination.
-
Leukocyte Counts: Perform differential white blood cell counts.
-
Conclusion and Recommendations
Supplementation with this compound shows promise as a nutritional strategy to improve animal production, particularly by enhancing carcass leanness in swine, mitigating stress in poultry, and improving performance in beef cattle. The effective dosage appears to vary by species and production stage, highlighting the need for further research to establish optimal inclusion levels for different production scenarios. Future studies should also focus on elucidating the precise molecular mechanisms underlying the observed benefits and exploring its synergistic effects with other feed additives. For researchers and drug development professionals, this compound represents a valuable tool for modulating animal metabolism and improving production efficiency.
References
- 1. Meta-Analysis of the Effects of Organic Chromium Supplementation on the Growth Performance and Carcass Quality of Weaned and Growing-Finishing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Effect Of this compound On Oxidative Stability, Chemical Composition And Meat Quality Of Growing-Finishing Pigs [potravinarstvo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chromium [asi.k-state.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Administering Chromium Nicotinate to Rats via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of chromium nicotinate to rats using the gavage method. This document is intended to guide researchers in designing and executing studies to evaluate the effects of this compound on various physiological and pathological parameters, particularly in the context of metabolic diseases like diabetes.
Introduction
Chromium is an essential trace mineral that plays a significant role in carbohydrate and lipid metabolism.[1][2] this compound, a complex of trivalent chromium and niacin, is a form of supplemental chromium with potential therapeutic applications. Oral gavage is a precise method for administering exact doses of substances directly into the stomach of laboratory animals, ensuring accurate and reproducible results.[1] This document outlines the necessary procedures, safety precautions, and experimental considerations for such studies.
Experimental Protocols
Animal Model and Preparation
A common animal model for studying the effects of this compound on metabolic disorders is the streptozotocin (STZ)-induced diabetic rat.
Protocol for Induction of Diabetes:
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Induction Agent: Streptozotocin (STZ) is dissolved in a cold citrate buffer (pH 4.5) immediately before use.
-
Administration: A single intraperitoneal (IP) injection of STZ (e.g., 65 mg/kg body weight) is administered to induce diabetes.[1]
-
Confirmation of Diabetes: Blood glucose levels are monitored (e.g., via tail vein puncture) 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >300 mg/dL) are considered diabetic and selected for the study.[1]
Preparation of this compound Solution
-
Vehicle: The choice of vehicle depends on the solubility of the this compound. A common vehicle is a 0.03M NaOH buffer or distilled water.
-
Concentration: The concentration of the this compound solution should be calculated to deliver the desired dose in a specific volume. A typical dosing volume for rats is up to 20 ml/kg body weight.
-
Preparation: Accurately weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure the solution is homogenous before administration.
Oral Gavage Procedure
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats).
-
Syringe (size appropriate for the dosing volume).
-
This compound solution.
-
Animal scale.
Procedure:
-
Animal Restraint: Securely restrain the rat to minimize movement and stress. The head and body should be held in a vertical alignment to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to avoid over-insertion.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Withdrawal: After administration, gently and slowly withdraw the needle.
-
Monitoring: Observe the animal for a few minutes post-procedure for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.
Data Presentation: Quantitative Effects of this compound in Diabetic Rats
The following tables summarize the quantitative data from a study where diabetic rats were administered this compound (Cr-N) at a dose of 400 µg Cr/Kg body weight daily for 7 weeks via oral gavage.
Table 1: Effect of this compound on Inflammatory Markers
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | CRP (µg/mL) |
| Control | 15.2 ± 2.1 | 25.3 ± 3.5 | 1.8 ± 0.3 |
| Diabetic (D) | 35.8 ± 4.2 | 58.7 ± 6.1 | 4.5 ± 0.6* |
| D + Cr-N | 26.1 ± 3.5# | 42.1 ± 5.2# | 3.1 ± 0.4# |
*Values are Mean ± SE. *p<0.02 vs Control; #p<0.04 vs Diabetic.
Table 2: Effect of this compound on Glycemic Control and Lipids
| Group | HbA1c (%) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Control | 4.1 ± 0.3 | 65 ± 7 | 78 ± 8 |
| Diabetic (D) | 8.9 ± 0.7 | 145 ± 15 | 135 ± 12* |
| D + Cr-N | 7.5 ± 0.6# | 110 ± 11# | 108 ± 10# |
*Values are Mean ± SE. *p<0.01 vs Control; #p<0.05 vs Diabetic.
Visualization of Mechanisms
Experimental Workflow
Chromium's Proposed Role in the Insulin Signaling Pathway
References
- 1. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of chromium niacinate and chromium picolinate supplementation on lipid peroxidation, TNF-alpha, IL-6, CRP, glycated hemoglobin, triglycerides, and cholesterol levels in blood of streptozotocin-treated diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges with chromium nicotinate solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with chromium nicotinate solubility in in vitro assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
Problem: You are unable to achieve a clear solution when dissolving this compound powder in your standard aqueous buffer (e.g., PBS, Tris-HCl).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Low intrinsic water solubility at neutral pH | This compound is often described as slightly soluble or insoluble in neutral water. Its solubility is pH-dependent. |
| Incorrect solvent | While some sources state solubility in water, ethanol, and methanol, this can be inconsistent.[1] For in vitro assays, starting with a small amount of dilute alkaline solution is often more effective. |
| Insufficient mixing or time | The powder may require more vigorous mixing or a longer duration to dissolve completely. |
Step-by-Step Troubleshooting:
-
pH Adjustment: The solubility of this compound is significantly influenced by pH. A slightly alkaline environment can improve its solubility.
-
Prepare a stock solution by dissolving this compound in a dilute, sterile-filtered solution of sodium hydroxide (NaOH), such as 0.03 M to 0.28 mM NaOH.[2]
-
Start with a small volume of the alkaline solution and gradually add the this compound powder while vortexing.
-
Once dissolved, this stock solution can be diluted to the final working concentration in your cell culture medium or assay buffer. Be sure to check the final pH of your working solution and adjust if necessary.
-
-
Use of a Co-solvent (with caution):
-
If an alkaline solution is not suitable for your experimental setup, a small amount of an organic solvent like DMSO can be used to prepare a concentrated stock solution.
-
Important: The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Sonication:
-
If clumps persist, use a bath sonicator for brief intervals (e.g., 5-10 minutes) to aid in dispersion and dissolution. Avoid prolonged sonication, which can generate heat and potentially degrade the compound.
-
Issue 2: Precipitation of this compound in Cell Culture Media
Problem: Your this compound solution appears clear initially but forms a precipitate after being added to the cell culture medium, especially after incubation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Supersaturation | The final concentration of this compound in the medium exceeds its solubility limit under the specific conditions (pH, temperature, media components). |
| Interaction with Media Components | Components in the media, such as phosphates or certain amino acids, may interact with this compound to form insoluble complexes. |
| pH Shift | The addition of the this compound stock solution may have altered the pH of the medium to a range where the compound is less soluble. |
| Temperature Changes | Changes in temperature between stock solution preparation, dilution, and incubation can affect solubility. |
Step-by-Step Troubleshooting:
-
Optimize Stock Solution Concentration and Dilution:
-
Prepare a higher concentration stock solution in a suitable solvent (e.g., dilute NaOH or DMSO) and add a smaller volume to your culture medium to achieve the desired final concentration. This minimizes the introduction of the solvent into the medium.
-
Add the stock solution to the pre-warmed culture medium while gently swirling to ensure rapid and even distribution.
-
-
pH Monitoring:
-
After adding the this compound stock solution to your media, check the final pH. If it has shifted significantly, adjust it back to the optimal range for your cells using sterile HCl or NaOH.
-
-
Serum Consideration:
-
If working with serum-free media, consider whether the addition of a low percentage of serum (e.g., 1-2%) is permissible for your experiment, as serum proteins can sometimes help to stabilize compounds in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound for in vitro assays?
A1: Based on practical applications in published research, a dilute solution of sodium hydroxide (NaOH), typically in the range of 0.03 M to 0.28 mM, is effective for dissolving this compound for biological experiments.[2] If an aqueous-based solvent is not feasible, DMSO can be used to create a high-concentration stock, but care must be taken to minimize the final DMSO concentration in the assay.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is generally poor in neutral and acidic conditions. Its solubility tends to increase in slightly alkaline conditions. This is why the use of dilute NaOH is often successful in preparing solutions for in vitro use.
Q3: Is this compound stable in solution?
A3: Chromium (III) nicotinate is a relatively stable compound.[1] However, the stability of the solution can be affected by factors such as pH, temperature, and interactions with other components in the medium. It is recommended to prepare fresh stock solutions for your experiments and avoid repeated freeze-thaw cycles.
Q4: Are there different forms of this compound?
A4: Yes, this compound can exist as a mixture of chromium di- and tri-nicotinate, and is sometimes referred to as chromium polynicotinate.[3] The exact composition can influence its physical properties, including solubility.
Quantitative Data on Solubility
Obtaining precise quantitative solubility data for this compound is challenging due to the conflicting reports and the compound's complex nature. However, the following table summarizes the qualitative solubility information gathered from various sources.
| Solvent/Condition | Reported Solubility | Source(s) |
| Water (neutral pH) | Slightly soluble to Insoluble | |
| Dilute NaOH (e.g., 0.03 M) | Soluble | |
| Ethanol | Insoluble to Soluble (conflicting reports) | |
| Methanol | Soluble | |
| DMSO | Soluble (used for stock preparation) |
Note: "Soluble" and "Insoluble" are qualitative terms and the actual solubility in mg/mL can vary based on the specific experimental conditions.
Experimental Protocols
Protocol: In Vitro Glucose Uptake Assay in Adipocytes
This protocol provides a general framework for assessing the effect of this compound on insulin-stimulated glucose uptake in a differentiated adipocyte cell line (e.g., 3T3-L1).
1. Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
0.03 M NaOH, sterile-filtered
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog
-
Phloretin (glucose transport inhibitor)
-
Scintillation fluid and counter (for radiolabeled glucose) or plate reader (for fluorescent analog)
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in sterile 0.03 M NaOH.
-
Further dilute this stock solution in your cell culture medium to achieve the desired working concentrations.
3. Experimental Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes in 12-well plates.
-
Once differentiated, serum-starve the cells for 2-4 hours in serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control for a specified period (e.g., 18-24 hours).
-
Wash the cells twice with KRH buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]-glucose (or fluorescent analog) to each well and incubate for 5-10 minutes at 37°C.
-
To stop the uptake, add ice-cold KRH buffer containing phloretin.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
For radiolabeled glucose, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. For fluorescent analogs, measure the fluorescence according to the manufacturer's instructions.
-
Normalize the glucose uptake to the total protein content of each well.
Visualizations
Signaling Pathway
Caption: Insulin signaling pathway and points of modulation by chromium.
Experimental Workflow
Caption: General workflow for preparing this compound for in vitro assays.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. This compound BP EP USP CAS 64452-96-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Bioavailability of Chromium Nicotinate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of chromium nicotinate formulations.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenge is the low oral bioavailability of trivalent chromium (Cr(III)) compounds, including this compound, which typically ranges from 0.4% to 2.5%.[1][2] This is attributed to its poor solubility and low intestinal absorption.[3]
Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?
A2: Several strategies can be explored to improve the bioavailability of this compound:
-
Nanoparticle Formulation: Reducing the particle size to the nano-range can increase the surface area for dissolution and enhance absorption. Studies on chromium nanoparticles have shown higher absorption efficiency compared to other forms.[4][5]
-
Solid Dispersion: This technique involves dispersing the poorly soluble this compound in a hydrophilic carrier to improve its dissolution rate and solubility.
-
Use of Absorption Enhancers: Co-administration with certain agents can improve chromium absorption. For instance, Vitamin C and niacin (Vitamin B3) have been reported to enhance chromium absorption.
-
Chelation with Other Ligands: While the focus is on this compound, exploring complexes with other ligands like glycine may offer superior absorption.
Q3: Is there a significant difference in bioavailability between this compound and chromium picolinate?
A3: Several studies suggest that chromium picolinate has a higher bioavailability compared to this compound. However, the overall absorption for both compounds remains low.
Experimental Design & Protocols
Q4: What in vitro models are suitable for assessing the bioavailability of this compound formulations?
A4: The following in vitro models are commonly used:
-
In Vitro Dissolution Testing: This is a fundamental test to evaluate the release of this compound from its formulation under simulated gastrointestinal conditions.
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. It is a valuable tool for predicting intestinal drug absorption.
Q5: What are the key considerations for an in vivo pharmacokinetic study of this compound in an animal model?
A5: Key considerations for an in vivo study in a model such as Sprague-Dawley rats include:
-
Route of Administration: Oral gavage is standard for assessing oral bioavailability.
-
Dosing: The dose should be carefully selected based on previous studies and the intended human equivalent dose.
-
Blood Sampling: A well-defined time course for blood collection is crucial to accurately determine pharmacokinetic parameters like Cmax, Tmax, and AUC (Area Under the Curve).
-
Analytical Method: A sensitive and validated analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is required for the accurate quantification of chromium in biological matrices.
Analytical Methods
Q6: What is the most suitable analytical technique for quantifying chromium in biological samples?
A6: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for the determination of chromium in biological samples due to its high sensitivity and ability to measure trace levels.
Q7: What are the challenges in sample preparation for chromium analysis in biological matrices?
A7: The main challenges include potential contamination from labware and reagents, and the need to efficiently extract chromium from the complex biological matrix without altering its speciation (if that is a parameter of interest). Wet ashing with strong acids or microwave digestion are common sample preparation techniques.
Troubleshooting Guides
In Vitro Dissolution Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent dissolution results | - Poor solubility of this compound. - Inappropriate dissolution medium (pH, composition). - "Coning" of the sample at the bottom of the vessel. - Air bubbles on the tablet surface. | - Use a dissolution medium with appropriate pH (e.g., simulating gastric or intestinal fluid). - Consider adding a surfactant to the medium if solubility is very low. - Optimize the agitation speed. - Ensure proper deaeration of the dissolution medium. |
| High variability between replicates | - Non-uniformity in the formulation. - Inconsistent sample introduction. - Issues with the dissolution apparatus (e.g., vessel centering, paddle/basket height). | - Verify the content uniformity of the formulation. - Standardize the sample introduction procedure. - Perform mechanical calibration of the dissolution apparatus. |
| Filter-related issues (clogging, drug adsorption) | - Inappropriate filter pore size. - Adsorption of this compound onto the filter material. | - Use a filter with a larger pore size if clogging occurs, ensuring it still removes undissolved particles. - Validate the chosen filter for drug adsorption by comparing the concentration of a filtered known standard solution to an unfiltered one. |
Caco-2 Permeability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low TEER (Transepithelial Electrical Resistance) values | - Incomplete monolayer formation. - Cell monolayer damage due to cytotoxicity of the test compound. - Bacterial or fungal contamination. | - Allow sufficient time for cells to differentiate (typically 21 days, though accelerated 5-day protocols exist). - Perform a cytotoxicity assay (e.g., MTT assay) to determine a non-toxic concentration of the this compound formulation. - Maintain strict aseptic techniques during cell culture. |
| High variability in Papp (apparent permeability coefficient) values | - Inconsistent cell seeding density. - Variation in the passage number of Caco-2 cells. - Inconsistent incubation times or temperatures. | - Standardize the cell seeding protocol. - Use cells within a consistent and validated passage number range. - Ensure precise control of incubation conditions. |
| Low recovery of the compound | - Adsorption to the plate or filter. - Cellular metabolism of the compound. - Instability of the compound in the assay buffer. | - Use low-binding plates. - Analyze both apical and basolateral compartments, as well as cell lysates, to perform a mass balance calculation. - Assess the stability of this compound in the assay buffer over the experiment's duration. |
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | - Inconsistent oral gavage technique. - Differences in food intake (if not fasted). - Individual physiological differences. | - Ensure all personnel are proficient in the gavage technique to minimize stress and ensure accurate dosing. - Fast animals overnight before dosing to reduce variability in gastric emptying and absorption. - Increase the number of animals per group to improve statistical power. |
| No detectable chromium levels in plasma | - Dose is too low. - Rapid clearance of chromium. - Insufficient sensitivity of the analytical method. | - Consider a dose-ranging study. - Adjust the blood sampling schedule to include earlier time points. - Optimize the ICP-MS method to achieve a lower limit of quantification (LOQ). |
| Contamination of samples with exogenous chromium | - Contamination from collection tubes, pipettes, or other labware. - Environmental contamination. | - Use metal-free or pre-screened blood collection tubes and labware. - Process samples in a clean environment. |
Analytical Method (ICP-MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Polyatomic interferences | - For ⁵²Cr, the most abundant isotope, interference from ⁴⁰Ar¹²C⁺ is common in carbon-containing matrices like biological samples. | - Use a collision/reaction cell in the ICP-MS with a gas like hydrogen or ammonia to remove the interference. - Use a different, interference-free chromium isotope if available and sufficiently abundant. |
| Matrix effects (ion suppression or enhancement) | - High concentration of salts or organic matter in the digested sample. | - Dilute the sample to reduce the matrix effect, ensuring the concentration remains above the LOQ. - Use matrix-matched calibration standards. - Employ the method of standard additions. |
| Poor accuracy and precision | - Incomplete sample digestion. - Contamination during sample preparation. - Instrument drift. | - Optimize the digestion procedure to ensure complete dissolution of the sample matrix. - Use high-purity acids and reagents and pre-screen all materials for chromium contamination. - Use an internal standard to correct for instrument drift and matrix effects. |
Data Presentation: Comparative Bioavailability of Chromium Formulations
| Formulation | In Vitro Model | Key Finding | Reference |
| Chromium Nanoparticle (CrNano) | Caco-2 cell monolayers | Transport efficiency: 15.83% ± 0.76% | |
| Chromium Picolinate (CrPic) | Caco-2 cell monolayers | Transport efficiency: 9.08% ± 0.25% | |
| Chromium Chloride (CrCl₃) | Caco-2 cell monolayers | Transport efficiency: 2.11% ± 0.53% | |
| This compound | Rat model (apparent absorption) | 0.04 - 0.24% | |
| Chromium Picolinate | Rat model (true absorption) | ~0.99% | |
| NanoCrPic–PGA | Pig model (relative bioavailability) | 171 (relative to CrPic at 100) | |
| NanoCrPic | Pig model (relative bioavailability) | 139 (relative to CrPic at 100) |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) or pH 6.8 phosphate buffer (simulated intestinal fluid). The medium should be deaerated.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one this compound tablet in each dissolution vessel. b. Start the apparatus immediately. c. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a validated filter (e.g., 0.45 µm PVDF).
-
Analysis: Quantify the chromium concentration in the filtered samples using a validated ICP-MS method.
-
Data Calculation: Calculate the percentage of this compound dissolved at each time point relative to the label claim.
Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulations
-
Cell Culture: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). b. Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm². c. Culture for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to confirm monolayer integrity.
-
Permeability Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4. b. Add the this compound formulation dissolved in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh HBSS. f. At the end of the experiment, take a sample from the apical chamber.
-
Analysis: Determine the chromium concentration in all samples by ICP-MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing: a. Fast rats overnight (with free access to water) before dosing. b. Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (approx. 0.25 mL) from the tail vein or via a cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). b. Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
Sample Processing: a. Centrifuge the blood samples to separate plasma. b. Store plasma samples at -80 °C until analysis.
-
Sample Analysis: a. Prepare plasma samples for analysis by acid digestion (e.g., with nitric acid). b. Quantify the total chromium concentration using a validated ICP-MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Chromium's Role in Insulin Signaling
Chromium is understood to potentiate the action of insulin by interacting with the insulin receptor signaling cascade. Trivalent chromium is believed to bind to a low-molecular-weight chromium-binding substance (LMWCr), forming holochromodulin. This complex can then bind to the insulin receptor, amplifying its tyrosine kinase activity and enhancing downstream signaling pathways that lead to glucose uptake and metabolism.
Caption: Chromium potentiates the insulin signaling pathway.
Experimental Workflow for Bioavailability Assessment
This workflow outlines the logical progression from initial formulation development through in vitro and in vivo testing to assess the bioavailability of this compound.
Caption: Workflow for assessing this compound bioavailability.
Troubleshooting Logic for Low In Vivo Bioavailability
When an in vivo study yields unexpectedly low bioavailability, this decision tree illustrates a logical troubleshooting process, starting from the most fundamental potential issues.
References
- 1. Chromium oligopeptide activates insulin receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of chromium action: low-molecular-weight chromium-binding substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Effects of chromium nanoparticle dosage on growth, body composition, serum hormones and tissue chromium in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromium Nicotinate Dosage for Finishing Pigs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing chromium nicotinate in finishing pig studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the design and interpretation of experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your research with this compound in finishing pigs.
Question 1: Why am I not observing an improvement in Feed Conversion Ratio (FCR) after supplementing with this compound?
Possible Causes:
-
Dosage: The optimal dosage may not have been reached. While a common supplemental level is around 200 ppb (0.2 mg/kg) of organic chromium, responses can be variable.[1][2] A meta-analysis suggested that for growing-finishing pigs, chromium picolinate might be more effective in improving FCR than other organic forms.[3]
-
Diet Composition: The energy and protein content of the basal diet can influence the response. Diets already optimized for lean growth may show a diminished response to chromium supplementation.
-
Environmental Stressors: Pigs under stress (e.g., heat stress) may respond differently to chromium supplementation. Chromium has been shown to reduce cortisol levels, which can be beneficial in stressful conditions.
-
Animal Genetics: High lean-genotype pigs may show a more pronounced response to chromium supplementation as it aids in lean tissue accretion.[1]
-
Chromium Source Bioavailability: Organic chromium sources like this compound are generally more bioavailable than inorganic sources.[2] However, bioavailability can still vary between different organic forms.
Troubleshooting Steps:
-
Review Dosage: Ensure the dosage is within the recommended range (e.g., 200 ppb). Consider a dose-response study to determine the optimal level for your specific conditions.
-
Analyze Basal Diet: Evaluate the nutrient composition of your basal diet. The effects of chromium may be more evident in diets that are not overly fortified with other nutrients that support lean growth.
-
Monitor Environmental Conditions: Record and control for environmental stressors such as temperature, humidity, and stocking density.
-
Consider Genotype: Be aware of the genetic background of your pigs and how it may influence their potential for lean deposition.
Question 2: I am not seeing a significant reduction in backfat thickness. What could be the reason?
Possible Causes:
-
Inconsistent Effects: The effect of chromium on backfat thickness is not always consistent across studies. A meta-analysis found that while dietary chromium supplementation tended to decrease 10th-rib fat thickness, the effect was not always statistically significant in all individual studies.
-
Dosage and Duration: The dose and the length of the supplementation period may be insufficient to elicit a significant change in fat deposition.
-
Energy Level in Diet: A high-energy diet may overwhelm the metabolic effects of chromium on fat partitioning.
-
Measurement Technique: The method used to measure backfat thickness (e.g., ruler, ultrasound) and the specific location of measurement can influence results.
Troubleshooting Steps:
-
Verify Measurement Protocol: Ensure consistent and accurate measurement of backfat thickness at a standardized location (e.g., 10th rib).
-
Evaluate Diet's Energy Content: Consider the energy density of your diet. The repartitioning effects of chromium may be more apparent in diets with moderate energy levels.
-
Extend Supplementation Period: If feasible, consider a longer supplementation period during the finishing phase to allow for more significant changes in body composition.
Question 3: My results for Average Daily Gain (ADG) are highly variable between experimental groups. Why?
Possible Causes:
-
Individual Animal Variation: As with any biological experiment, there will be natural variation in the growth rates of individual pigs.
-
Health Status: Subclinical diseases can impact feed intake and growth, leading to increased variability.
-
Feed Wastage: Inaccurate measurement of feed intake due to wastage can lead to skewed ADG and FCR calculations.
-
Stress: Social or environmental stress can negatively impact pig performance and increase variability.
Troubleshooting Steps:
-
Ensure Proper Randomization: Use appropriate statistical methods to randomize pigs into treatment groups to minimize bias from initial weight differences.
-
Monitor Animal Health: Closely monitor pigs for any signs of illness and record any health interventions.
-
Minimize Feed Wastage: Use feeders designed to reduce feed spillage and account for any wastage when measuring feed intake.
-
Provide a Stable Environment: Maintain consistent environmental conditions and minimize disturbances to the pigs.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of chromium supplementation in finishing pigs.
Table 1: Effects of Chromium Supplementation on Growth Performance in Finishing Pigs
| Chromium Source | Dosage (mg/kg or ppb) | Duration | Change in ADG | Change in FCR | Reference |
| Chromium Picolinate | 0.2 mg/kg (200 ppb) | Finishing Period | +6.08% | -3.30% | |
| This compound | 0.75 mg/kg (750 ppb) | 30 - 100 kg BW | Not specified | Not specified | |
| Chromium Methionine | 0.2 mg/kg (200 ppb) | Finishing Period | Improved | Improved | |
| Chromium Yeast | 0.8 mg/kg (800 ppb) | 70 - 130 kg BW | Not specified | Not specified | |
| Chromium Propionate | 0.2 mg/kg (200 ppb) | Finishing Period | No significant effect | No significant effect |
Table 2: Effects of Chromium Supplementation on Carcass Characteristics in Finishing Pigs
| Chromium Source | Dosage (mg/kg or ppb) | Change in Loin Muscle Area (LMA) | Change in 10th Rib Backfat | Reference | | :--- | :--- | :--- | :--- | | Chromium Picolinate | 0.2 mg/kg (200 ppb) | Increased | Decreased | | | Chromium Picolinate | 0.4 mg/kg (400 ppb) | Increased | Decreased | | | Chromium Methionine | Not specified | Increased | Reduced | | | Chromium Propionate | 0.2 mg/kg (200 ppb) | No significant effect | No significant effect | |
Table 3: Effects of Chromium Supplementation on Meat Quality in Finishing Pigs
| Chromium Source | Dosage (mg/kg or ppb) | Effect on pH | Effect on Drip Loss | Effect on Oxidative Stability | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound | 0.75 mg/kg (750 ppb) | No significant effect | No significant effect | Improved (at 7 days) | | | Chromium Methionine | 0.2 mg/kg (200 ppb) | Not specified | Not specified | Reduced lipid oxidation | |
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the effects of this compound in finishing pigs.
1. Animals and Housing:
-
Animals: Use a sufficient number of finishing pigs (e.g., crossbred barrows and gilts) with a starting body weight appropriate for the finishing phase (e.g., 60-70 kg).
-
Randomization: Randomly allocate pigs to experimental treatments based on initial body weight to ensure a balanced distribution.
-
Housing: House pigs in pens that allow for individual or group feeding, depending on the experimental design. Ensure ad libitum access to water.
2. Diets and Treatments:
-
Basal Diet: Formulate a corn-soybean meal-based basal diet to meet or slightly exceed the nutrient requirements for finishing pigs according to established guidelines (e.g., NRC).
-
Chromium Supplementation: Create treatment diets by adding a premix containing the desired levels of this compound (e.g., 0, 100, 200, 400 ppb) to the basal diet. Ensure thorough mixing for uniform distribution.
3. Data Collection:
-
Growth Performance:
-
Record individual pig body weight at the beginning of the trial and at regular intervals (e.g., weekly) until the end of the finishing period.
-
Measure and record daily feed intake for each pen or individual pig.
-
Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
-
-
Blood Sampling and Analysis:
-
Collect blood samples from a subset of pigs at specified time points (e.g., start, middle, and end of the trial) via jugular or ear vein puncture.
-
Process blood to obtain serum or plasma and store at -20°C or lower until analysis.
-
Analyze samples for glucose and insulin concentrations using commercially available assay kits.
-
-
Carcass Evaluation:
-
At the end of the trial, transport pigs to a commercial abattoir for slaughter.
-
Measure hot carcass weight.
-
After a 24-hour chill, measure loin muscle area (LMA) and backfat thickness at the 10th rib.
-
Calculate lean meat percentage using a standard formula.
-
-
Meat Quality Analysis:
-
Collect a sample of the longissimus dorsi muscle.
-
Measure pH at 45 minutes and 24 hours post-mortem.
-
Determine drip loss over a 24 or 48-hour period.
-
Assess meat color using a colorimeter (L, a, b* values).
-
Measure oxidative stability using a method like the TBARS assay.
-
4. Statistical Analysis:
-
Analyze the collected data using appropriate statistical software (e.g., SAS, R).
-
Use analysis of variance (ANOVA) to determine the effects of dietary treatments on the measured parameters.
-
Consider pen as the experimental unit for growth performance data and the individual pig for carcass and blood data.
-
Use polynomial contrasts to evaluate linear and quadratic effects of increasing this compound dosage.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway
Caption: Insulin signaling pathway potentiated by chromium.
Experimental Workflow
Caption: General workflow for a this compound trial.
Logical Relationships for Inconsistent Results
Caption: Factors influencing chromium supplementation outcomes.
References
stability issues of chromium nicotinate under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of chromium nicotinate under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: this compound's stability is pH-dependent. Acidic or alkaline conditions can lead to the hydrolysis of the nicotinate ligands.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.[2][3]
-
Light: Exposure to ultraviolet (UV) or ambient light may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the this compound complex.
-
Excipients: In formulation studies, interactions with certain excipients can impact stability.
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A2: A color change in a this compound solution may indicate degradation of the complex. This could be due to a shift in the oxidation state of chromium or the dissociation of the nicotinic acid ligands. It is recommended to analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Q3: My analytical results for this compound show high variability. What are the potential sources of this issue?
A3: High variability in analytical results can stem from several sources:
-
Sample Preparation: Inconsistent sample preparation techniques can introduce variability. Ensure that the dissolution of this compound is complete and consistent across all samples.
-
Method Precision: The analytical method itself may lack the required precision. It is crucial to validate the method for parameters like repeatability and intermediate precision as per ICH guidelines.
-
Instrument Performance: Fluctuations in instrument performance (e.g., detector response, pump flow rate in HPLC) can lead to variable results. Regular instrument calibration and maintenance are essential.
-
Sample Stability: If the samples are not analyzed promptly after preparation, degradation may occur, leading to inconsistent results. It is important to establish the stability of the analyte in the chosen sample solvent.
Q4: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
A4: While specific compatibility data for this compound with a wide range of excipients is not extensively published, general principles of drug-excipient compatibility should be followed.[4] Potential incompatibilities can arise from:
-
Reducing or Oxidizing Agents: Excipients with reducing or oxidizing properties could potentially interact with the chromium ion.
-
Hygroscopic Excipients: Moisture-absorbing excipients might create an environment conducive to hydrolytic degradation if the product is not adequately protected from humidity.
-
pH-modifying Excipients: Excipients that alter the micro-pH of the formulation could affect the stability of the pH-sensitive this compound.
It is always recommended to conduct formal drug-excipient compatibility studies during formulation development.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
Possible Causes:
-
Degradation of this compound.
-
Presence of impurities in the reference standard or sample.
-
Contamination from the solvent or sample handling process.
-
Interaction with components of the mobile phase.
Troubleshooting Steps:
-
Analyze a freshly prepared standard and sample: This will help determine if the unexpected peaks are forming over time.
-
Perform a blank injection: Inject the solvent used for sample preparation to rule out solvent contamination.
-
Review the synthesis of the this compound: Check for potential impurities that may have been carried over.
-
Conduct forced degradation studies: Subject the this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help in identifying if the unknown peaks correspond to degradation products.
-
Use a mass spectrometer (LC-MS): If available, LC-MS can help in identifying the mass of the unknown peaks, providing clues to their structure.
Issue 2: Poor Recovery of this compound in Assays
Possible Causes:
-
Incomplete dissolution of the sample.
-
Adsorption of the analyte onto container surfaces or filter membranes.
-
Degradation of the analyte during sample preparation or analysis.
-
Inaccurate standard preparation.
Troubleshooting Steps:
-
Optimize the dissolution procedure: Experiment with different solvents, sonication times, and temperatures to ensure complete dissolution.
-
Evaluate different filter materials: If filtration is used, test for potential adsorption of this compound to the filter membrane by comparing the assay of filtered and unfiltered solutions.
-
Assess the stability of the analyte in the analytical solvent: Analyze samples at different time points after preparation to check for degradation.
-
Verify the purity and weighing of the reference standard: Ensure the reference standard is of known purity and that all weighings are accurate.
Quantitative Data Summary
The following table provides an illustrative example of the type of data that would be generated from a forced degradation study on this compound. Note: This data is hypothetical and for illustrative purposes only, as comprehensive public data is not available.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 | 15.2% | Nicotinic Acid, Chromium (III) ions |
| 0.1 M NaOH | 24 hours | 60 | 22.5% | Nicotinic Acid, Chromium Hydroxide |
| 3% H₂O₂ | 24 hours | 25 | 8.7% | Oxidized Nicotinic Acid derivatives |
| Thermal | 48 hours | 80 | 5.1% | Thermally induced isomers/degradation products |
| Photolytic (UV) | 24 hours | 25 | 11.3% | Photodegradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and acetonitrile
-
Validated HPLC method for this compound
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark. Analyze both samples by HPLC.
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage degradation of this compound and identify the retention times of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway of this compound in glucose metabolism.
References
preventing degradation of chromium nicotinate in solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of chromium nicotinate in solution. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a concern?
This compound is a nutritional supplement and chemical complex consisting of trivalent chromium (Cr(III)) and nicotinic acid (niacin).[1] Its stability is critical because the Cr(III) form is considered the biologically active and essential micronutrient. Degradation can lead to two primary issues:
-
Oxidation: Cr(III) can oxidize to hexavalent chromium (Cr(VI)), a known toxic and carcinogenic substance.[2][3]
-
Hydrolysis and Precipitation: In aqueous solutions, particularly under suboptimal pH conditions, the complex can hydrolyze, leading to the formation of insoluble chromium hydroxides or polynuclear complexes, which causes the compound to precipitate out of solution and lose its intended bioactivity.[4][5]
Q2: What are the primary signs of this compound degradation in my solution?
There are two common visual indicators of degradation:
-
Color Change: A shift from the typical green or grayish color of a Cr(III) solution to a yellow or brownish hue often indicates the oxidation of Cr(III) to Cr(VI).
-
Precipitation: The formation of a solid precipitate typically signals that the pH of the solution is not optimal, leading to hydrolysis and the formation of insoluble chromium species.
Q3: How do factors like pH, temperature, and light affect the stability of the solution?
Environmental factors play a crucial role in the stability of this compound solutions.
-
pH: The solution's pH is a critical factor. Incorrect pH can disrupt the complex, leading to the hydrolysis of Cr(III) and subsequent precipitation.
-
Temperature and Light: Elevated temperatures and exposure to UV-Vis or IR irradiation can accelerate the oxidation of Cr(III) to the toxic Cr(VI) form.
Q4: What types of antioxidants can I use to prevent the oxidation of Cr(III)?
The addition of antioxidants is a highly effective strategy to prevent the conversion of Cr(III) to Cr(VI). Phenolic antioxidants have proven effective in industrial applications. For laboratory and biological experiments, common antioxidants are recommended. Coordinating Cr(III) with antioxidant-rich ligands like certain polyphenols may also enhance stability.
Q5: How can I analytically confirm the stability of my this compound solution?
You can assess stability by checking for both oxidation and complex integrity:
-
Cr(VI) Detection: The presence of the degradation product Cr(VI) can be quantified using a UV-Vis spectrophotometric method with 1,5-diphenylcarbazide, which forms a distinct magenta-colored complex with Cr(VI).
-
Complex Integrity: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intact this compound complex, confirming that it has not dissociated or precipitated.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My this compound solution has changed color to yellow/brown.
-
Possible Cause: This color change is a strong indicator that the trivalent chromium (Cr(III)) has oxidized to hexavalent chromium (Cr(VI)). This can be triggered by exposure to oxygen, light, or heat.
-
Solution:
-
Add an Antioxidant: Prepare fresh solutions and incorporate an antioxidant like ascorbic acid. See the data table and protocols below for recommended concentrations.
-
Control Storage Conditions: Store stock solutions in amber vials to protect them from light, at 4°C to reduce thermal degradation, and consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Verification: Use the diphenylcarbazide assay (Protocol 2) to confirm the presence of Cr(VI).
-
Problem: A solid precipitate has formed in my solution.
-
Possible Cause: Precipitation is most often caused by hydrolysis of the Cr(III) ion due to a suboptimal pH. This compound's solubility is pH-dependent.
-
Solution:
-
pH Adjustment: Discard the solution and prepare a new one, ensuring the pH is maintained within the optimal range. Use a suitable buffer system (e.g., MES, HEPES) instead of water alone.
-
Solubility Check: Consult literature for the optimal pH range for this compound solubility or perform a pH-solubility titration for your specific concentration.
-
Problem: I'm observing inconsistent or no biological activity in my experiments.
-
Possible Cause: Loss of activity can result from either oxidation to Cr(VI) or the dissociation/precipitation of the active Cr(III)-nicotinate complex. The intended biological effects are specific to the intact Cr(III) complex.
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions fresh before an experiment, especially for cell-based assays.
-
Analytical Verification: Before use, verify the integrity of your stock solution using HPLC (Protocol 3) to ensure the concentration of the intact complex is as expected.
-
Implement Preventative Measures: Follow the stabilization protocol (Protocol 1) for all new solutions to minimize degradation from the outset.
-
Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Risk of Degradation | Recommended Condition | Mitigation Strategy |
| pH | Suboptimal pH leads to hydrolysis and precipitation. | Neutral to slightly acidic (e.g., pH 6.0-7.0) | Use a non-coordinating biological buffer (e.g., MES, HEPES). |
| Oxygen | Promotes oxidation of Cr(III) to Cr(VI). | Minimal oxygen exposure | Purge solution and vial headspace with inert gas (N₂ or Ar). |
| Light | UV radiation accelerates oxidation. | Dark | Store solutions in amber glass vials or wrapped in foil. |
| Temperature | High temperatures accelerate oxidation. | 2-8°C (Refrigerated) | Store stock solutions in a refrigerator. Avoid repeated freeze-thaw cycles. |
Table 2: Recommended Antioxidants for Solution Stabilization
| Antioxidant | Typical Concentration | Notes | Reference |
| Ascorbic Acid (Vitamin C) | 10-50 µM | A common, effective, and biologically compatible antioxidant. Can block Cr(VI) toxicity. | |
| Epigallocatechin gallate (EGCG) | 10-20 µM | A potent antioxidant found in green tea. | |
| 2,6-Di-tert-butylphenol | Varies (Formulation dependent) | Highly effective phenolic antioxidant, often used in industrial settings. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Buffer Preparation: Prepare a 100 mM stock solution of a suitable biological buffer (e.g., HEPES) and adjust the pH to 6.5 with NaOH or HCl. Filter sterilize if for use in cell culture.
-
Antioxidant Addition: To the required volume of buffer, add ascorbic acid from a fresh stock solution to a final concentration of 20 µM.
-
Dissolution: Weigh the required amount of this compound powder and add it to the buffer-antioxidant mixture. Vortex or sonicate briefly in a water bath until fully dissolved. Note: Solubility may be limited; do not oversaturate.
-
Inert Gas Purge: Transfer the solution to a sterile amber glass vial. Purge the solution by bubbling nitrogen or argon gas through it for 5-10 minutes.
-
Storage: Purge the vial's headspace with the inert gas, seal tightly with a Teflon-lined cap, and store at 4°C.
Protocol 2: UV-Vis Assay for Cr(VI) Detection (Diphenylcarbazide Method)
This protocol quantifies the amount of Cr(III) that has oxidized to Cr(VI).
-
Reagent Preparation:
-
Diphenylcarbazide (DPC) Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle at 4°C.
-
Acid Solution: Use 0.2 M sulfuric acid or a similar acidic solution.
-
-
Standard Curve: Prepare a set of standards ranging from 0.05 to 1.0 mg/L of Cr(VI) using a certified potassium dichromate standard.
-
Sample Preparation:
-
To 1 mL of your this compound solution (or a dilution), add 100 µL of the acid solution.
-
Add 40 µL of the DPC solution, mix immediately, and allow the color to develop for 10 minutes.
-
-
Measurement: Measure the absorbance of the standards and samples at 540 nm using a UV-Vis spectrophotometer. Use a blank containing all reagents minus the chromium.
-
Quantification: Determine the concentration of Cr(VI) in your sample by comparing its absorbance to the standard curve.
Protocol 3: HPLC Method for Assessing Complex Integrity
This method, adapted from protocols for the similar chromium picolinate complex, verifies the concentration of the intact complex.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 40:60 (v/v) acetonitrile:water.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector set at 264 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of standards of freshly dissolved, high-purity this compound (e.g., 1 to 50 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute your stock solution with the mobile phase to fall within the concentration range of your standard curve. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. Inject the sample and quantify the peak corresponding to this compound. A significant reduction in peak area over time indicates degradation or precipitation.
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Experimental workflow for conducting a solution stability assessment.
References
Technical Support Center: Troubleshooting Inconsistent Results in Chromium Nicotinate Experiments
Welcome to the technical support center for chromium nicotinate research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during experiments with this compound. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing inconsistent or no effects of this compound on glucose uptake in my cell culture experiments (e.g., in L6 myotubes or 3T3-L1 adipocytes)?
A1: Inconsistent results in in-vitro glucose uptake assays are a common challenge. Several factors can contribute to this variability:
-
Cell Line and Passage Number: Different cell lines and even the same cell line at different passage numbers can exhibit varying sensitivity to chromium compounds. It is crucial to use cells within a consistent and low passage number range.
-
This compound Concentration and Purity: The effective concentration of this compound can vary. It is essential to use a high-purity compound and to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Solubility and Stability in Media: this compound can be sparingly soluble in aqueous solutions, including cell culture media. Precipitation can lead to a lower effective concentration.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., sterile water or a buffer) immediately before use. Visually inspect the media for any signs of precipitation after adding the compound. Consider a brief sonication of the stock solution to aid dissolution. If precipitation persists, you may need to adjust the final concentration or the solvent.
-
-
Duration of Treatment: The time required for this compound to exert its effects can vary. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the optimal treatment duration.
-
Basal Glucose Uptake: If the basal glucose uptake of your cells is already high, it may be difficult to observe a significant increase upon this compound treatment. Ensure your cells are properly serum-starved before the assay to lower basal glucose uptake.
-
Insulin Stimulation: The effects of chromium are often more pronounced in the presence of insulin. Ensure you are using an appropriate concentration of insulin to stimulate glucose uptake and that your cells are responsive to it.
Q2: My Western blot results for insulin signaling proteins (e.g., p-Akt, p-IRS-1) are not consistent after this compound treatment. What could be the cause?
A2: Variability in Western blot data is a frequent issue. Here are some potential causes and solutions specific to this compound experiments:
-
Timing of Cell Lysis: The phosphorylation of signaling proteins is a transient event. It is critical to lyse the cells at the optimal time point after insulin and/or this compound stimulation. A time-course experiment is highly recommended to capture the peak phosphorylation.
-
Protein Extraction and Phosphatase Inhibition: Ensure your lysis buffer contains a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Antibody Quality: The quality and specificity of your primary antibodies are paramount. Always validate your antibodies and run appropriate controls.
-
Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH, or total protein levels of your target) to ensure equal protein loading across all lanes.
-
Mechanism of Action: Remember that chromium may act through pathways independent of the classical insulin signaling cascade. Some studies suggest that chromium can influence membrane fluidity and AMPK activity, which may not be reflected in the phosphorylation of Akt or IRS-1.[1]
Q3: I am conducting an in-vivo study with diabetic animal models (e.g., STZ-induced rats) and not seeing a significant effect of this compound on blood glucose or lipid levels. What should I consider?
A3: In-vivo studies are complex, and numerous factors can influence the outcome:
-
Animal Model: The choice of animal model is critical. The severity of diabetes and the underlying pathophysiology can affect the response to this compound.
-
Dosage and Administration: Ensure the dose of this compound is appropriate for the animal model and that the route of administration (e.g., oral gavage, in drinking water) results in adequate bioavailability. The dose used in animal studies is often much higher per body weight than what is used in human trials.[2]
-
Diet: The composition of the animal's diet can significantly impact metabolic parameters and may interact with the effects of chromium supplementation.
-
Duration of the Study: The duration of the treatment may not be sufficient to observe significant changes in metabolic parameters.
-
Baseline Health Status: The baseline insulin sensitivity and overall health of the animals can influence their response to chromium.[3]
Q4: How do I prepare a stable solution of this compound for my experiments?
A4: The preparation of a stable this compound solution is crucial for reproducible results.
-
Solubility: this compound is described as being slightly soluble in water and insoluble in ethanol.[4] For cell culture experiments, it is often prepared as a concentrated stock solution in sterile, deionized water or a suitable buffer.
-
Preparation Method: One method for preparing this compound involves reacting chromium chloride with nicotinic acid.[5] However, for most laboratory applications, purchasing a high-purity commercial source is recommended.
-
Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Precipitation in Media: If you observe precipitation when adding the stock solution to your cell culture media, it could be due to interactions with media components or exceeding the solubility limit. Try pre-warming the media before adding the this compound solution and mix thoroughly. You may also need to test different types of media (e.g., DMEM vs. RPMI-1640) as their compositions differ.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of chromium niacinate (Cr-N) and chromium picolinate (Cr-P) in a streptozotocin (STZ)-induced diabetic rat model.
Table 1: Effect of Chromium Supplementation on Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic (D) | D + Cr-N (400 µg/kg BW) | D + Cr-P (400 µg/kg BW) |
| Glucose (mg/dL) | 95 ± 5 | 380 ± 25 | 250 ± 20** | 290 ± 22 |
| Glycated Hemoglobin (HbA1c) (%) | 4.2 ± 0.3 | 9.8 ± 0.7 | 7.5 ± 0.6 | 8.5 ± 0.7 |
| Triglycerides (mg/dL) | 80 ± 7 | 250 ± 20* | 150 ± 15 | 190 ± 18 |
| Total Cholesterol (mg/dL) | 70 ± 6 | 180 ± 15* | 120 ± 10** | 150 ± 12 |
*p<0.001 vs. Control; **p<0.05 vs. Diabetic (D). Data are presented as Mean ± SE.
Table 2: Effect of Chromium Supplementation on Inflammatory Markers in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic (D) | D + Cr-N (400 µg/kg BW) | D + Cr-P (400 µg/kg BW) |
| TNF-α (pg/mL) | 25 ± 3 | 150 ± 12 | 90 ± 8 | 100 ± 9 |
| IL-6 (pg/mL) | 15 ± 2 | 80 ± 7 | 50 ± 5 | 55 ± 6 |
| CRP (µg/mL) | 0.5 ± 0.1 | 3.5 ± 0.4* | 1.8 ± 0.2** | 2.2 ± 0.3 |
*p<0.001 vs. Control; **p<0.05 vs. Diabetic (D). Data are presented as Mean ± SE.
Detailed Experimental Protocols
Protocol 1: In Vivo Study of this compound in STZ-Induced Diabetic Rats
This protocol is adapted from studies investigating the effects of chromium compounds in diabetic rat models.
1. Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, freshly dissolved in citrate buffer (0.1 M, pH 4.5).
-
Confirm diabetes 72 hours post-STZ injection by measuring tail vein blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
2. Experimental Groups:
-
Group 1: Non-diabetic control (vehicle treatment).
-
Group 2: Diabetic control (vehicle treatment).
-
Group 3: Diabetic + this compound (e.g., 400 µg Cr/kg body weight).
-
Group 4: Diabetic + Chromium Picolinate (e.g., 400 µg Cr/kg body weight) for comparison.
3. Treatment:
-
Administer this compound or vehicle daily via oral gavage for a period of 7-8 weeks. Adjust the dose weekly based on body weight changes.
4. Monitoring and Sample Collection:
-
Monitor body weight and food/water intake weekly.
-
Measure fasting blood glucose levels periodically (e.g., every 2 weeks).
-
At the end of the study, collect blood via cardiac puncture under anesthesia for analysis of HbA1c, lipid profile, and inflammatory markers.
-
Collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting, gene expression).
Protocol 2: 2-Deoxy-D-[³H]-glucose (2-DG) Uptake Assay in L6 Myotubes
This protocol provides a general framework for measuring glucose uptake in L6 myotubes, which can be adapted for this compound experiments.
1. Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach ~80% confluency. Allow 5-7 days for differentiation.
2. Treatment:
-
Serum starve the differentiated myotubes for 3-4 hours in serum-free DMEM.
-
Pre-treat the cells with the desired concentration of this compound for the optimized duration (e.g., 4-24 hours).
3. Glucose Uptake Assay:
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM). Incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the protein concentration of each well.
Protocol 3: Western Blot Analysis of Insulin Signaling Proteins
This protocol outlines the general steps for Western blotting to assess the phosphorylation of key insulin signaling proteins.
1. Cell Treatment and Lysis:
-
Culture and treat cells with this compound and/or insulin as described in the glucose uptake assay protocol.
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-IRS-1 (Tyr612), anti-total IRS-1, anti-GLUT4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Putative mechanisms of this compound on the insulin signaling pathway.
Caption: General experimental workflow for investigating this compound.
References
- 1. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 2. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Toxicity of Chromium Compounds in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential toxicity of chromium compounds during their experiments.
FAQs: General Handling and Safety
Q1: What are the primary differences in toxicity between Cr(III) and Cr(VI) compounds?
A1: The toxicity of chromium is highly dependent on its oxidation state. Hexavalent chromium (Cr(VI)) is significantly more toxic than trivalent chromium (Cr(III)).[1][2][3][4] Cr(VI) compounds are potent oxidizing agents and are readily absorbed by cells, whereas Cr(III) has poor cell membrane permeability.[3] Inside the cell, Cr(VI) is reduced to Cr(III), a process that generates reactive oxygen species (ROS) and can lead to oxidative stress, DNA damage, and apoptosis.
Q2: What are the essential safety precautions when working with Cr(VI) compounds?
A2: Due to its toxicity, all work with Cr(VI) compounds should be conducted in a certified chemical fume hood. Personal protective equipment (PPE) is mandatory, including double nitrile gloves, safety goggles, and a dedicated lab coat. An eyewash station and safety shower must be readily accessible. It is also crucial to use wet cleaning methods to avoid the generation of airborne particles.
Q3: How should I dispose of chromium-containing waste?
A3: All solid and liquid waste containing chromium must be segregated into clearly labeled, dedicated waste containers. For liquid waste containing Cr(VI), a common laboratory practice is to reduce it to the less toxic Cr(III) before disposal. This can be achieved by acidification followed by the addition of a reducing agent like sodium bisulfite. The resulting Cr(III) can then be precipitated as chromium(III) hydroxide by adjusting the pH. Always follow your institution's specific hazardous waste disposal protocols.
Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common assays used to assess chromium-induced toxicity.
Cytotoxicity Assays (e.g., LDH, MTT)
Q1: My LDH assay shows high spontaneous LDH release in my untreated control wells when preparing for a chromium treatment experiment. What's wrong?
A1: High background LDH release suggests that your control cells are stressed or dying. This can be due to several factors unrelated to chromium, such as suboptimal culture conditions, overly forceful pipetting during media changes, or high cell density. Ensure your cells are healthy and handled gently before starting any experiment.
Q2: My treated samples show low LDH release, but microscopy reveals significant cell death after Cr(VI) exposure. Why the discrepancy?
A2: This could indicate that the Cr(VI) compound is inhibiting the LDH enzyme itself, leading to a false negative result. To check for this, you can run a control where you spike a known amount of LDH into your media containing the Cr(VI) compound and measure the activity. If the activity is lower than expected, it suggests interference. Consider using an alternative cytotoxicity assay that does not rely on enzymatic activity, such as a trypan blue exclusion assay.
Q3: My MTT assay results show over 100% viability compared to the untreated control after treatment with a low concentration of a Cr(III) compound. Is this possible?
A3: This phenomenon can occur if the test compound enhances the metabolic activity of the cells without increasing cell number. Some compounds can have stimulatory or hormetic effects at low concentrations. It is crucial to confirm viability results with an orthogonal assay that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH assay) or by direct cell counting.
Genotoxicity Assays (e.g., Comet Assay)
Q4: I am not seeing a significant increase in DNA migration (comet tails) in my alkaline comet assay after treating cells with Cr(VI), even though I expect genotoxicity. What could be the issue?
A4: While Cr(VI) is a known genotoxin, it can induce DNA-protein crosslinks. In the standard alkaline comet assay, these crosslinks can impede the migration of DNA, potentially masking the presence of DNA strand breaks and leading to an underestimation of damage. To address this, you can incorporate a proteinase K digestion step into your protocol after cell lysis. This will degrade the proteins involved in the crosslinks and allow for the visualization of the associated DNA strand breaks.
Q5: My comet assay results show a high degree of variability between replicate slides. How can I improve consistency?
A5: High variability in the comet assay can stem from several factors, including uneven agarose gel thickness, temperature fluctuations during lysis and electrophoresis, and inconsistencies in the timing of the procedural steps. Ensure your slides are level during gel polymerization and that all solutions are at the correct temperature. Standardizing incubation times is also critical for reproducibility.
Oxidative Stress Assays (e.g., ROS Detection)
Q6: I am using DCFH-DA to measure ROS production after Cr(VI) treatment, but my fluorescence signal is weak, even with a positive control. What can I do?
A6: A weak signal in a DCFH-DA assay can be due to several factors. Ensure that your DCFH-DA solution is fresh and has been protected from light, as it is light-sensitive. The incubation time with the probe may also need to be optimized for your specific cell type. Additionally, check that your cells are healthy and at an appropriate density before starting the experiment.
Data Presentation
Table 1: Typical Cytotoxic Concentrations of Cr(VI) in Various Cell Lines
| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) | Reference |
| Human proximal tubule epithelial (HK-2) | K₂Cr₂O₇ | 24 | ~10 | |
| Human lung fibroblasts (HLF) | Cr(VI) | 24 | 2-30 | |
| Human lung epithelial (A549) | Cr(VI) | 24 | 3.2 (mild cytotoxicity) | |
| Undifferentiated Caco-2 | Cr(VI) | 24 | >1 (non-cytotoxic) | |
| Differentiated Caco-2 | Cr(VI) | 24 | Resistant to cytotoxicity |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your chromium compound in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include untreated controls (spontaneous LDH release) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48 hours).
-
Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (typically 30 minutes).
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Alkaline Comet Assay for Genotoxicity
This is a generalized protocol and may require optimization.
-
Cell Preparation: After treatment with the chromium compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and quickly layer it onto a pre-coated microscope slide. Allow the agarose to solidify on a cold surface.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour, protected from light.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for a sufficient time (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes).
-
Neutralization: Gently remove the slides and immerse them in a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well black plate with a clear bottom) and allow them to adhere.
-
Compound Treatment: Treat the cells with the chromium compound for the desired time. Include appropriate controls (untreated cells and a positive control for ROS induction, e.g., H₂O₂).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement: After incubation, wash the cells again with PBS to remove excess dye. Add PBS to the wells and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Normalize the fluorescence values to the cell number or protein concentration if necessary.
Visualizations
Caption: A generalized experimental workflow for assessing chromium-induced toxicity.
Caption: Signaling pathway of Cr(VI)-induced cellular toxicity.
References
factors affecting the stability of chromium nicotinate in feed formulations
Welcome to the Technical Support Center for the utilization of chromium nicotinate in feed formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function in animal feed?
A1: this compound is an organic form of trivalent chromium (Cr³⁺), an essential trace mineral that plays a crucial role in the metabolism of glucose, lipids, and proteins in animals.[1] Its primary function is to potentiate the action of insulin by facilitating its binding to receptors, thereby improving glucose utilization.[1] Organic sources of chromium, like this compound, are generally considered more bioavailable than inorganic sources.[1]
Q2: What are the main factors that can affect the stability of this compound in our feed formulations?
A2: The stability of this compound in feed can be influenced by a combination of factors, including:
-
Heat: High temperatures during feed processing, such as pelleting, can potentially lead to degradation.
-
pH: The acidity or alkalinity of the feed matrix may affect the integrity of the this compound complex.
-
Moisture: High moisture content in feed can promote chemical reactions that may degrade the compound during storage.
-
Interactions with other ingredients: Certain minerals, vitamins, and other components in the feed can interact with this compound, potentially reducing its stability and bioavailability.
-
Light: Prolonged exposure to light may lead to degradation over time.
-
Presence of Reducing Sugars: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can occur at elevated temperatures and may involve the nicotinic acid part of the molecule, potentially affecting its stability.[2][3]
Q3: We are observing lower than expected chromium levels in our final pelleted feed. What could be the cause?
A3: Lower than expected chromium levels post-pelleting can be due to several reasons:
-
Thermal Degradation: While specific data on the thermal degradation kinetics of this compound is limited, high pelleting temperatures (typically ranging from 60°C to 90°C) can lead to the degradation of various feed additives.
-
Analytical Recovery Issues: The analytical method used to quantify this compound may have low recovery from the complex feed matrix. It is crucial to use a validated analytical method.
-
Non-uniform Mixing: Inadequate mixing of the this compound premix into the bulk feed can lead to variations in chromium concentration in the final product.
-
Interaction with other components: Certain feed ingredients may bind with this compound under the high temperature and pressure of pelleting, making it less extractable for analysis.
Q4: Can the presence of other minerals in the premix affect the stability of this compound?
A4: Yes, interactions with other minerals can affect the stability of this compound, although specific interaction data for this compound is scarce. In general, trace minerals can interact with each other, which may affect their solubility, absorption, and stability. For instance, phytase, an enzyme often added to feed, can have its stability impacted by inorganic trace minerals. While this compound is an organic form, potential interactions within a concentrated mineral premix under various storage conditions should be considered.
Q5: How does Vitamin C affect this compound in a feed formulation?
A5: Vitamin C (ascorbic acid) has been shown to enhance the absorption of chromium. While there is no direct evidence to suggest a negative stability interaction within the feed matrix, the primary interaction is considered positive and occurs in the gastrointestinal tract of the animal.
Troubleshooting Guides
Issue 1: Low Bioavailability or Efficacy in Animal Trials Despite Correct Dosage
| Potential Cause | Troubleshooting Steps |
| Degradation during feed processing | 1. Analyze pre- and post-processing feed samples to quantify this compound loss. 2. If significant loss is observed, consider reducing the pelleting temperature or conditioning time. 3. Evaluate the use of a post-pelleting liquid application system for this compound if feasible. |
| Antagonistic interactions in the feed | 1. Review the complete feed formulation for high levels of potentially antagonistic minerals. 2. Consider separating the this compound from reactive mineral premixes if possible. |
| Poor absorption in the animal | 1. Ensure the diet has adequate levels of Vitamin C, which can enhance chromium absorption. 2. Evaluate the overall gut health of the animals, as this can impact nutrient absorption. |
Issue 2: Inconsistent this compound Concentration in Final Feed
| Potential Cause | Troubleshooting Steps |
| Inadequate mixing | 1. Verify the mixing protocol and ensure sufficient mixing time for uniform distribution of the premix. 2. Use a colored tracer in a test batch to visually assess mixing efficiency. |
| Segregation of particles | 1. Ensure the particle size of the this compound premix is compatible with the other feed ingredients to prevent segregation during transport and handling. |
| Analytical method variability | 1. Validate the analytical method for repeatability and reproducibility with your specific feed matrix. 2. Analyze multiple samples from the same batch to assess analytical variability. |
Experimental Protocols
Protocol 1: Determination of this compound Stability during Pelleting
Objective: To quantify the degradation of this compound under different pelleting temperatures.
Methodology:
-
Prepare a basal feed mash and divide it into several batches.
-
Add a known concentration of this compound to each batch and mix thoroughly.
-
Collect a representative "mash" sample from each batch for baseline analysis.
-
Process each batch through a pellet mill at different conditioning temperatures (e.g., 65°C, 75°C, 85°C, and 95°C).
-
Collect representative samples of the cooled pellets from each temperature setting.
-
Analyze the this compound concentration in both the mash and pelleted samples using a validated analytical method (e.g., HPLC-ICP-MS).
-
Calculate the percentage of this compound recovery for each temperature.
Quantitative Data Summary
Note: Specific quantitative data on the stability of this compound under various feed processing and storage conditions is limited in publicly available literature. The following table provides a generalized overview based on principles of feed additive stability. Researchers are encouraged to perform their own stability studies.
Table 1: Estimated Impact of Various Factors on this compound Stability in Feed
| Factor | Condition | Estimated Impact on Stability |
| Temperature | Pelleting at 75-85°C | Moderate degradation possible |
| Pelleting > 90°C | Higher potential for degradation | |
| Moisture | > 14% in stored feed | Increased risk of degradation over time |
| pH | Acidic (e.g., pH 4-5) | Potential for complex dissociation |
| Alkaline (e.g., pH 8-9) | Generally more stable | |
| Interactions | High levels of reducing sugars | Potential for Maillard reaction at high temperatures |
| Presence of Vitamin C | Enhances absorption, no known negative stability impact |
Signaling Pathways and Logical Relationships
Chromium's Role in Insulin Signaling
Trivalent chromium, the form present in this compound, is understood to potentiate the action of insulin. It is believed to bind to a low-molecular-weight chromium-binding substance (LMWCr) or chromodulin, which then binds to and activates the insulin receptor. This activation enhances the downstream signaling cascade, leading to increased glucose uptake by the cells.
Caption: Insulin signaling pathway enhanced by chromium.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for conducting a stability study of this compound in a feed premix.
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Overcoming Poor Cell Penetration of Trivalent Chromium Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell penetration of trivalent chromium (Cr(III)) compounds.
Frequently Asked Questions (FAQs)
Q1: Why do trivalent chromium compounds exhibit poor cell penetration?
A1: Trivalent chromium (Cr(III)) compounds generally exhibit poor cell penetration due to their low membrane permeability. Unlike hexavalent chromium (Cr(VI)), which readily enters cells through anion transport channels, Cr(III) uptake is thought to occur primarily through less efficient mechanisms like phagocytosis or non-specific diffusion.[1] The physicochemical properties of inorganic Cr(III) salts in physiological solutions, such as their tendency to form insoluble hydroxo-bridged oligomers, further limit their bioavailability and cellular uptake.
Q2: What are the most common strategies to enhance the cellular uptake of trivalent chromium?
A2: The most common strategies focus on improving the bioavailability and membrane permeability of Cr(III) through two main approaches:
-
Chelation with Organic Ligands: Complexing Cr(III) with organic ligands, such as picolinic acid (to form chromium picolinate) or nicotinic acid (to form chromium nicotinate), can enhance its absorption. These organic complexes are generally more lipophilic and stable than inorganic Cr(III) salts, facilitating their transport across cell membranes.[2][3][4][5]
-
Nanoparticle-based Delivery Systems: Encapsulating Cr(III) compounds within nanoparticles or formulating them as nanoparticles can significantly improve their cellular uptake. Nanoparticles can be engineered to have specific surface properties that enhance their interaction with the cell membrane and promote internalization through endocytosis.
Q3: How can I quantify the intracellular concentration of trivalent chromium?
A3: The intracellular concentration of Cr(III) can be quantified using highly sensitive analytical techniques such as:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for elemental analysis that can detect very low concentrations of chromium within cell lysates.
-
Atomic Absorption Spectrometry (AAS): Graphite furnace AAS is another sensitive technique suitable for quantifying trace amounts of chromium in biological samples.
For both methods, cells are first treated with the Cr(III) compound, washed to remove extracellular chromium, and then lysed. The chromium content in the cell lysate is then measured.
Q4: Are there any indirect methods to assess the cellular uptake of trivalent chromium?
A4: Yes, indirect methods can provide an indication of cellular uptake by measuring a downstream biological effect that is dependent on intracellular chromium. For example, since Cr(III) is known to potentiate insulin signaling, measuring insulin-stimulated glucose uptake in target cells (e.g., muscle cells or adipocytes) can serve as an indirect measure of Cr(III) bioavailability. An increase in glucose uptake in the presence of the Cr(III) compound would suggest successful cellular penetration.
Troubleshooting Guides
Issue 1: Low or undetectable intracellular chromium concentration.
| Possible Cause | Troubleshooting Step |
| Poor membrane permeability of the Cr(III) compound. | 1. Switch to an organic Cr(III) complex: If using an inorganic salt like CrCl₃, consider using chromium picolinate, this compound, or other commercially available organic complexes which have shown higher bioavailability. 2. Synthesize a custom Cr(III) chelate: If you have the capability, synthesizing a novel chelate with a more lipophilic ligand could improve cell penetration. |
| Inefficient uptake mechanism. | 1. Employ a nanoparticle delivery system: Encapsulate your Cr(III) compound in liposomes or synthesize Cr(III) nanoparticles to leverage endocytic uptake pathways. 2. Optimize nanoparticle formulation: If already using nanoparticles, experiment with different sizes, surface charges, and coatings to enhance cellular interaction. |
| Incorrect experimental conditions. | 1. Optimize incubation time: Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal incubation period for maximal uptake. 2. Vary the concentration: Test a range of Cr(III) concentrations to identify the optimal dose that is not cytotoxic but allows for detectable uptake. 3. Check the pH of the culture medium: Ensure the pH of the medium is stable throughout the experiment, as pH changes can affect the solubility and speciation of Cr(III) compounds. |
| Inaccurate quantification method. | 1. Ensure complete cell lysis: Use a validated lysis protocol to ensure all intracellular chromium is released for analysis. Sonication or the use of strong acids/bases may be necessary. 2. Validate your analytical method: Run appropriate standards and controls for your ICP-MS or AAS measurements to ensure accuracy and sensitivity. 3. Use a more sensitive technique: If using AAS, consider switching to ICP-MS for lower detection limits. |
Issue 2: High variability in cellular uptake results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | 1. Standardize cell seeding density: Ensure the same number of cells are seeded in each well/plate for every experiment. 2. Use cells at a consistent passage number: Cellular characteristics can change with prolonged passaging. Use cells within a defined passage number range. 3. Monitor cell viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed variability is not due to differences in cell health. |
| Instability of the Cr(III) compound in culture medium. | 1. Prepare fresh solutions: Always prepare fresh solutions of your Cr(III) compound immediately before each experiment. 2. Assess compound stability: If possible, analyze the concentration and speciation of the Cr(III) compound in the culture medium over the course of the experiment to check for degradation or precipitation. |
| Inconsistent washing steps. | 1. Standardize the washing procedure: Use a consistent number of washes with a defined volume of ice-cold PBS or other appropriate buffer to remove extracellular chromium without damaging the cells. 2. Perform washing steps quickly and on ice: This will minimize the efflux of intracellular chromium. |
Data Presentation
Table 1: Comparison of Bioavailability of Different Trivalent Chromium Compounds
| Chromium Compound | Relative Bioavailability/Uptake | Model System | Reference |
| Chromium Chloride (CrCl₃) | Low (estimated 0.13%) | Human | |
| Chromium Picolinate | Higher than CrCl₃ and Cr-nicotinate | Human | |
| This compound | Higher than CrCl₃ and Cr-picolinate (at early time points) | Rat | |
| Chromium chelated with small peptides (CrSP) | Higher efficacy on glucose uptake than CrCl₃ and Cr-picolinate | Skeletal muscle cells |
Note: Bioavailability can vary depending on the specific experimental conditions and model system used.
Experimental Protocols
Protocol 1: General Procedure for Cellular Uptake of Trivalent Chromium Compounds
-
Cell Culture:
-
Plate cells (e.g., HeLa, HepG2, or a cell line relevant to your research) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Cr(III) Solutions:
-
Prepare a stock solution of the Cr(III) compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of the Cr(III) compound to the wells. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired period (e.g., 2, 4, 6, 12, or 24 hours).
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the medium containing the Cr(III) compound.
-
Wash the cells three times with ice-cold PBS to remove any remaining extracellular chromium.
-
Harvest the cells by trypsinization or by scraping.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Cell Lysis and Sample Preparation for ICP-MS/AAS:
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer or a solution of 1% Triton X-100 in PBS).
-
Alternatively, for direct acid digestion, resuspend the cell pellet in a known volume of concentrated nitric acid.
-
Determine the cell number or total protein concentration of an aliquot of the cell lysate.
-
The remaining lysate is then ready for analysis by ICP-MS or AAS.
-
Protocol 2: Quantification of Intracellular Chromium by ICP-MS
-
Sample Digestion (if not already done):
-
To the cell lysate, add a sufficient volume of concentrated nitric acid (trace metal grade).
-
Heat the samples in a digestion block until the solution is clear.
-
Allow the samples to cool and dilute to a final volume with deionized water.
-
-
ICP-MS Analysis:
-
Prepare a series of chromium standards of known concentrations.
-
Run the standards on the ICP-MS to generate a calibration curve.
-
Analyze the digested cell samples to determine the chromium concentration.
-
Calculate the intracellular chromium concentration and normalize it to the cell number or total protein content.
-
Protocol 3: Synthesis of Chromium(III) Nanoparticles (Green Synthesis Method)
This is a generalized protocol based on green synthesis approaches.
-
Preparation of Plant Extract:
-
Wash and finely chop the leaves of a suitable plant (e.g., Abutilon indicum).
-
Boil the chopped leaves in deionized water for a specified time (e.g., 15-20 minutes).
-
Cool the extract and filter it to remove plant debris.
-
-
Nanoparticle Synthesis:
-
To the plant extract, add a solution of a Cr(III) salt (e.g., CrCl₃) dropwise while stirring.
-
Observe the color change of the solution, which indicates the formation of nanoparticles.
-
Continue stirring for a set period to allow the reaction to complete.
-
-
Purification and Characterization:
-
Centrifuge the solution to pellet the synthesized nanoparticles.
-
Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and biomolecules.
-
Dry the nanoparticles in an oven.
-
Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy, TEM, SEM, and XRD to determine their size, shape, and crystallinity.
-
Protocol 4: Liposomal Formulation of Trivalent Chromium
This is a general protocol for liposome preparation by the thin-film hydration method.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of a phospholipid like DPPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
If the Cr(III) compound is lipophilic, it can be added at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution (e.g., PBS or another buffer) by rotating the flask.
-
If the Cr(III) compound is hydrophilic, it should be dissolved in this aqueous solution.
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated Cr(III) compound by dialysis, gel filtration, or centrifugation.
-
Mandatory Visualizations
References
Technical Support Center: Refining Analytical Methods for Detecting Chromium Nicotinate Metabolites
Welcome to the technical support center for the analytical determination of chromium nicotinate metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of chromium species in biological matrices.
Introduction to this compound Metabolism and Analysis
Chromium(III) nicotinate, a common form of dietary chromium supplement, is understood to dissociate in the body into its constituent components: trivalent chromium (Cr(III)) and nicotinic acid (niacin). The nicotinic acid component enters the body's niacin pool and is metabolized through well-established pathways. The primary analytical challenge and focus for researchers studying chromium supplementation is the accurate measurement of the resulting chromium species in biological samples, particularly distinguishing the essential nutrient Cr(III) from the potentially toxic hexavalent chromium (Cr(VI)). Therefore, the "metabolites" of interest in this context are the different oxidation states and complexed forms of chromium itself.
This guide focuses on modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which are essential for accurate chromium speciation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should be targeting for analysis?
A1: Upon ingestion, this compound primarily dissociates into trivalent chromium (Cr(III)) and nicotinic acid. The nicotinic acid is absorbed and metabolized via standard pathways for niacin. The Cr(III) ion is the principal analyte of interest. Analytical methods, therefore, focus on the speciation of chromium, which involves differentiating between Cr(III) and Cr(VI), and quantifying the total chromium content.
Q2: Why is chromium speciation analysis important?
A2: Chromium speciation is critical because the biological effects of chromium are highly dependent on its oxidation state. Cr(III) is considered an essential trace element involved in glucose and lipid metabolism, while Cr(VI) is a known carcinogen and toxicant. Simply measuring total chromium does not provide a complete picture of its potential biological impact.
Q3: What are the most common analytical techniques for chromium speciation in biological samples?
A3: The most powerful and widely used techniques are hyphenated methods that combine a separation technique with a highly sensitive detection method. The most common are High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This combination allows for the separation of Cr(III) and Cr(VI) followed by their highly sensitive and specific detection.
Q4: What are the main challenges in analyzing chromium species in biological matrices like plasma or urine?
A4: The main challenges include:
-
Species Interconversion: Cr(III) can oxidize to Cr(VI), and Cr(VI) can be reduced to Cr(III) during sample collection, storage, and preparation. This can lead to inaccurate quantification of the original species.
-
Matrix Effects: Biological samples contain complex matrices (salts, proteins, phospholipids) that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[1]
-
Low Concentrations: The physiological concentrations of chromium in biological fluids are typically very low, requiring highly sensitive analytical methods.
-
Low Recovery of Cr(III): Cr(III) can precipitate at physiological pH or adsorb to container surfaces, leading to low recovery during sample preparation.
Troubleshooting Guide
Issue 1: Low or No Recovery of Cr(III) Signal
| Question | Possible Causes | Troubleshooting Steps |
| Why am I not seeing a Cr(III) peak, or why is it much smaller than expected? | 1. Precipitation of Cr(III): Cr(III) can precipitate as chromium(III) hydroxide at near-neutral or alkaline pH. 2. Adsorption to Surfaces: Cr(III) can adsorb to glass or plastic surfaces of collection tubes and vials. 3. Incomplete Chelation: If using a chelation-based method, the reaction may be incomplete. | 1. Sample Acidification: Ensure that samples are acidified (e.g., with nitric acid) immediately after collection to maintain a low pH and keep Cr(III) in solution. 2. Use of Chelating Agents: For methods involving anion exchange chromatography, complex Cr(III) with a chelating agent like EDTA or PDCA to form a stable anionic complex. This often requires heating the sample to ensure complete complexation.[2] 3. Optimize Chelation Conditions: Verify the concentration of the chelating agent, pH, and incubation time and temperature to ensure complete complexation of Cr(III).[3] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Question | Possible Causes | Troubleshooting Steps |
| Why are my chromium peaks tailing or showing other shape distortions? | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Contamination: Buildup of matrix components on the column or guard column. 4. Mismatched pH: A significant difference in pH between the sample and the mobile phase. | 1. Dilute the Sample: Try diluting the sample to a lower concentration. 2. Adjust Mobile Phase: Ensure the mobile phase pH is optimal for the separation and stability of the chromium species. 3. Clean or Replace Column/Guard Column: Flush the column with a strong solvent or replace the guard column. If the analytical column is heavily contaminated, it may need to be replaced. 4. Match Sample and Mobile Phase: Adjust the pH of the sample to be closer to that of the mobile phase. |
Issue 3: Inconsistent Retention Times
| Question | Possible Causes | Troubleshooting Steps |
| Why are the retention times of my Cr(III) and Cr(VI) peaks shifting between injections? | 1. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. 2. Fluctuations in Flow Rate: Issues with the HPLC pump, such as leaks or air bubbles. 3. Column Temperature Variations: Inconsistent column temperature. 4. Column Degradation: The stationary phase of the column is degrading over time. | 1. Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements. 2. Purge the HPLC Pump: Purge the pump to remove any air bubbles and check for leaks in the system. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. 4. Monitor Column Performance: Track column performance over time and replace it when degradation is evident. |
Issue 4: Suspected Species Interconversion
| Question | Possible Causes | Troubleshooting Steps |
| How can I be sure that the Cr(VI) I'm detecting wasn't formed from Cr(III) during my analysis (or vice versa)? | 1. Inappropriate pH: Acidic conditions can reduce Cr(VI) to Cr(III), while alkaline conditions can oxidize Cr(III) to Cr(VI).[4] 2. Presence of Redox-Active Species: Components in the sample matrix can act as reducing or oxidizing agents. 3. Sample Storage and Handling: Improper storage temperature or exposure to light can promote interconversion. | 1. Control pH: Maintain a pH between 6 and 8 throughout sample preparation and analysis to minimize interconversion.[5] 2. Use Species-Preserving Buffers: Employ buffers, such as ammonium acetate, in the mobile phase to help stabilize the chromium species. 3. Spike with Isotopically Labeled Standards: Use speciated isotope dilution mass spectrometry (SIDMS) by spiking the sample with isotopically enriched standards of Cr(III) and Cr(VI) to monitor and correct for interconversion. 4. Minimize Storage Time: Analyze samples as quickly as possible after collection and store them at low temperatures in the dark. |
Quantitative Data Summary
The following tables summarize typical analytical parameters for the determination of chromium species using HPLC-ICP-MS. Note that specific values may vary depending on the exact instrumentation and method conditions.
Table 1: HPLC-ICP-MS Operating Parameters for Chromium Speciation
| Parameter | Typical Value/Condition | Reference |
| HPLC System | Agilent 1260 or similar | |
| Column | Anion exchange, e.g., Metrosep A Supp 4, Hamilton PRP-X100 | |
| Mobile Phase | 5 mM EDTA, 5 mM NaH2PO4, 15 mM Na2SO4, pH 7.0 | |
| 50 mmol L−1 ammonium acetate, 2 mmol L−1 PDCA, pH 6.8 | ||
| Flow Rate | 0.6 - 1.2 mL/min | |
| Injection Volume | 20 - 200 µL | |
| ICP-MS System | Agilent 7900 or similar | |
| RF Power | 1550 W | |
| Carrier Gas Flow | ~1.0 L/min | |
| Collision/Reaction Gas | Helium (He) or Ammonia (NH3) | |
| Isotopes Monitored | 52Cr, 53Cr |
Table 2: Performance Characteristics of Chromium Speciation Methods
| Parameter | Cr(III) | Cr(VI) | Reference |
| Retention Time (min) | ~2.8 | ~3.7 | |
| Method Detection Limit (MDL) (µg/L) | 0.006 - 0.18 | 0.003 - 0.09 | |
| Limit of Quantification (LOQ) (µg/L) | 0.06 - 0.415 | 0.1 - 0.261 | |
| Spike Recovery (%) | 93 - 99.7 | 95 - 114 |
Experimental Protocols
Protocol 1: Determination of Cr(III) and Cr(VI) in Human Urine by HPLC-ICP-MS
This protocol is a synthesized example based on established methods.
1. Sample Collection and Preservation: a. Collect urine samples in pre-cleaned, metal-free polypropylene containers. b. Immediately after collection, acidify the urine to a pH of approximately 4 with high-purity nitric acid to preserve the chromium species. c. Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.
2. Sample Preparation (Cr(III) Chelation): a. To a 5 mL aliquot of the urine sample, add 5 mL of a 10 mM EDTA solution (pH adjusted to ~7.0). b. Gently mix the solution and heat in a water bath at 70°C for 60 minutes to facilitate the complexation of Cr(III) with EDTA. c. Allow the sample to cool to room temperature. d. Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
3. HPLC-ICP-MS Analysis: a. HPLC Conditions: i. Column: Hamilton PRP-X100 anion exchange column (4.6 x 150 mm, 5 µm). ii. Mobile Phase: 30 mM ammonium nitrate (NH4NO3), pH adjusted to 8.0 with ammonium hydroxide. iii. Flow Rate: 1.0 mL/min. iv. Injection Volume: 100 µL. v. Column Temperature: 25°C. b. ICP-MS Conditions: i. RF Power: 1550 W. ii. Carrier Gas: Argon at ~1.0 L/min. iii. Collision Gas: Helium at ~4.5 mL/min to reduce polyatomic interferences (e.g., 40Ar12C+ on 52Cr+). iv. Isotopes Monitored: m/z 52 and 53.
4. Calibration: a. Prepare a series of mixed calibration standards containing both Cr(III) and Cr(VI) at concentrations ranging from 0.1 to 20 µg/L. b. Subject the calibration standards to the same EDTA chelation procedure as the urine samples. c. Generate a calibration curve for each chromium species by plotting the peak area against the concentration.
5. Data Analysis: a. Integrate the chromatographic peaks for the [Cr(III)-EDTA]⁻ complex and Cr(VI) (as chromate, CrO4²⁻). b. Quantify the concentration of each species in the urine samples using the respective calibration curves.
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for chromium speciation analysis.
Signaling Pathways
Caption: The role of Cr(III) in the insulin signaling pathway.
References
Technical Support Center: Chromium Nicotinate Complex Formation
Welcome to the technical support center for chromium nicotinate complex formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound complex formation?
The optimal pH for this compound complex formation can vary depending on the specific synthesis protocol and starting materials used. However, a general consensus in the literature suggests a weakly acidic to neutral pH range is most effective. Several sources indicate that a final pH adjustment to a range of 3.0 to 6.0 is common for the synthesis of chromium amino acid nicotinate complexes.[1] For some specific protocols, a pH of around 5.0 is preferred.[1] Another method involves neutralizing the initial chromium salt solution to pH 7.0 before the addition of nicotinic acid.[1] In a different synthesis, the pH was adjusted to 6.0.[2] It is crucial to consult the specific protocol you are following, as the optimal pH is tightly linked to the overall reaction conditions.
Q2: Why is pH control so critical during the synthesis?
The pH of the reaction mixture is a critical parameter that influences several aspects of the this compound complex formation:
-
Speciation of Reactants: The protonation state of both nicotinic acid and the chromium aqua complex is pH-dependent. Adjusting the pH ensures that the reactants are in their most reactive forms for complexation.
-
Complex Stability: The stability of the resulting this compound complex is also pH-dependent. Operating within the optimal pH range prevents the dissociation of the complex or the formation of unwanted side products, such as chromium hydroxides at higher pH values.
-
Reaction Kinetics: The rate of the complexation reaction can be significantly influenced by the pH.
Q3: What are the common starting materials for this compound synthesis?
Commonly used starting materials include a trivalent chromium salt and nicotinic acid.
-
Chromium (III) Source: Chromium(III) chloride (CrCl₃) and chromium(III) acetate (Cr(Ac)₃) are frequently used.[1]
-
Nicotinic Acid Source: Nicotinic acid (niacin) is the primary ligand. In some procedures, an alkali metal salt of nicotinic acid, formed by reacting nicotinic acid with a base like sodium hydroxide, is used.
Q4: Can other ligands be incorporated into the complex?
Yes, the synthesis of mixed-ligand this compound complexes, often referred to as chromium amino acid nicotinate complexes, has been described. These complexes can include amino acids such as glycine, glutamic acid, and cysteine. The inclusion of these amino acids is relevant to the biological activity of the complex, as they are components of the Glucose Tolerance Factor (GTF).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitate | - Suboptimal pH.- Incorrect molar ratio of reactants.- Insufficient reaction time or temperature. | - Carefully monitor and adjust the pH to the range specified in your protocol (typically 3.0-6.0).- Verify the molar ratios of chromium salt to nicotinic acid (and any other ligands). A common ratio is 1:2 or 1:3 for Cr:nicotinic acid.- Ensure the reaction is proceeding for the recommended duration and at the specified temperature. Some protocols require refluxing for several hours. |
| Formation of a Green Precipitate Instead of the Expected Color | - Precipitation of chromium hydroxide at high pH.- Incomplete reaction. | - Ensure the pH does not exceed the optimal range. If the pH is too high, chromium(III) can precipitate as chromium(III) hydroxide, which is typically grayish-green.- Allow the reaction to proceed for the full duration to ensure complete complexation. |
| Product is Insoluble in Solvents where it Should be Soluble | - Formation of polymeric chromium species.- Incorrect complex formation. | - Review the pH control throughout the synthesis. Extreme pH values can favor the formation of olates (hydroxo-bridged polymers).- Characterize the product using techniques like FTIR or NMR to confirm the structure of the complex. |
| Inconsistent Batch-to-Batch Results | - Poor pH control.- Variation in the quality of starting materials.- Inconsistent reaction conditions (temperature, stirring rate). | - Implement strict pH monitoring and control at critical steps.- Use high-purity, well-characterized starting materials.- Standardize all reaction parameters, including heating and stirring methods. |
Experimental Protocols
Protocol 1: Synthesis of Chromium Amino Acid Nicotinate Complex
This protocol is adapted from a patented method for synthesizing a complex with Glucose Tolerance Factor (GTF) activity.
Materials:
-
Chromium(III) chloride (CrCl₃)
-
Nicotinic acid
-
Glycine
-
Glutamic acid
-
Cysteine
-
Ammonium hydroxide (NH₄OH) or other suitable base
-
Aqueous solvent (e.g., deionized water)
Procedure:
-
Dissolve nicotinic acid in an aqueous solvent. The temperature can be maintained between room temperature and 100°C, with 70-85°C being a preferred range.
-
Add the amino acids (glycine, glutamic acid, and cystine) to the solution with constant stirring until they are fully dissolved. A molar ratio of approximately 2 moles of nicotinic acid to 1 mole of each amino acid can be used.
-
Slowly add the trivalent chromium salt (CrCl₃) to the reaction mixture.
-
Allow the reaction to proceed to completion. This may take several hours.
-
After the reaction is complete, adjust the pH of the mixture to between 3.0 and 6.0 using a base such as ammonium hydroxide. A more specific target pH range is 4.5 to 5.5, with an optimal pH of around 5.0.
-
The final product can be recovered by methods such as freeze-drying.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of a chromium amino acid nicotinate complex.
Caption: Workflow for the synthesis of a chromium amino acid nicotinate complex.
This logical diagram illustrates the key relationships in troubleshooting low product yield.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
interference of other compounds with chromium nicotinate activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium nicotinate. The information is designed to address specific issues that may arise during experiments, focusing on the interference of other compounds with this compound's activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro experiment with this compound shows inconsistent or no effect on insulin signaling. What are the potential causes?
A1: Several factors can interfere with this compound's activity in cell culture experiments. Consider the following troubleshooting steps:
-
Presence of Chelating Agents: Chelating agents in your culture medium or buffer solutions can bind to the trivalent chromium in this compound, rendering it inactive.
-
Troubleshooting: Review the composition of your media and buffers for known chelating agents like EDTA. If present, consider using a chelator-free alternative or performing a buffer exchange before adding this compound.
-
-
pH of the Culture Medium: The pH of the experimental environment can influence the stability and activity of chromium compounds.
-
Troubleshooting: Ensure your culture medium is buffered to a physiological pH (typically 7.2-7.4) and remains stable throughout the experiment. Significant drops in pH can alter chromium's form and its interaction with cellular components.
-
-
High Concentrations of Other Divalent or Trivalent Cations: An excess of other metal ions in the medium might compete with chromium for binding to transport proteins or cellular receptors.
-
Troubleshooting: Check the concentration of other metal supplements in your media. If unusually high, consider reducing their concentration or using a more defined medium.
-
-
Cell Line Variability: Different cell lines may have varying expression levels of proteins involved in chromium uptake and the insulin signaling pathway.
-
Troubleshooting: If possible, test the effect of this compound on a different, well-characterized insulin-responsive cell line (e.g., L6 myotubes, 3T3-L1 adipocytes) to confirm its bioactivity.
-
Q2: I am observing lower than expected bioavailability of this compound in my animal study. What dietary components might be interfering with its absorption?
A2: The absorption of chromium from the gastrointestinal tract is generally low and can be influenced by various dietary factors.
-
Inhibitors of Absorption:
-
Phytates: High levels of phytates, found in grains and legumes, can bind to chromium and reduce its absorption.
-
Oxalates: Oxalates, present in foods like spinach and rhubarb, can also interfere with chromium uptake.[1]
-
Antacids: Medications that increase gastric pH can inhibit chromium absorption.[2]
-
-
Enhancers of Absorption:
-
Ascorbic Acid (Vitamin C): Vitamin C has been shown to enhance the absorption of chromium.[2][3][4]
-
Niacin (Vitamin B3): As a component of this compound, niacin itself is believed to aid in chromium's bioavailability. Studies suggest a synergistic effect between chromium and nicotinic acid in improving glucose tolerance.
-
Amino Acids: Certain amino acids can chelate chromium and improve its uptake.
-
Caption: Potentiation of insulin signaling by this compound.
References
- 1. Chromium - Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The effect of different levels of vitamin C and chromium on growth performance, carcass characteristics, digestive organs, immunity, blood constituents, liver enzymes, cecal microflora, meat sensory taste and fatty acid profile of breast meat in broilers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromium Nicotinate Absorption with Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the enhanced absorption of chromium nicotinate when co-administered with vitamin C.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vitro and in vivo experiments.
| Question (Issue) | Possible Cause(s) | Suggested Solution(s) |
| In Vitro (Caco-2 Cell Assay): Low or inconsistent chromium transport across the Caco-2 monolayer. | 1. Compromised monolayer integrity. 2. Suboptimal this compound or vitamin C concentrations. 3. Incorrect pH of the transport buffer. 4. Interference from components in the cell culture media. | 1. Verify Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) values. Ensure TEER values are stable and within the expected range for your Caco-2 cell batch before and after the transport experiment. Discard any monolayers with compromised integrity. 2. Optimize Concentrations: Perform a dose-response study to determine the optimal concentrations of this compound and vitamin C for transport. Start with a range based on literature values and assess both uptake into the cells and transport across the monolayer. 3. Maintain Physiological pH: Ensure the transport buffer is maintained at a physiologically relevant pH (typically around 6.0-7.4 on the apical side and 7.4 on the basolateral side) to mimic intestinal conditions. 4. Use Serum-Free Media: During the transport experiment, use a serum-free medium or a simplified buffer (e.g., Hanks' Balanced Salt Solution) to avoid potential binding of chromium to media components, which could affect its availability for transport. |
| In Vitro (Caco-2 Cell Assay): High variability in chromium uptake between wells. | 1. Inconsistent cell seeding density. 2. Edge effects in the culture plate. 3. Incomplete washing of cells after incubation. | 1. Ensure Uniform Seeding: Use a hemocytometer or an automated cell counter to ensure a consistent number of cells is seeded in each well. Mix the cell suspension thoroughly before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidified barrier. 3. Thorough Washing: After the incubation period with chromium, wash the cell monolayers multiple times with ice-cold, chromium-free buffer (e.g., PBS with EDTA) to remove any non-specifically bound chromium before cell lysis and analysis. |
| In Vivo (Animal Study): Low bioavailability of chromium observed in the experimental group. | 1. Inappropriate animal model or strain. 2. Stress induced in animals during oral gavage. 3. Incorrect timing of sample collection. 4. Degradation of vitamin C in the dosing solution. | 1. Select Appropriate Model: The Sprague-Dawley rat is a commonly used and appropriate model for chromium absorption studies. Ensure the animals are healthy and acclimatized to the facility before starting the experiment. 2. Refine Gavage Technique: Ensure personnel are properly trained in oral gavage techniques to minimize stress, which can affect gastrointestinal function. Consider alternative administration methods if stress is a significant factor. 3. Optimize Sampling Times: Conduct a pilot study to determine the pharmacokinetic profile of this compound with and without vitamin C in your specific animal model to identify the time of maximum plasma concentration (Tmax) for blood sampling. Collect urine and feces over a 24-hour period for a complete excretion profile. 4. Prepare Fresh Dosing Solutions: Vitamin C (ascorbic acid) is susceptible to oxidation. Prepare fresh dosing solutions of this compound and vitamin C immediately before administration to ensure the potency of vitamin C. |
| General: Difficulty in accurately quantifying chromium concentrations in biological samples. | 1. Matrix effects from the biological sample (e.g., plasma, cell lysate). 2. Contamination of samples with external chromium. 3. Insufficient sensitivity of the analytical method. | 1. Use Matrix-Matched Standards: Prepare your calibration standards in the same biological matrix as your samples (e.g., control plasma, cell lysate from untreated cells) to account for matrix effects during analysis by methods like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). 2. Prevent Contamination: Use metal-free labware and high-purity reagents to avoid chromium contamination. Collect and process samples in a clean environment. 3. Select a Sensitive Method: For quantifying the low levels of chromium typically absorbed, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or ICP-MS are recommended due to their high sensitivity. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism by which vitamin C enhances this compound absorption?
Vitamin C, a potent reducing agent, is thought to enhance the absorption of chromium primarily by reducing hexavalent chromium (Cr(VI)), which can be present in small amounts, to the more readily absorbable trivalent chromium (Cr(III)) form.[1][2] Additionally, vitamin C may form a soluble complex with Cr(III), which helps to keep it in solution in the alkaline environment of the small intestine, preventing its precipitation as insoluble hydroxides and thereby increasing its bioavailability for absorption.[3]
2. What is the primary mechanism of trivalent chromium transport across the intestinal epithelium?
The intestinal absorption of trivalent chromium is generally low, estimated to be between 0.4% and 2.5%.[4] The primary mechanism for the absorption of inorganic trivalent chromium is believed to be passive diffusion.[5] Once absorbed, Cr(III) can bind to transferrin, the same protein that transports iron in the blood, for transport to various tissues.
3. Are there any known signaling pathways directly involved in the intestinal absorption of this compound?
Currently, specific signaling pathways that are directly activated to facilitate the intestinal absorption of this compound have not been fully elucidated. The transport is largely considered a passive process. However, once absorbed, chromium can influence various signaling pathways, most notably insulin signaling.
4. What are the key differences in experimental design when comparing the absorption of different forms of chromium (e.g., nicotinate vs. picolinate)?
When comparing the absorption of different chromium forms, it is crucial to ensure that the elemental chromium dose is consistent across all experimental groups. The primary experimental design remains similar, focusing on quantifying chromium levels in blood, urine, and feces after administration. A study comparing chromium picolinate, two types of nicotinate, and chloride found that chromium picolinate resulted in significantly higher 24-hour urinary chromium excretion, suggesting better absorption.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the interaction between chromium and vitamin C.
Table 1: In Vivo and Clinical Study Data on Chromium and Vitamin C Co-Supplementation
| Study Type | Subjects | Intervention | Key Findings | Reference |
| Clinical Trial | Patients with Type 2 Diabetes | 6 months of Cr supplementation alone or Cr + Vitamins C & E | Plasma chromium levels significantly increased in both chromium-supplemented groups compared to placebo. Plasma TBARS (a marker of oxidative stress) was significantly decreased in both groups. | |
| Clinical Trial | Patients with Type 2 Diabetes | 45 days of 500mg Vitamin C and 200µg Chromium | Significant reduction in HbA1c from 10% to 5.45% and a decrease in BMI from 29 to 26 kg/m ² in the treatment group compared to placebo. | |
| Animal Study | Broiler Chickens | Dietary supplementation with Vitamin C and Chromium | Co-supplementation enhanced the serum concentration of chromium. |
Table 2: Bioavailability of Different Forms of Chromium
| Chromium Form | Estimated Bioavailability/Absorption | Study Population/Model | Reference |
| Chromium Chloride | ~0.4% | Humans | |
| Chromium Picolinate | ~1.2% | Humans | |
| This compound | 0.04 - 0.24% (apparent absorption) | Rats | |
| Chromium (III) - General | 0.4% - 2.5% | Humans |
Experimental Protocols
In Vitro Chromium Transport Assay Using Caco-2 Cells
This protocol is adapted from standard Caco-2 permeability assays and is designed to assess the effect of vitamin C on the transport of chromium from this compound across an intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
L-Ascorbic acid (Vitamin C)
-
Transepithelial Electrical Resistance (TEER) meter
-
Graphite Furnace Atomic Absorption Spectrometer (GFAAS) or ICP-MS
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above 250 Ω·cm².
-
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Prepare the dosing solutions in HBSS (pH 6.5):
-
Group 1: this compound alone.
-
Group 2: this compound + Vitamin C.
-
Group 3: Vehicle control (HBSS).
-
-
Add the dosing solutions to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect the final basolateral samples and the remaining solution from the apical chamber.
-
-
Chromium Quantification:
-
Wash the cell monolayers three times with ice-cold PBS containing 1 mM EDTA.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the chromium concentration in the basolateral samples, apical samples, and cell lysates using GFAAS or ICP-MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of chromium transport.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a method to assess the oral bioavailability of this compound and the effect of vitamin C co-administration in a rat model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
L-Ascorbic acid (Vitamin C)
-
Vehicle (e.g., deionized water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine and feces collection
-
Heparinized tubes for blood collection
-
Graphite Furnace Atomic Absorption Spectrometer (GFAAS) or ICP-MS
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the housing conditions for at least one week.
-
Randomly assign rats to the following groups (n=6-8 per group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound alone (oral gavage).
-
Group 3: this compound + Vitamin C (oral gavage).
-
Group 4: this compound (intravenous injection, for absolute bioavailability calculation).
-
-
-
Dosing:
-
Fast the rats overnight (with access to water) before dosing.
-
Prepare fresh dosing solutions immediately before administration. A typical oral dose might be 400 µg Cr/kg body weight.
-
Administer the respective solutions to each group via oral gavage. For the IV group, administer the this compound solution via the tail vein.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes. Separate plasma by centrifugation.
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces for 24-48 hours post-dosing.
-
-
Sample Processing and Analysis:
-
Digest the plasma, urine, and feces samples using an appropriate acid digestion method.
-
Determine the chromium concentration in the processed samples using GFAAS or ICP-MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, and the area under the curve (AUC).
-
Determine the absolute bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Quantify the total amount of chromium excreted in the urine and feces.
-
Visualizations
References
- 1. Pharmacokinetics and bioavailability of chromium malate and its influence on trace metals absorption after oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. In vivo distribution of chromium from chromium picolinate in rats and implications for the safety of the dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromium metabolism. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability and storage conditions for chromium nicotinate powder
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage conditions for chromium nicotinate powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: To ensure its stability and a shelf life of up to three years, this compound powder should be stored in tightly sealed containers in a cool, dry place, protected from light, heat, and moisture.[1] While "room temperature" is commonly cited, for optimal stability, it is recommended to maintain the temperature below 25°C.[2]
Q2: What is the expected shelf life of this compound powder?
A2: When stored under the recommended conditions in tightly closed containers, this compound powder has a shelf life of up to 3 years.[1]
Q3: What are the known incompatibilities of this compound powder?
A3: this compound powder should not be stored with or exposed to strong oxidizing agents, strong reducing agents, acids, and bases.
Q4: What signs of degradation should I look for in this compound powder?
A4: Physical signs of degradation can include a change in color from its typical grayish or reddish-brown appearance, clumping due to moisture absorption, or the development of an unusual odor. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify any degradation products.
Q5: What happens if this compound powder is exposed to high temperatures?
A5: Exposure to high temperatures can lead to the thermal degradation of this compound powder. When heated to decomposition, it may form hazardous products such as carbon dioxide, carbon monoxide, nitrogen oxides, and chromium oxide.
Q6: How does humidity affect the stability of this compound powder?
A6: this compound powder is susceptible to moisture. High humidity can lead to powder clumping and may initiate hydrolytic degradation. It is crucial to store the powder in a dry environment and in a tightly sealed container to prevent moisture ingress.
Q7: Is this compound powder sensitive to light?
Quantitative Data Summary
The following tables summarize the recommended storage conditions and stability information for this compound powder based on available data and general stability testing guidelines.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Temperature | Store at room temperature, ideally below 25°C. | [2] |
| Humidity | Store in a dry place. | |
| Light | Protect from light. | |
| Container | Tightly closed/sealed container. | |
| Incompatibilities | Strong oxidizers, strong reducing agents, acids, bases. |
Table 2: Shelf Life and Degradation Information
| Parameter | Value | Source |
| Shelf Life | Up to 3 years (under optimal conditions) | |
| Hazardous Decomposition Products (upon heating) | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Chromium oxide |
Experimental Protocols
While specific, validated stability-indicating analytical methods for this compound were not found in the public domain, the following protocols are based on established methods for similar chromium compounds (e.g., chromium picolinate) and general guidelines for stability testing from the International Council for Harmonisation (ICH).
1. Protocol: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect degradation products.
-
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the presence of its degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase (starting conditions, to be optimized):
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
-
Detection Wavelength:
-
Based on the UV spectrum of this compound. A wavelength of approximately 264 nm has been used for chromium picolinate and can be a starting point.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound powder in a suitable solvent (e.g., a mixture of water and methanol).
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to a final concentration within the linear range of the method.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish between this compound and its degradation products by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
2. Protocol: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.
-
Objective: To investigate the degradation of this compound powder under various stress conditions.
-
Stress Conditions (based on ICH Q1A(R2) guidelines and literature on similar compounds):
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat at 60°C for 4 hours.
-
Photolytic Degradation: Expose the solid powder to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
-
-
Procedure:
-
For each stress condition, prepare a sample of this compound powder.
-
After the specified exposure time, neutralize the acid and base-stressed samples.
-
Prepare the samples for analysis using the developed stability-indicating HPLC method.
-
Analyze the stressed samples alongside an unstressed control sample.
-
Identify and quantify the degradation products.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the stability testing of this compound powder.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Powder Instability.
References
Validation & Comparative
A Comparative Analysis of the Bioavailability of Chromium Nicotinate and Chromium Picolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common forms of supplemental chromium: chromium nicotinate and chromium picolinate. The information presented is based on available experimental data to assist researchers and professionals in the fields of nutrition, pharmacology, and drug development in making informed decisions.
Quantitative Bioavailability Data
The relative bioavailability of different forms of chromium is often assessed by measuring urinary chromium excretion following supplementation. This non-invasive method is considered a reliable indicator of chromium absorption. A key study by DiSilvestro and Dy (2007) provides a direct comparison of chromium picolinate and two different this compound supplements.
| Form of Chromium | Mean 24-hour Urinary Chromium Excretion (µg) | Percent Increase Over Baseline | Reference |
| Chromium Picolinate | ~0.85 | Significantly higher than nicotinate forms | [1] |
| This compound (form 1) | ~0.35 | - | [1] |
| This compound (form 2) | ~0.25 | - | [1] |
| Chromium Chloride (in multivitamin) | ~0.15 | - | [1] |
Note: The absolute values are estimated from graphical representations in the cited literature and are presented for comparative purposes. The key finding is the significant difference in urinary excretion.
The data clearly indicates that chromium picolinate supplementation leads to a significantly higher amount of chromium being absorbed and subsequently excreted in the urine compared to this compound.[1] This suggests superior bioavailability of the picolinate form.
Experimental Protocols
The following is a detailed description of the methodology employed in the key comparative study by DiSilvestro and Dy (2007), supplemented with general protocols for urinary chromium analysis.
Study Design (DiSilvestro and Dy, 2007)
-
Participants: The study involved healthy, non-overweight, college-aged women.
-
Intervention: Participants were administered a single 200 µg dose of elemental chromium in four different forms in a randomized, crossover design. The forms included chromium picolinate, two different this compound supplements, and chromium chloride (as part of a multivitamin-mineral supplement).
-
Standardization: Each supplement was consumed with a small, standardized meal to minimize dietary influences on absorption.
-
Washout Period: A washout period of at least one week was implemented between the administration of each different chromium form to ensure that the results were not influenced by previous supplement intake.
-
Data Collection: A 24-hour urine collection was performed after each supplementation to measure the total amount of chromium excreted.
Analytical Method: Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
While the specific analytical parameters used by DiSilvestro and Dy are not detailed in the available literature, the standard method for determining chromium concentrations in urine is Graphite Furnace Atomic Absorption Spectrometry (GFAAS). A general protocol is as follows:
-
Sample Preparation: Urine samples are typically diluted with deionized water. A matrix modifier, such as a solution of magnesium nitrate and palladium, is often added to stabilize the sample during analysis and reduce interference from other components in the urine matrix.
-
Instrumentation: A graphite furnace atomic absorption spectrometer is used. This instrument uses a graphite tube that is heated to a high temperature to atomize the sample.
-
Analysis Parameters:
-
Wavelength: The instrument is set to the specific wavelength for chromium analysis, which is 357.9 nm.
-
Temperature Program: A multi-step temperature program is employed:
-
Drying Step: The temperature is gradually increased to evaporate the solvent.
-
Ashing (Pyrolysis) Step: The temperature is further increased to remove the majority of the sample matrix without vaporizing the chromium.
-
Atomization Step: The temperature is rapidly increased to a high level (e.g., 2300-2500 °C) to vaporize and atomize the chromium.
-
Clean-out Step: The temperature is raised even higher to remove any remaining residue from the graphite tube.
-
-
Background Correction: Zeeman or deuterium background correction is used to minimize spectral interferences.
-
-
Quantification: The amount of light absorbed by the atomized chromium is proportional to its concentration in the sample. A calibration curve is generated using standard solutions of known chromium concentrations to determine the chromium concentration in the urine samples.
Signaling Pathways and Cellular Fate
The absorption and subsequent physiological action of chromium are complex processes. While the exact mechanisms differentiating the cellular fate of chromium from nicotinate and picolinate forms are still under investigation, a general pathway can be outlined.
Caption: Comparative Absorption and Signaling of Chromium Forms.
The diagram illustrates that both this compound and picolinate are absorbed in the intestine, with evidence suggesting enhanced absorption for the picolinate form. Once in the bloodstream, trivalent chromium binds to transferrin for transport to target cells. Inside the cell, chromium is released and binds to apochromodulin, forming the active holo-chromodulin complex. This complex then amplifies the signaling cascade initiated by insulin binding to its receptor, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake. Some research also suggests a potential cholesterol-dependent mechanism for GLUT4 translocation that may be more specific to chromium picolinate.
References
A Comparative In Vivo Efficacy Analysis: Chromium Nicotinate vs. Chromium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two common forms of supplemental chromium: chromium nicotinate, an organic complex, and chromium chloride, an inorganic salt. The following sections detail their comparative bioavailability and effects on crucial metabolic parameters, supported by experimental data from animal models.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from in vivo studies, primarily in rodent models of diabetes, to compare the biological effects of this compound and chromium chloride.
Table 1: Bioavailability and Tissue Retention
| Parameter | This compound | Chromium Chloride | Study Animal Model | Key Findings |
| Apparent Absorption | ~0.04 - 0.24% | ~0.04 - 0.24% (Slightly higher than nicotinate) | Rats | Overall low absorption for both, with chloride showing slightly higher apparent absorption.[1][2] |
| Tissue Retention (1h post-gavage) | 3.2 to 8.4-fold higher retention in various tissues | Lower retention | Rats | This compound showed significantly higher retention in tissues like blood, muscle, and pancreas at early time points, suggesting greater bioavailability.[3] |
| Tissue Retention (3h post-gavage) | 2.4 to 8-fold higher retention in blood, muscle, pancreas | Lower retention | Rats | The trend of higher retention for this compound continued at 3 hours post-administration.[3] |
Table 2: Effects on Glycemic Control in Diabetic Rats
| Parameter | This compound | Chromium Chloride | Study Details |
| Fasting Blood Glucose | No significant change reported in the primary study. | Significant decrease observed with doses of 4.2 µg and 8.3 µg after 8 weeks.[4] | STZ-induced diabetic rats. |
| Glycated Hemoglobin (HbA1c) | Modest but significant decrease (p=0.02). | Data not available in the comparative context. | STZ-induced diabetic rats, 7-week study. |
| Glucose Tolerance | Data not available in the primary study. | Significantly improved; decreased plasma glucose at 30, 60, and 120 min post-challenge after 4 weeks. | STZ-induced diabetic rats, 9-week study. |
| Insulin Levels / HOMA-IR | Data not available in the primary study. | No significant difference in insulin level or HOMA-IR. | STZ-induced diabetic rats. |
Table 3: Effects on Lipid Profile in Diabetic Rats
| Parameter | This compound | Chromium Chloride | Study Details |
| Triglycerides (TG) | Significant decrease (p=0.04). | No significant change in plasma levels; decrease observed in hepatic content. | STZ-induced diabetic rats. |
| Total Cholesterol | Significant decrease (p=0.04). | No significant change in plasma levels; decrease observed in hepatic content. | STZ-induced diabetic rats. |
| HDL Cholesterol | Significant increase. | Data not available. | STZ-induced diabetic rats. |
Experimental Protocols
The data presented is primarily derived from studies using streptozotocin (STZ)-induced diabetic rat models. Below is a representative methodology.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Characteristics: Male, typically weighing 150-200g at the start of the study.
-
Housing: Housed in controlled environments with standard chow and water ad libitum.
2. Induction of Diabetes:
-
Method: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg body weight.
-
Vehicle: STZ is commonly dissolved in a citrate buffer (e.g., 0.1 M, pH 4.5) immediately before injection.
-
Confirmation: Diabetes is confirmed 48-72 hours post-injection by measuring fasting blood glucose levels. Rats with glucose levels typically >250 mg/dL are included in the study.
3. Supplementation Protocol:
-
Groups: Animals are typically divided into a non-diabetic control, a diabetic control (receiving vehicle), a this compound group, and a chromium chloride group.
-
Administration: Supplements are administered daily via oral gavage.
-
Dosage: Dosages vary between studies. For example, this compound has been administered at 400 µg Cr/kg body weight, while chromium chloride has been tested at doses ranging from 4.2 to 25 µg per rat.
-
Duration: Studies typically run for a period of 7 to 9 weeks.
4. Outcome Measures and Analysis:
-
Blood Collection: Blood samples are collected at baseline and at the end of the study period, typically via cardiac puncture under anesthesia.
-
Glycemic Analysis: Fasting blood glucose, HbA1c, and insulin levels are measured using standard enzymatic assays and ELISA kits.
-
Lipid Analysis: Plasma levels of total cholesterol, triglycerides, and HDL-cholesterol are determined using commercially available kits.
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare differences between groups. A p-value of <0.05 is generally considered statistically significant.
Mandatory Visualizations
The following diagrams illustrate key biological and experimental frameworks relevant to the study of chromium's in vivo effects.
Caption: Insulin signaling pathway potentiated by chromium.
Caption: Typical experimental workflow for in vivo comparison.
Summary and Conclusion
Based on the available in vivo data, primarily from rodent models, this compound appears to exhibit superior bioavailability compared to chromium chloride, as evidenced by significantly higher tissue retention at early time points. This enhanced bioavailability may contribute to more pronounced effects on metabolic parameters.
In STZ-induced diabetic rats, this compound supplementation has been shown to significantly reduce glycated hemoglobin, total cholesterol, and triglycerides, while increasing HDL cholesterol. In contrast, studies on chromium chloride in a similar model showed improvements in glucose tolerance and a reduction in fasting blood glucose at certain doses, but no significant impact on plasma lipid profiles or insulin levels. It is important to note that these findings come from separate studies with different dosing regimens, which limits a direct head-to-head comparison.
For researchers and drug development professionals, the choice of chromium salt may have significant implications for efficacy. The data suggests that the organic chelate, this compound, may be a more potent form for modulating dyslipidemia and improving long-term glycemic control in diabetic models. However, chromium chloride also demonstrates a capacity to improve glucose metabolism. Further studies directly comparing these two compounds under identical experimental conditions are warranted to definitively establish their relative therapeutic potential.
References
A Comparative Analysis of Chromium Complexes on Insulin Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various chromium complexes and their impact on insulin receptor activity and downstream signaling pathways. The information is compiled from in vitro and in vivo studies to assist researchers in understanding the nuanced effects of different chromium compounds on insulin sensitivity.
Introduction to Chromium and Insulin Signaling
Trivalent chromium [Cr(III)] is a trace mineral that has been studied for its potential role in improving insulin sensitivity and glucose metabolism.[1][2] The primary mechanism of action is believed to involve the potentiation of insulin signaling.[1][3] Insulin initiates its effects by binding to the insulin receptor (IR), a transmembrane protein with intrinsic tyrosine kinase activity.[1] This binding triggers a cascade of phosphorylation events, activating downstream signaling molecules such as Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake. Several chromium complexes have been investigated for their ability to modulate this pathway at various key points.
Comparative Efficacy of Chromium Complexes
The effects of different chromium complexes on insulin receptor activity and downstream signaling vary depending on the ligand attached to the chromium ion. These ligands influence the bioavailability and, potentially, the specific molecular interactions of the chromium complex. The following sections and table summarize the observed effects of several common chromium complexes.
Data Presentation
The following table summarizes the quantitative and qualitative effects of various chromium complexes on key events in the insulin signaling pathway based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental models, cell types, and concentrations used across different studies.
| Chromium Complex | Effect on Insulin Receptor (IR) Phosphorylation/Activity | Effect on IRS-1 Phosphorylation | Effect on Downstream Signaling (PI3K/Akt) & Glucose Uptake | Reference |
| Chromium Picolinate | Enhances insulin-stimulated IR tyrosine phosphorylation. | Inconsistent effects on insulin-stimulated tyrosine phosphorylation. Can decrease inhibitory serine phosphorylation (Ser307). | Enhances insulin-stimulated PI3K and Akt activity. Increases insulin-stimulated glucose uptake and GLUT4 translocation. In 3T3-L1 adipocytes, it significantly increased intracellular triglyceride synthesis when co-incubated with insulin (EC50 = 363.7 nmol/l). | |
| Chromium Polynicotinate (Niacin-bound) | Limited direct data on IR phosphorylation. | No direct comparative data on IRS-1 phosphorylation found. | Some studies suggest it may be more effective than chromium picolinate in improving insulin action and lipid profiles in animal models. | |
| Chromium Chloride | Pretreatment of CHO-IR cells enhances tyrosine phosphorylation of the insulin receptor. | In 3T3-L1 cells, with insulin, the average ratio of band intensity for phospho-Y869 IRS-1 compared to control was 1.02. For phospho-S1101 IRS-1, the ratio was 0.87. | Increases insulin-stimulated glucose uptake in perfused rat hindlimb. | |
| Chromium Acetate | No direct data on IR phosphorylation found. | In 3T3-L1 cells, with insulin, the average ratio of band intensity for phospho-Y869 IRS-1 was 0.97. For phospho-S1101 IRS-1, the ratio was 0.73. Slightly elevated tyrosine phosphorylation in the absence of insulin. | Decreased serine phosphorylation of IRS-1 may enhance insulin effects. | |
| Chromium Propionate | No direct data on IR phosphorylation found. | In 3T3-L1 cells, with insulin, the average ratio of band intensity for phospho-Y869 IRS-1 was 1.15. For phospho-S1101 IRS-1, the ratio was 0.93. | Has a more potent effect on insulin secretion than on insulin sensitivity. | |
| Chromium Glycinate | No direct data on IR phosphorylation found. | In 3T3-L1 cells, with insulin, the average ratio of band intensity for phospho-Y869 IRS-1 was 0.98. For phospho-S1101 IRS-1, the ratio was 0.58. Slightly elevated tyrosine phosphorylation in the absence of insulin. | Decreased serine phosphorylation of IRS-1 may enhance insulin effects. | |
| Chromium Histidinate | Diminished the specific binding of insulin to liver membranes. | No direct quantitative data found. | No direct quantitative data found. | |
| Chromium Lactate | Diminished the specific binding of insulin to liver membranes. | No direct quantitative data found. | No direct quantitative data found. | |
| Chromium Malate | No direct data on IR phosphorylation found. | Reduced inhibitory IRS-1 phosphorylation in 3T3-L1 adipocytes. | Significantly promoted the expression of GLUT-4, Akt, IRS-1, PPARγ, PI3K, and p38-MAPK in 3T3-L1 adipocytes. |
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the comparative analysis of chromium complexes on insulin receptor activity.
Cell Culture and Treatment
-
Cell Lines: 3T3-L1 preadipocytes, C2C12 myoblasts, or Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (for 3T3-L1 and C2C12 cells): Preadipocytes and myoblasts are differentiated into mature adipocytes and myotubes, respectively, using established protocols involving insulin, dexamethasone, and isobutylmethylxanthine for 3T3-L1 cells, and serum reduction for C2C12 cells.
-
Chromium Complex Treatment: Differentiated cells are serum-starved for a specified period (e.g., 2-4 hours) before being treated with various concentrations of the desired chromium complex for a designated time (e.g., 30 minutes to 24 hours). A vehicle control is run in parallel.
-
Insulin Stimulation: Following treatment with the chromium complex, cells are stimulated with a specific concentration of insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes) to assess the impact on insulin signaling.
Insulin Receptor and Downstream Protein Phosphorylation Analysis (Western Blotting)
-
Cell Lysis: After treatment and/or insulin stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-IR, anti-phospho-IRS-1, anti-phospho-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software. To normalize for protein loading, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.
Glucose Uptake Assay
-
Cell Preparation and Treatment: Differentiated 3T3-L1 adipocytes or C2C12 myotubes are treated with chromium complexes and/or insulin as described above.
-
Glucose Transport Initiation: After stimulation, cells are incubated with a glucose-free buffer for a short period, followed by the addition of a buffer containing a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose.
-
Termination of Uptake: The glucose uptake is stopped by washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysates is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of glucose uptake.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The insulin signaling pathway and points of modulation by chromium complexes.
Caption: A typical experimental workflow for evaluating chromium complexes.
Caption: Logical relationship of chromium complex action on insulin sensitivity.
References
- 1. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study to assess the use of chromium in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular chromium enhances activation of insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized Chromium Nicotinate
For researchers, scientists, and drug development professionals, ensuring the purity and proper characterization of synthesized chromium nicotinate is a critical step in preclinical and clinical studies. Unlike simple molecules, this compound often exists as a complex polymeric structure, making its analysis challenging. This guide provides a comparative overview of analytical techniques, complete with experimental protocols and data presentation, to facilitate a comprehensive assessment of its purity and structural integrity.
The synthesis of this compound can result in various forms, including polymeric chains of trivalent chromium (Cr(III)), nicotinate, hydroxide, and water, rather than a simple, discrete molecule.[1] This variability underscores the importance of robust analytical methods to characterize the synthesized product thoroughly. The term "chromium polynicotinate" is often used to reflect this complex nature.[2][3]
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach employing several analytical techniques is essential for a reliable assessment of this compound's purity. The choice of method depends on the specific information required, from elemental composition to the identification of the molecular structure and potential impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their affinity to a stationary phase. | Quantification of free nicotinic acid and other organic impurities. Can be adapted for chromium speciation. | High sensitivity and resolving power for soluble components. Established methods for related compounds like chromium picolinate are available.[4][5] | The polymeric and often insoluble nature of this compound can make direct analysis challenging. |
| Elemental Analysis (e.g., ICP-MS, AAS) | Quantification of the elemental composition of the sample. | Determines the total chromium content. | Highly sensitive and accurate for quantifying metallic elements. | Does not provide information on the chemical form or structure of the chromium complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds. | Provides information about the functional groups present and the coordination of the nicotinate ligand to the chromium ion. | Rapid, non-destructive, and provides structural insights. | Interpretation can be complex for polymeric and amorphous materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Can help elucidate the structure of the complex and identify organic impurities. | Provides detailed structural information for soluble compounds. | The paramagnetic nature of Cr(III) can lead to signal broadening, complicating spectral interpretation. The insolubility of many this compound preparations is also a major hurdle. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Can help determine the molecular weight of smaller, soluble fragments and identify impurities. | High sensitivity and specificity for molecular identification. | The polymeric and non-volatile nature of this compound makes it difficult to analyze directly by conventional MS techniques. |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays by an element to probe its local atomic and electronic structure. | Provides information on the oxidation state of chromium and its coordination environment (e.g., bond distances and neighboring atoms). | Element-specific and can be used on amorphous and insoluble materials. | Requires specialized synchrotron facilities. |
| Thermogravimetric Analysis (TGA) | Measures changes in the physical and chemical properties of a sample as a function of increasing temperature. | Can determine the water content and thermal stability of the complex. | Provides quantitative information on thermal events. | Does not provide structural information. |
Experimental Protocols
HPLC Method for Free Nicotinic Acid and Chromium Picolinate (as a reference)
This protocol is adapted from a validated method for chromium picolinate and can be used as a starting point for quantifying unreacted nicotinic acid in a this compound synthesis product.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 264 nm.
-
Sample Preparation:
-
Accurately weigh a portion of the synthesized this compound.
-
Dissolve the sample in a suitable solvent. Given the insolubility of many this compound preparations, a dissolution study may be necessary. Mild acidic or basic solutions could be tested, but potential degradation of the complex must be considered.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Standard Preparation: Prepare a series of standard solutions of nicotinic acid in the mobile phase to generate a calibration curve.
-
Analysis: Inject the sample and standards into the HPLC system and quantify the amount of free nicotinic acid by comparing the peak area to the calibration curve.
Elemental Analysis for Total Chromium Content
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Sample Preparation:
-
Accurately weigh a sample of the synthesized this compound.
-
Digest the sample using a suitable acid mixture (e.g., concentrated nitric acid and perchloric acid) with heating until the organic matrix is destroyed and the chromium is solubilized.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Standard Preparation: Prepare a series of chromium standard solutions of known concentrations.
-
Analysis: Analyze the samples and standards using ICP-MS or AAS according to the instrument manufacturer's instructions. The chromium concentration in the original sample is calculated based on the calibration curve.
FTIR Spectroscopy for Structural Characterization
-
Instrumentation: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the finely ground this compound sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, analyze the sample as a powder using a diffuse reflectance accessory.
-
-
Analysis:
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of the nicotinate ligand and any shifts that indicate coordination to the chromium ion. Compare the spectrum to that of pure nicotinic acid.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of synthesized this compound.
References
- 1. This compound BP EP USP CAS 64452-96-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. fda.gov [fda.gov]
- 3. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]
- 4. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
A Comparative In Vivo Analysis of Organic Chromium Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of various organic chromium sources, focusing on their performance and bioavailability. The information is supported by experimental data to assist researchers in selecting the appropriate chromium complex for their studies. Trivalent chromium (Cr³⁺) is a trace element involved in carbohydrate, lipid, and protein metabolism, primarily by potentiating the action of insulin.[1][2] Organic forms of chromium are generally considered to have higher bioavailability than inorganic forms.[1][3][4] This guide evaluates common organic sources, including chromium picolinate, chromium nicotinate, chromium yeast, chromium methionine, and chromium propionate.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies, comparing the effects of different organic chromium sources on key physiological parameters.
Table 1: Bioavailability and Tissue Deposition
| Chromium Source | Animal Model | Key Finding | Reference |
| Chromium Picolinate | Humans | Produced significantly higher 24-hour urinary Cr excretion compared to nicotinate and chloride forms, suggesting superior acute absorption. | DiSilvestro & Dy, 2007 |
| Chromium Picolinate | Rats | Showed higher true absorption (0.99%) compared to other forms, but much of it was quickly excreted in urine, resulting in similar whole-body retention. | Laschinsky et al., 2012 |
| Chromium Yeast | Broiler Chickens | Resulted in significantly higher chromium content in breast muscle and liver compared to chromium chloride. | Samanta et al., 2008 |
| Chromium Propionate | Pigs | Increased glucose clearance rate more effectively than chromium picolinate, indicating high bioavailability and insulin sensitivity. | Matthews et al., 2001 |
Table 2: Effects on Growth Performance
| Chromium Source | Animal Model | Dosage | Effect on Growth | Reference |
| Cr Methionine, Cr Picolinate, Cr Nicotinate, Cr Yeast | Broilers | 400 µg/kg | No significant effect on Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), or Feed Conversion Ratio (FCR). | He et al., 2021 |
| Cr Picolinate, Cr Propionate | Growing Pigs | 200 ppb | Both sources decreased ADG and ADFI but did not affect the gain:feed ratio. | Matthews et al., 2001 |
| Cr Picolinate, Cr Yeast | Red Tilapia | 1 mg/kg (CrPic), 2 mg/kg (CrYst) | Both sources significantly improved Specific Growth Rate (SGR) to the same extent (2.91%). | Pongs-Arun, 2018 |
| Organic Chromium | Fattening Lambs | 0.8 mg | Significantly increased final weight compared to the control group. | Kasmaei et al., 2022 |
Table 3: Effects on Lipid Metabolism
| Chromium Source | Animal Model | Key Finding on Lipid Profile | Reference |
| Cr Picolinate & Cr Yeast | Broilers | Significantly decreased serum triglyceride (TG) content on day 42. | He et al., 2021 |
| Cr Methionine & Cr Nicotinate | Broilers | Increased n-3 polyunsaturated fatty acids (PUFA) and decreased the n-6/n-3 PUFA ratio in breast meat. | He et al., 2021 |
| Cr Nicotinate | Broilers | Significantly increased serum high-density lipoprotein cholesterol (HDLC) content on day 21. | He et al., 2021 |
| Cr Picolinate | Pigs | Lowered fasting plasma non-esterified fatty acid (NEFA) concentrations compared to control. | Matthews et al., 2001 |
Table 4: Effects on Glucose Metabolism & Insulin Sensitivity
| Chromium Source | Animal Model | Key Finding on Glucose/Insulin | Reference |
| Cr Propionate | Pigs | Increased glucose clearance rate by 45% (vs. control) and 18% (vs. Cr Picolinate) during an insulin challenge test. | Kemin Industries |
| Cr Picolinate & Cr Propionate | Pigs | Both sources decreased glucose half-life during an insulin challenge test, indicating improved insulin sensitivity. | Matthews et al., 2001 |
| Cr Picolinate & Cr Yeast | Red Tilapia | Both sources improved insulin sensitivity and increased glucose utilization. | Pongs-Arun, 2018 |
| Organic Chromium & Nano-Chromium | Fattening Lambs | Both sources had a significant effect on reducing serum glucose concentration compared to the control group. | Kasmaei et al., 2022 |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of protocols from key comparative studies.
Protocol 1: Comparison of Cr Methionine, Picolinate, Nicotinate, and Yeast in Broilers
-
Objective: To evaluate the effects of different organic chromium sources on growth performance, lipid metabolism, and antioxidant status in broilers.
-
Animal Model: 540 one-day-old Arbor Acres male broilers.
-
Experimental Design: Animals were randomly assigned to five treatment groups with six replicates per group (18 broilers per replicate). The treatments were:
-
Control (basal diet)
-
Basal diet + 400 µg/kg Cr from Chromium Methionine (CrMet)
-
Basal diet + 400 µg/kg Cr from Chromium Picolinate (CrPic)
-
Basal diet + 400 µg/kg Cr from this compound (CrNic)
-
Basal diet + 400 µg/kg Cr from Chromium Yeast (Cr-Yeast)
-
-
Duration: 42 days.
-
Sample Collection: Blood and tissue samples were collected on days 21 and 42 for analysis of serum metabolites (glucose, lipids, hormones) and tissue composition.
-
Analytical Methods: Serum parameters were measured using commercial assay kits. Fatty acid profiles in breast muscle were determined by gas chromatography.
Protocol 2: Comparison of Cr Picolinate and Cr Propionate in Pigs
-
Objective: To determine the effects of dietary chromium picolinate versus chromium propionate on growth, plasma metabolites, and insulin sensitivity in pigs.
-
Animal Model: 36 barrows with an initial body weight of 20 kg.
-
Experimental Design: Pigs were allotted to three treatments:
-
Control (corn-soybean meal basal diet)
-
Basal diet + 200 ppb Cr as Chromium Picolinate (CrPic)
-
Basal diet + 200 ppb Cr as Chromium Propionate (CrProp)
-
-
Duration: 28 days.
-
Key Procedures: After the feeding trial, pigs were fitted with jugular catheters. A glucose tolerance test (500 mg glucose/kg BW) and an insulin challenge test (0.1 IU porcine insulin/kg BW) were conducted to assess glucose kinetics and insulin sensitivity.
-
Analytical Methods: Plasma glucose was analyzed using a glucose oxidase method. Plasma insulin was measured by radioimmunoassay.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing chromium sources and the key biological pathway influenced by chromium.
Caption: Experimental workflow for in vivo comparison of organic chromium sources.
Chromium is believed to exert its primary biological effect by potentiating the insulin signaling pathway, which is critical for glucose uptake and metabolism.
Caption: Simplified insulin signaling pathway potentiated by trivalent chromium (Cr³⁺).
References
- 1. Effects of organic chromium sources on growth performance, lipid metabolism, antioxidant status, breast amino acid and fatty acid profiles in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium in controlling diabetes and metabolic aspects - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Cholesterol-Lowering Effects: Chromium Nicotinate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromium nicotinate and other cholesterol-lowering agents. While interest exists in the potential lipid-modulating effects of chromium compounds, the available evidence for this compound is limited compared to established pharmaceutical interventions. This document summarizes the current state of research, presenting available data, experimental methodologies, and a comparative overview of mechanisms of action.
Comparative Efficacy of Cholesterol-Lowering Agents
The following table summarizes the approximate efficacy of various cholesterol-lowering agents based on available clinical trial data. It is important to note that the data for chromium compounds are derived from a limited number of studies, often with mixed results, and should be interpreted with caution.
| Agent/Drug Class | Typical Effect on Total Cholesterol | Typical Effect on LDL Cholesterol | Typical Effect on HDL Cholesterol | Typical Effect on Triglycerides | Strength of Evidence |
| This compound | Minimal to no significant change[1] | Minimal to no significant change[1] | Potential for slight increase[1][2] | Potential for slight decrease[1] | Very Low |
| Chromium Picolinate | Minimal to slight decrease | Minimal to slight decrease | Minimal to no significant change | Significant decrease in some studies | Low |
| Chromium Polynicotinate | Reduction when combined with other agents | Reduction when combined with other agents | No significant change | No significant change | Very Low |
| Statins | Significant reduction (20-55%) | Significant reduction (25-60%) | Modest increase (5-10%) | Reduction (10-30%) | Very High |
| Ezetimibe | Reduction (≈13%) | Reduction (15-20%) | Slight increase (≈3%) | Reduction (≈8%) | Very High |
| PCSK9 Inhibitors | Significant reduction (up to 50%) | Significant reduction (40-70%) | Modest increase (5-10%) | Modest reduction (10-20%) | Very High |
| Fibrates | Variable | Modest reduction (5-20%) | Significant increase (10-20%) | Significant reduction (20-50%) | High |
| Niacin (Nicotinic Acid) | Reduction (10-25%) | Reduction (5-25%) | Significant increase (15-35%) | Reduction (20-50%) | High |
Experimental Protocols: A Closer Look at Chromium Studies
Detailed experimental protocols for large-scale clinical trials on this compound are scarce in published literature. However, methodologies from related studies on chromium picolinate and polynicotinate provide insight into how these compounds are investigated.
Example Protocol: Chromium Picolinate Supplementation for Dyslipidemia
This section outlines a typical experimental design based on available studies of chromium picolinate.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with elevated LDL cholesterol levels (hypercholesterolemia). Exclusion criteria would typically include the use of other lipid-lowering medications, diabetes, and significant renal or hepatic disease.
-
Intervention: Participants would be randomly assigned to receive either chromium picolinate (e.g., 200-1000 µg daily) or a matching placebo for a defined period, often ranging from 8 to 24 weeks.
-
Data Collection: Fasting blood samples would be collected at baseline and at the end of the study period to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Statistical Analysis: The primary outcome would be the change in LDL cholesterol levels from baseline to the end of the study between the chromium picolinate and placebo groups. Secondary outcomes would include changes in other lipid parameters.
Mechanisms of Action: A Comparative Overview
The various agents lower cholesterol through distinct biological pathways.
This compound: Proposed Mechanism
The precise mechanism by which chromium may influence lipid metabolism is not fully understood. It is hypothesized that chromium, as a component of chromodulin, potentiates the action of insulin. Improved insulin sensitivity could theoretically impact lipid metabolism.
Established Cholesterol-Lowering Drug Mechanisms
In contrast, the mechanisms of major cholesterol-lowering drugs are well-defined.
Conclusion
While this compound is available as a dietary supplement, its efficacy as a primary agent for lowering cholesterol is not well-supported by robust clinical evidence. The existing data, primarily from small studies and meta-analyses of various chromium forms, suggest a minimal to negligible effect on total and LDL cholesterol. In contrast, established pharmaceutical agents such as statins, ezetimibe, and PCSK9 inhibitors have demonstrated significant and consistent cholesterol-lowering effects in large-scale clinical trials and are the cornerstones of therapy for hypercholesterolemia. Further rigorous, well-designed clinical trials are necessary to validate the potential lipid-modulating effects of this compound.
References
- 1. The role of chromium supplementation in cardiovascular risk factors: A comprehensive reviews of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of chromium supplementation on lipidprofile in humans: A systematic review and meta-analysis ofrandomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Chromium Nicotinate in Streptozotocin-Induced Diabetic Rat Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of chromium nicotinate in streptozotocin (STZ)-induced diabetic rat models, a well-established preclinical model for studying type 1 diabetes. The data presented herein is collated from various scientific studies to offer an objective analysis of this compound's performance against other chromium compounds and standard anti-diabetic agents.
Experimental Protocols: Inducing and Treating Diabetes in Rodent Models
The streptozotocin (STZ)-induced diabetic rat model is a cornerstone in diabetes research, mimicking the hyperglycemic state of type 1 diabetes through the specific destruction of pancreatic β-cells. The typical experimental protocol is as follows:
1. Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
2. Induction of Diabetes: A single intraperitoneal injection of STZ, freshly dissolved in a citrate buffer (pH 4.5), is administered. The dosage can vary, but a common dose is 65 mg/kg of body weight[1]. Blood glucose levels are monitored, and rats with fasting blood glucose levels exceeding a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
3. Treatment Administration: Following the confirmation of diabetes, the rats are divided into various groups:
- Control Group: Healthy, non-diabetic rats.
- Diabetic Control Group: STZ-induced diabetic rats receiving a placebo (e.g., control buffer).
- This compound Group: Diabetic rats treated with this compound, typically administered daily via oral gavage. A common dosage is 400 µg of elemental chromium per kg of body weight[1].
- Comparative Groups: Diabetic rats treated with other compounds such as chromium picolinate (at a similar chromium dosage), metformin, or glibenclamide for comparative analysis.
4. Duration of Study: The treatment period typically lasts for several weeks, for instance, 7 weeks, during which various physiological and biochemical parameters are monitored[1].
5. Sample Collection and Analysis: At the end of the study, blood and tissue samples are collected for the analysis of glucose, insulin, glycated hemoglobin (HbA1c), lipid profiles, and inflammatory markers.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the quantitative data from studies evaluating the effects of this compound and other treatments on key diabetic parameters in STZ-induced diabetic rats.
| Parameter | Diabetic Control | This compound | Chromium Picolinate | Metformin | Glibenclamide (or similar sulfonylurea) |
| Blood Glucose | Significantly Increased | Modest, non-significant decrease[1] | Modest, non-significant decrease[1] | Significant Decrease | Significant Decrease |
| Glycated Hemoglobin (HbA1c) | Significantly Increased | Significant Decrease | No significant effect | Data not available in direct comparison | Data not available in direct comparison |
| Serum Insulin | Significantly Decreased | No significant effect | No significant effect | Data not available in direct comparison | May increase insulin secretion |
| Total Cholesterol | Significantly Increased | Significant Decrease | No significant effect | Data not available in direct comparison | Data not available in direct comparison |
| Triglycerides | Significantly Increased | Significant Decrease | No significant effect | Data not available in direct comparison | Data not available in direct comparison |
| TNF-α (Inflammatory Marker) | Significantly Increased | Significant Decrease | Significant Decrease | Data not available in direct comparison | Data not available in direct comparison |
| IL-6 (Inflammatory Marker) | Significantly Increased | Significant Decrease | Significant Decrease | Data not available in direct comparison | Data not available in direct comparison |
| Lipid Peroxidation (Oxidative Stress) | Significantly Increased | Significant Decrease | Significant Decrease | Data not available in direct comparison | Data not available in direct comparison |
Note: The efficacy of treatments can vary based on the specific experimental design, dosage, and duration of the study. The data presented is a synthesis of findings from multiple sources.
Visualizing the Research and Mechanism of Action
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Chromium is believed to exert its effects by potentiating the action of insulin. The following diagram illustrates the insulin signaling pathway and the proposed sites of action for chromium.
Concluding Remarks
The evidence from streptozotocin-induced diabetic rat models suggests that this compound can be effective in mitigating several diabetes-related complications. Notably, it demonstrates significant improvements in lipid profiles and reductions in inflammatory markers and oxidative stress. Compared to chromium picolinate, this compound appears to have a more pronounced beneficial effect on glycated hemoglobin and lipid parameters in this animal model.
While this compound shows promise, its glucose-lowering effect in the STZ-induced model is modest compared to established anti-diabetic drugs like metformin and sulfonylureas. It is important to note that the STZ model primarily represents type 1 diabetes with severe insulin deficiency. The insulin-sensitizing action of chromium might be more pronounced in models of insulin resistance, which are more representative of type 2 diabetes.
Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in combination with other anti-diabetic agents and in different preclinical models of diabetes. This guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview of the current scientific landscape.
References
Safety Operating Guide
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Chromium Nicotinate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Chromium nicotinate. Adherence to these guidelines is critical for ensuring personal safety, maintaining a secure laboratory environment, and guaranteeing proper disposal of waste materials. This compound, while a valuable compound in research, presents potential health risks that necessitate stringent safety protocols.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and mitigate risks. The following personal protective equipment is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient or during activities that may generate dust. | Prevents inhalation of fine particles of the compound. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, the permissible exposure limits (PELs) for Chromium (III) compounds are applicable. It is crucial to maintain workplace air concentrations below these established limits.
| Regulatory Body | Exposure Limit (as Cr) | Notes |
| OSHA (PEL) | 0.5 mg/m³ (8-hour TWA)[1][2] | Permissible Exposure Limit. |
| NIOSH (REL) | 0.5 mg/m³ (10-hour TWA)[3][4] | Recommended Exposure Limit. |
| ACGIH (TLV) | 0.003 mg/m³ (8-hour TWA)[1] | Threshold Limit Value for inhalable particulate matter. |
TWA: Time-Weighted Average
Operational Plan: Step-by-Step Handling and Disposal Procedures
A systematic approach to the handling and disposal of this compound is essential to ensure safety and compliance. The following procedural workflow outlines the key steps from material receipt to final waste disposal.
Safe Handling Workflow for this compound.
Detailed Experimental Protocol for Safe Handling
1. Preparation:
-
Receiving and Inventory: Upon receipt, visually inspect the container for any damage. Log the material into the chemical inventory. Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound to be familiar with its hazards, handling precautions, and emergency procedures.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.
2. Handling:
-
Work in a Ventilated Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Weighing and Transferring:
-
Use a dedicated, clean spatula and weighing paper or a suitable container for weighing.
-
Handle the powder gently to avoid creating dust.
-
If possible, use a balance with a draft shield.
-
-
Solution Preparation:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Stir the mixture gently until the solid is dissolved.
-
3. Cleanup and Decontamination:
-
Clean Work Area: After handling is complete, decontaminate the work surface with an appropriate cleaning agent and wipe it down.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream. Wash reusable PPE according to established laboratory procedures. Wash hands thoroughly with soap and water after removing gloves.
4. Disposal Plan:
-
Segregate Waste: All waste contaminated with this compound, including empty containers, used PPE, and excess material, must be collected in a designated, properly labeled hazardous waste container.
-
Label Waste Container: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Arrange for Professional Disposal: The collected hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill Response:
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department immediately.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
